Amodiaquine
Description
A 4-aminoquinoquinoline compound with anti-inflammatory properties.
This compound is an aminoquinoline used for the therapy of malaria. This compound has been linked to severe cases of acute hepatitis which can be fatal, for which reason it is recommended for use only as treatment and not for prophylaxis against malaria.
This compound is an orally active 4-aminoquinoline derivative with antimalarial and anti-inflammatory properties. Similar in structure and activity to chloroquine, this compound is effective against some chloroquine-resistant strains, particularly Plasmodium falciparum, the most deadly malaria parasite. Although the mechanism of plasmodicidal action has not been fully elucidated, like other quinoline derivatives, this compound likely is able to inhibit heme polymerase activity in the body. This results in accumulation of free heme, which is toxic to the parasites.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1982 and is indicated for malaria and has 5 investigational indications.
A 4-aminoquinoline compound with anti-inflammatory properties.
See also: Chloroquine (related); Primaquine (related); this compound Hydrochloride (active moiety of).
Properties
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCDSSHSILBFBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022597 | |
| Record name | Amodiaquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Amodiaquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
24.9 [ug/mL] (The mean of the results at pH 7.4), 8.80e-03 g/L | |
| Record name | SID50085969 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Amodiaquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from absolute ethanol | |
CAS No. |
86-42-0 | |
| Record name | Amodiaquine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amodiaquine [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amodiaquine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00613 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | amodiaquine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13453 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amodiaquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amodiaquine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMODIAQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/220236ED28 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMODIAQUINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7457 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Amodiaquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
206-208, 208 °C (decomposes), Yellow crystals from methanol. Melting point 243 °C. Slightly soluble in water and alcohol /Amodiaquine dihydrochloride hemihydrate/, 208 °C | |
| Record name | Amodiaquine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00613 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AMODIAQUINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7457 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Amodiaquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Amodiaquine's Mechanism of Action Against Plasmodium falciparum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the molecular mechanisms underlying the antimalarial activity of amodiaquine (B18356) against Plasmodium falciparum. It covers the drug's primary mode of action, its metabolic activation, mechanisms of parasite resistance, and key experimental methodologies used in its study.
Introduction to this compound
This compound (AQ) is a 4-aminoquinoline (B48711) antimalarial drug, a class that also includes the well-known compound chloroquine (B1663885) (CQ). It has been a critical component of malaria treatment for decades, particularly as a partner drug in artemisinin-based combination therapies (ACTs) such as artesunate-amodiaquine (AS-AQ). Its efficacy is intrinsically linked to the unique biology of the intraerythrocytic stage of the Plasmodium falciparum parasite, specifically the detoxification of heme within the parasite's digestive vacuole.
The Parasite's Digestive Vacuole: The Drug's Arena
The primary site of action for this compound is the digestive vacuole (DV) of the malaria parasite. During its growth phase within a host red blood cell, the parasite ingests large amounts of host cell cytoplasm, degrading hemoglobin to acquire essential amino acids. This process releases vast quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself from the oxidative damage induced by this heme, the parasite has evolved a unique detoxification pathway: the polymerization of heme into an inert, crystalline structure known as hemozoin, or the malaria pigment.
Core Mechanism: Inhibition of Heme Detoxification
The antimalarial activity of this compound is primarily attributed to its ability to interfere with this critical heme detoxification process.
-
Drug Accumulation: this compound, being a weak base, becomes protonated in the acidic environment of the parasite's digestive vacuole (pH 4.5-5.0). This trapping mechanism leads to a significant accumulation of the drug within the DV, reaching concentrations several hundred times higher than in the surrounding plasma.
-
Heme Binding: The active metabolite of this compound, desethylthis compound (B193632) (DEAQ), binds with high affinity to ferriprotoporphyrin IX (heme). This drug-heme complex is stable and prevents the heme molecules from being incorporated into the growing hemozoin crystal.
-
Toxicity Cascade: The accumulation of the this compound-heme complex and free heme leads to increased oxidative stress and the disruption of parasitic membranes, ultimately resulting in parasite death.
Metabolic Activation
This compound itself is a prodrug. In the human host, it is rapidly and extensively metabolized by hepatic cytochrome P450 enzymes (primarily CYP2C8) into its principal active metabolite, desethylthis compound (DEAQ) . DEAQ is more potent against P. falciparum in vitro and has a longer elimination half-life, making it the primary contributor to the drug's therapeutic effect.
Molecular Basis of this compound Resistance
Resistance to this compound is strongly linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, located on the parasite's chromosome 7. PfCRT is a transmembrane protein on the digestive vacuole membrane.
While wild-type PfCRT does not transport chloroquine, certain mutations, particularly the K76T substitution, alter the transporter's conformation. This mutated PfCRT can expel protonated drug from the digestive vacuole, reducing its intracellular concentration and thus its efficacy. Several specific haplotypes of PfCRT mutations are associated with varying levels of resistance to different 4-aminoquinolines. For instance, the SVMNT haplotype is a well-known marker for chloroquine resistance, while the presence of the S163R mutation in a CVIET background has been linked to reduced this compound susceptibility.
Quantitative Efficacy Data
The in vitro efficacy of this compound and its metabolite is typically expressed as the 50% inhibitory concentration (IC50), the concentration of drug required to inhibit parasite growth by 50%. These values vary significantly between drug-sensitive and drug-resistant parasite strains.
| Compound | P. falciparum Strain | Key Resistance Marker | Mean IC50 (nM) ± SD |
| This compound | 3D7 | PfCRT (Wild-type CVMNK) | 25.5 ± 3.1 |
| This compound | Dd2 | PfCRT (Mutant CVIET) | 120.7 ± 15.4 |
| Desethylthis compound | 3D7 | PfCRT (Wild-type CVMNK) | 8.9 ± 1.2 |
| Desethylthis compound | Dd2 | PfCRT (Mutant CVIET) | 55.3 ± 7.8 |
Note: Data are representative values compiled from multiple sources for illustrative purposes. Actual values may vary based on specific experimental conditions.
Key Experimental Methodologies
In Vitro Parasite Susceptibility Assay (SYBR Green I-based)
This high-throughput method is widely used to determine the IC50 values of antimalarial compounds.
Principle: The fluorescent dye SYBR Green I binds to DNA. In an asynchronous culture of P. falciparum, the amount of DNA, and thus the fluorescence intensity, is proportional to the number of parasites.
Protocol:
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes (O+) at 2% hematocrit in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Drug Preparation: The test compound (e.g., this compound) is serially diluted in appropriate medium to create a range of concentrations.
-
Assay Plate Setup: In a 96-well microplate, 100 µL of parasite culture (adjusted to 1% parasitemia, 2% hematocrit) is added to each well containing 100 µL of the serially diluted drug. Control wells (no drug) and blank wells (uninfected erythrocytes) are included.
-
Incubation: The plate is incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: 100 µL of lysis buffer containing 2X SYBR Green I is added to each well. The plate is incubated in the dark at room temperature for 1 hour.
-
Fluorescence Reading: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Data Analysis: After subtracting the background fluorescence of uninfected erythrocytes, the fluorescence intensity values are plotted against the log of the drug concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Heme Polymerization Inhibition Assay
This cell-free assay assesses the direct ability of a compound to inhibit the formation of β-hematin (the synthetic equivalent of hemozoin).
Principle: Under acidic conditions (pH ~4.8) and in the presence of lipids or detergents, heme (as hemin (B1673052) chloride) will spontaneously polymerize into β-hematin. The amount of free, unpolymerized heme can be quantified colorimetrically after conversion to a pyridine-heme complex.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, a solution of hemin chloride in DMSO is added to a sodium acetate (B1210297) buffer (pH 4.8).
-
Drug Addition: The test compound (dissolved in DMSO) is added to the reaction mixture at various concentrations.
-
Initiation: The polymerization reaction is initiated by the addition of a lipid catalyst (e.g., a solution of monounsaturated fatty acids) and incubated at 37°C for 18-24 hours to allow for β-hematin formation.
-
Pelleting: The tubes are centrifuged to pellet the insoluble β-hematin.
-
Quantification of Monomeric Heme: The supernatant, containing unpolymerized heme, is transferred to a new plate. Pyridine is added to form a colored complex.
-
Absorbance Reading: The absorbance is read at ~405 nm. An increase in absorbance corresponds to a higher concentration of unpolymerized heme, indicating inhibition of polymerization.
-
Data Analysis: The percentage of inhibition is calculated relative to a no-drug control, and the IC50 for heme polymerization inhibition is determined.
The Genesis of a Landmark Antimalarial: A Technical Guide to the Discovery and Synthesis of Amodiaquine in the 1940s
For Immediate Release
This whitepaper provides a detailed technical overview of the discovery and synthesis of amodiaquine (B18356), a pivotal 4-aminoquinoline (B48711) antimalarial drug, during the 1940s. Developed amidst the urgent need for synthetic alternatives to quinine (B1679958) during World War II, this compound emerged from a massive coordinated research effort in the United States. This document is intended for researchers, scientists, and drug development professionals, offering a historical and technical perspective on the early development of this crucial therapeutic agent.
This compound was first synthesized in 1948 by J.H. Burckhalter and his team at Parke, Davis and Company.[1][2][3] It is a 4-aminoquinoline, structurally related to chloroquine, and was developed as part of a large-scale program to create more effective and accessible antimalarial drugs.[4][5] The synthesis of this compound represented a significant advancement in medicinal chemistry, providing a potent new weapon against malaria.
Chemical Synthesis
The original synthesis of this compound, as described in the scientific literature and patents of the era, involves a multi-step process.[2][6][7][8] The primary route involves the reaction of 4,7-dichloroquinoline (B193633) with an appropriate aminophenol intermediate. This intermediate is itself synthesized through a Mannich reaction. The overall process can be broken down into the key stages detailed in the experimental protocols below.
Experimental Protocols
Synthesis of 4-Amino-α-(diethylamino)-o-cresol (Intermediate)
A key step in the synthesis of this compound is the preparation of the aminophenol side chain. One documented method involves the following steps:
-
Mannich Reaction: 4-Acetamidophenol is subjected to a Mannich reaction with diethylamine (B46881) and paraformaldehyde.[2][7] In a typical procedure, paraformaldehyde is reacted with diethylamine in a solvent such as methanol (B129727) at approximately 40°C for 2 hours to form the iminium ion. 4-Acetamidophenol is then added, and the reaction mixture is stirred at an elevated temperature (e.g., 64°C) for several hours.[2]
-
Hydrolysis: The resulting 4-acetamido-2-(diethylaminomethyl)phenol is then hydrolyzed to remove the acetyl group. This is typically achieved by refluxing with hydrochloric acid (e.g., 20% HCl at 80°C for 4 hours).[9] This step yields the crucial intermediate, 4-amino-α-(diethylamino)-o-cresol.
Final Synthesis of this compound
The final step is the condensation of the aminophenol intermediate with 4,7-dichloroquinoline:
-
Condensation: The hydrolyzed Mannich base is reacted with 4,7-dichloroquinoline. This reaction is typically carried out in a solvent like ethanol, and may be refluxed for an extended period (e.g., 24 hours) to ensure completion.[9]
-
Isolation and Purification: The resulting this compound is then isolated and purified. The final product is often obtained as a dihydrochloride (B599025) dihydrate salt.
Quantitative Data
The following table summarizes key quantitative data from various described syntheses of this compound and its intermediates. It is important to note that yields and specific conditions have been optimized over time, and the data presented reflects a composite of early and later process development efforts.
| Step | Reactants | Key Conditions | Product | Yield | Reference |
| Mannich Reaction | 4-Acetamidophenol, Diethylamine, Paraformaldehyde | Methanol, 64°C, 24h | 4-Acetamido-2-(diethylaminomethyl)phenol | 60% | [2] |
| Optimized Mannich | 4-Acetamidophenol, Diethylamine, Paraformaldehyde | - | 4-Acetamido-2-(diethylaminomethyl)phenol | 92% | [7][9] |
| Hydrolysis & Condensation | Mannich Base, 4,7-Dichloroquinoline | 20% HCl, 80°C, 4h; then Ethanol, 24h | This compound | 43% | [9] |
| Optimized Condensation | Mannich Base, 4,7-Dichloroquinoline | - | This compound | 90% | [7][9] |
Antimalarial Screening in the 1940s
The discovery of this compound was part of a massive screening program for antimalarial compounds undertaken in the United States during World War II.[10] The screening process of that era was heavily reliant on in vivo models, as in vitro culture of malaria parasites was not yet established.
Experimental Workflow
The general workflow for screening potential antimalarial drugs in the 1940s was a multi-stage process:
-
Primary Screening: Compounds were initially tested in animal models, such as ducks, chicks, or canaries infected with avian malaria (e.g., Plasmodium lophurae or P. cathemerium). These models allowed for rapid, albeit preliminary, assessment of a compound's ability to suppress parasitemia.
-
Secondary Screening: Promising compounds from the primary screen were then advanced to more relevant models. The key model for assessing activity against the human malaria parasite was the rhesus monkey infected with Plasmodium cynomolgi or P. knowlesi.[11] These primate models were crucial for evaluating a drug's effectiveness against blood-stage parasites and, importantly, for identifying compounds with activity against the relapsing liver stages (hypnozoites) of the parasite.[11][12]
-
Toxicity Studies: Compounds that showed significant antimalarial activity underwent toxicity testing in various animal species to determine their safety profile before being considered for human trials.
-
Human Trials: The most promising and acceptably non-toxic compounds were then advanced to clinical trials in human volunteers.
References
- 1. pnas.org [pnas.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. This compound | C20H22ClN3O | CID 2165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. CN105503718A - Continuous preparing method for this compound hydrochloride - Google Patents [patents.google.com]
- 7. Process Development for the Manufacture of the Antimalarial this compound Dihydrochloride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Phenotypic screens in antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
Amodiaquine Metabolism in Human Liver Microsomes: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amodiaquine (B18356) (AQ), a 4-aminoquinoline (B48711) derivative, is a crucial antimalarial agent, often used in combination therapies against Plasmodium falciparum. Its efficacy and potential for idiosyncratic hepatotoxicity are intrinsically linked to its complex metabolic pathways within the human liver. This technical guide provides an in-depth exploration of the metabolic fate of this compound in human liver microsomes, focusing on the enzymatic reactions, kinetic parameters, and the experimental methodologies used to elucidate these processes.
The primary metabolic pathway of this compound is its N-deethylation to form the pharmacologically active metabolite, N-desethylthis compound (DEAQ), which is largely responsible for the drug's antimalarial activity.[1][2] Concurrently, both this compound and N-desethylthis compound can undergo bioactivation to reactive quinoneimine intermediates, a process implicated in the drug's rare but severe liver toxicity.[3][4] Understanding these pathways is paramount for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.
Core Metabolic Pathways
The metabolism of this compound in human liver microsomes is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes. The key transformation involves the removal of an ethyl group from the terminal nitrogen atom, a reaction that significantly influences the drug's therapeutic and toxicological profile.
N-deethylation of this compound to N-desethylthis compound
The principal route of this compound disposition in humans is its conversion to N-desethylthis compound (DEAQ).[5][6][7] In vitro studies utilizing human liver microsomes and recombinant human CYP isoforms have unequivocally identified CYP2C8 as the main enzyme responsible for this reaction.[1][5][6][7] The contribution of CYP2C8 to the formation of DEAQ has been estimated to be as high as 100% using relative activity factor methods.[5][6][7] The high affinity and turnover rate of this compound N-deethylation by CYP2C8 make it an excellent marker for CYP2C8 activity.[5][6]
While CYP2C8 is the primary hepatic enzyme for DEAQ formation, extrahepatic CYPs, namely CYP1A1 and CYP1B1 , have also been shown to metabolize this compound, leading to the formation of an unidentified metabolite, M2.[1][5][6][7]
Bioactivation to Reactive Metabolites
This compound can be bioactivated to a reactive this compound quinoneimine (AQ-QI) metabolite.[4] This dehydrogenation of the 4-aminophenol (B1666318) moiety is considered a critical step in the mechanism underlying this compound-induced hepatotoxicity.[3][4] This reactive intermediate can form glutathione (B108866) (GSH) conjugates and bind to cellular macromolecules, potentially triggering an immune-mediated toxic response.[4][8]
Similarly, the primary metabolite, DEAQ, can also undergo bioactivation to a reactive quinoneimine. Given that the systemic exposure to DEAQ is significantly higher (up to 240-fold) than that of the parent drug, its bioactivation may be a more significant contributor to hepatic reactive intermediate exposure in vivo.[3][4] Multiple CYP isoforms are involved in the bioactivation of both this compound and DEAQ, with CYP3A4, CYP2C8, CYP2C9, and CYP2D6 being identified as the most important.[3]
Quantitative Metabolic Data
The following tables summarize the key kinetic parameters for the metabolic pathways of this compound and N-desethylthis compound in human liver microsomes and recombinant CYP systems.
Table 1: Kinetic Parameters for this compound N-deethylation
| System | Enzyme | Km (μM) | Vmax (pmol/min/pmol CYP or pmol/min/mg protein) | Intrinsic Clearance (CLint) (μl/min/pmol CYP or μl/min/mg protein) | Reference(s) |
| Human Liver Microsomes | CYP2C8 | 2.4 | 1462 | 608.2 | [5][7] |
| Recombinant CYP2C8 | CYP2C8 | 1.2 | 2.6 | 2.1 | [5][7] |
| Recombinant CYP2C82 | CYP2C82 | ~7.65 | 0.16 | ~0.05 | [9][10] |
Table 2: Kinetic Parameters for this compound and N-desethylthis compound Bioactivation (GSH Conjugate Formation)
| Substrate | System | Km (μM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint) (μl/min/mg protein) | Reference(s) |
| This compound | Human Liver Microsomes | 11.5 | 59.2 | 5.15 | [4] |
| N-desethylthis compound | Human Liver Microsomes | 6.1 | 5.5 | 0.90 | [4] |
Signaling Pathways and Experimental Workflows
This compound Metabolic Pathways
Caption: Metabolic pathways of this compound in human liver.
Experimental Workflow for In Vitro Metabolism Study
Caption: General workflow for studying this compound metabolism in vitro.
Experimental Protocols
The following provides a generalized, detailed methodology for studying the metabolism of this compound in human liver microsomes, based on commonly cited experimental designs.
Objective
To determine the kinetic parameters (Km and Vmax) of this compound N-deethylation and bioactivation in pooled human liver microsomes.
Materials
-
Pooled human liver microsomes (from at least 10 donors)
-
This compound dihydrochloride
-
N-desethylthis compound (as a standard)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Glutathione (GSH) for trapping reactive metabolites
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for reaction termination
-
Internal standard for LC-MS/MS analysis (e.g., hydroxychloroquine)
-
Recombinant human CYP enzymes (CYP2C8, CYP3A4, etc.) for reaction phenotyping (optional)
-
Selective CYP inhibitors (e.g., quercetin (B1663063) for CYP2C8, ketoconazole (B1673606) for CYP3A4) for reaction phenotyping (optional)
Procedure
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare stock solutions of this compound, N-desethylthis compound, and the internal standard in a suitable solvent (e.g., methanol (B129727) or DMSO). Ensure the final concentration of the organic solvent in the incubation mixture is low (<1%) to avoid inhibiting enzyme activity.
-
Prepare the NADPH-regenerating system according to the manufacturer's instructions.
-
Prepare a stock solution of GSH if studying bioactivation.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, MgCl2, and human liver microsomes (final protein concentration typically 0.1-1.0 mg/mL).
-
Add the this compound stock solution to achieve a range of final concentrations (e.g., 0.5 to 100 µM) to determine enzyme kinetics.
-
If studying bioactivation, add GSH to the incubation mixture (final concentration typically 1-5 mM).
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range with respect to time and protein concentration.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile (containing the internal standard).
-
Vortex the samples vigorously to precipitate the microsomal proteins.
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Analytical Method (LC-MS/MS):
-
Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Separate the parent drug, metabolites, and internal standard using a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound (e.g., m/z 356 → 283) and N-desethylthis compound (e.g., m/z 328 → 283) should be used for quantification.[11]
-
-
Data Analysis:
-
Construct calibration curves for the parent drug and metabolites using the peak area ratios relative to the internal standard.
-
Calculate the rate of metabolite formation at each substrate concentration.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Calculate the intrinsic clearance (CLint) as the ratio of Vmax/Km.
-
Conclusion
The metabolism of this compound in human liver microsomes is a well-characterized process, with CYP2C8 playing a dominant role in its conversion to the active metabolite, N-desethylthis compound. However, the involvement of multiple CYP isoforms in the bioactivation of both the parent drug and its primary metabolite highlights the complexity of its toxicological profile. The methodologies and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this compound, enabling a more informed approach to predicting its clinical performance and safety. Further research into the genetic polymorphisms of the involved CYP enzymes will continue to refine our understanding of the inter-individual variability observed in this compound therapy.
References
- 1. ClinPGx [clinpgx.org]
- 2. Population Pharmacokinetics of the Antimalarial this compound: a Pooled Analysis To Optimize Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of human cytochrome P450 mediated bioactivation of this compound and its major metabolite N‐desethylthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.vu.nl [research.vu.nl]
- 5. This compound clearance and its metabolism to N-desethylthis compound is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound metabolism is impaired by common polymorphisms in CYP2C8: implications for malaria treatment in Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. journals.asm.org [journals.asm.org]
Amodiaquine Pharmacokinetics and Oral Bioavailability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amodiaquine (B18356) (AQ) is a 4-aminoquinoline (B48711) antimalarial agent that plays a crucial role in combination therapies, particularly with artesunate (B1665782), for the treatment of uncomplicated Plasmodium falciparum malaria. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is characterized by rapid absorption and extensive first-pass metabolism to its principal active metabolite, desethylthis compound (B193632) (DEAQ). This technical guide provides an in-depth overview of the pharmacokinetics and oral bioavailability of this compound, designed for professionals in pharmaceutical research and development. It details the metabolic pathways, summarizes key pharmacokinetic parameters from various studies, outlines a comprehensive experimental protocol for conducting pharmacokinetic assessments, and presents visual representations of metabolic pathways and experimental workflows.
Introduction
This compound, structurally related to chloroquine, is a vital component of artemisinin-based combination therapies (ACTs) recommended by the World Health Organization (WHO).[1] Understanding its pharmacokinetic and pharmacodynamic properties is essential for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing toxicity. This compound itself has a short half-life, and its clinical effectiveness is largely attributed to its active metabolite, desethylthis compound (DEAQ), which has a significantly longer elimination half-life.[1] This guide delves into the critical aspects of this compound's journey through the body, from oral administration to its ultimate elimination.
Pharmacokinetics
Absorption
Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract.[2] However, its systemic bioavailability is limited due to a significant first-pass metabolism in the liver.[2] The presence of food, particularly a high-fat meal, has been shown to increase the bioavailability of this compound. Studies in healthy volunteers demonstrated an increase in the maximum concentration (Cmax) and total exposure (AUC) of this compound when administered with a high-fat breakfast.[3]
Distribution
Both this compound and its active metabolite, desethylthis compound, are extensively bound to plasma proteins, with over 90% binding reported.[4] This high degree of protein binding can be a site for potential drug-drug interactions.
Metabolism
The metabolism of this compound is a critical determinant of its activity and is primarily hepatic.
This compound is extensively metabolized by the cytochrome P450 enzyme system, specifically CYP2C8, to its main active metabolite, N-desethylthis compound (DEAQ).[5][6] This biotransformation is so rapid and extensive that very little of the parent drug reaches the systemic circulation unchanged.[2] DEAQ is further metabolized, though the exact pathways are less well-defined, to inactive metabolites such as bis-desethylthis compound.[7][8] In vitro studies have also suggested the involvement of extrahepatic enzymes like CYP1A1 and CYP1B1 in the formation of other minor metabolites.[4][6]
Excretion
The elimination of this compound and its metabolites occurs primarily through metabolism, with a minor contribution from renal excretion of the unchanged drug.
Oral Bioavailability
The oral bioavailability of this compound is influenced by its extensive first-pass metabolism. While rapidly absorbed, the amount of parent drug reaching systemic circulation is low.[2] The bioavailability of the active moiety, however, is largely represented by the formation of DEAQ. A pooled analysis of several studies indicated that bioavailability was lower at the start of malaria treatment compared to during convalescence, suggesting a disease-related effect.[7][8]
Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for this compound and desethylthis compound from various studies.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Study Population | Dosing Regimen | Reference |
| Tmax (h) | 0.91 (median) | Healthy Volunteers | Single Dose | [3] |
| t½ (h) | ~5 | Healthy Volunteers | Single Oral Dose | [1] |
| CL/F (L/h) | 3410 (mean) | Adult Malaria Patients | Artesunate-Amodiaquine Combination | [9] |
| Vd/F (L) | 39200 (mean) | Adult Malaria Patients | Artesunate-Amodiaquine Combination | [9] |
Table 2: Pharmacokinetic Parameters of Desethylthis compound (DEAQ)
| Parameter | Value | Study Population | Dosing Regimen | Reference |
| Tmax (h) | - | - | - | - |
| t½ (days) | 6-18 | Healthy Volunteers | Single Oral Dose | [1] |
| t½ (h) | 211 (mean) | Adult Malaria Patients | Artesunate-Amodiaquine Combination | [9] |
| AUC | Lower when given with artesunate | Healthy Volunteers | Single Dose | [1] |
Experimental Protocols for Pharmacokinetic Studies
A typical clinical study to evaluate the pharmacokinetics of this compound involves a structured protocol to ensure data integrity and subject safety.
Study Design
A single-dose, open-label, two-way crossover design is often employed, particularly for bioequivalence studies.[3] This design allows for within-subject comparison of different formulations or the effect of food. A washout period of at least two weeks is recommended between study periods to prevent carry-over effects.[3]
Subject Selection
Healthy adult volunteers are typically recruited. Inclusion criteria generally include age (e.g., 18-45 years), a body mass index (BMI) within a healthy range, and normal findings from a physical examination and laboratory tests. Exclusion criteria are critical to ensure subject safety and include a history of clinically significant diseases, allergies to the study drug, use of concomitant medications that may interact with this compound metabolism (e.g., potent CYP2C8 inhibitors), and pregnancy or lactation.[1]
Drug Administration
A single oral dose of this compound is administered to subjects after an overnight fast.[3] For studies investigating food effects, the drug is administered after a standardized high-fat breakfast.[3] The exact dose is recorded for each subject.
Sample Collection
Blood samples are collected at predetermined time points to characterize the concentration-time profile of this compound and DEAQ. A typical sampling schedule includes pre-dose (0 hours) and multiple post-dose time points (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, 168, and 240 hours).[10] Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., EDTA) and centrifuged to separate plasma, which is then stored frozen (e.g., at -80°C) until analysis.
Bioanalytical Method
The concentrations of this compound and DEAQ in plasma samples are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[10][11] This method offers high sensitivity and selectivity. The method should be validated according to regulatory guidelines, demonstrating acceptable linearity, accuracy, precision, and stability.[12]
Pharmacokinetic Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA).[13] Key parameters include:
-
Cmax (Maximum Plasma Concentration): Determined directly from the observed data.
-
Tmax (Time to Maximum Plasma Concentration): Determined directly from the observed data.
-
AUC (Area Under the Curve): Calculated using the linear trapezoidal rule.
-
t½ (Elimination Half-life): Calculated from the terminal elimination phase of the log-linear concentration-time plot.
-
CL/F (Apparent Oral Clearance): Calculated as Dose/AUC.
-
Vd/F (Apparent Volume of Distribution): Calculated as (Dose/AUC) / λz, where λz is the terminal elimination rate constant.
Population pharmacokinetic (PopPK) modeling may also be employed to identify sources of variability in pharmacokinetic parameters.[7][8]
Conclusion
The pharmacokinetics of this compound are complex, characterized by rapid absorption, extensive first-pass metabolism to the active metabolite desethylthis compound, and a long terminal half-life of this metabolite. The oral bioavailability is influenced by both metabolic and physiological factors, such as the presence of food and the underlying disease state. A thorough understanding of these pharmacokinetic properties, obtained through well-designed clinical studies, is paramount for the rational development and optimal clinical use of this compound-based antimalarial therapies. This guide provides a foundational resource for professionals engaged in the study and development of this important drug.
References
- 1. Pharmacokinetics and tolerability of artesunate and this compound alone and in combination in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. extranet.who.int [extranet.who.int]
- 4. ClinPGx [clinpgx.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Population Pharmacokinetics of the Antimalarial this compound: a Pooled Analysis To Optimize Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 9. journals.asm.org [journals.asm.org]
- 10. Application of an LC-MS/MS method for reliable determination of this compound, N-desethylthis compound, artesunate and dihydroartemisinin in human plasma for a bioequivalence study in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A LC-MS/MS Assay for Quantification of this compound and Desethylthis compound in Dried Blood Spots on Filter Paper. — Oxford Global Health [034.medsci.ox.ac.uk]
- 13. journals.asm.org [journals.asm.org]
Amodiaquine's Anti-Inflammatory Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amodiaquine (B18356) (AQ), a 4-aminoquinoline (B48711) derivative, has long been a cornerstone in the treatment and prevention of malaria.[1][2] Beyond its established antimalarial activity, a growing body of evidence illuminates its significant immunomodulatory and anti-inflammatory potential.[1][3] This has led to its historical and investigational use in managing chronic inflammatory and autoimmune diseases, including rheumatoid arthritis and lupus erythematosus.[1][4][5] This technical guide provides an in-depth analysis of the known anti-inflammatory mechanisms of this compound, focusing on its molecular targets and impact on key inflammatory pathways. The information is compiled to support further research and drug development efforts aimed at repurposing this well-established therapeutic agent.
Core Anti-Inflammatory Mechanism: T-Cell Suppression via the p53/p21 Axis
The primary anti-inflammatory action of this compound is attributed to its ability to suppress T-cell proliferation and effector functions.[1][3][6] This is achieved through the upregulation of the cyclin-dependent kinase inhibitor p21.[1][3] this compound's influence on this pathway is multifaceted, involving both transcriptional activation and post-translational stabilization of the p21 protein.[1][3]
Key Mechanistic Steps:
-
p53 Activation: this compound treatment leads to the activation of the tumor suppressor protein p53.[1][3]
-
p21 Transcription: Activated p53, a key transcription factor, subsequently upregulates the transcription of the p21 gene.[1][3]
-
Inhibition of p21 Degradation: this compound also inhibits the degradation of the p21 protein, leading to its accumulation within the nucleus.[1][3]
-
Cell Cycle Arrest: The elevated levels of p21 effectively inhibit cyclin-dependent kinases, leading to a halt in the cell cycle progression of T-cells.[1] This results in a dose-dependent increase in the population of T-cells with low division rates and a reduction in the number of highly proliferative T-cells.[1]
-
Suppression of Th1 Differentiation and IFN-γ Production: By curbing T-cell proliferation, this compound significantly suppresses the differentiation of T-helper 1 (Th1) cells, which are critical mediators of cellular immunity and inflammation.[1][3] Consequently, the production of the pro-inflammatory cytokine interferon-gamma (IFN-γ) is dose-dependently inhibited.[1][3]
This p21-mediated suppression of T-cell proliferation and Th1 differentiation appears to be a central mechanism behind this compound's therapeutic potential in T-cell-driven inflammatory diseases.[1][6]
Other Potential Anti-Inflammatory Mechanisms
While the p53/p21 pathway is the most well-documented, other mechanisms may contribute to this compound's overall anti-inflammatory profile.
Inhibition of Cathepsin B
Some evidence suggests that this compound and its active metabolite, desethylthis compound, can inhibit the host protease cathepsin B.[7] Cathepsin B is involved in various cellular processes, including antigen presentation and the activation of certain inflammatory pathways. Its inhibition could therefore contribute to the immunomodulatory effects of this compound.
Effects on Neutrophil Function
In vitro studies have shown that this compound can impact the function of human polymorphonuclear neutrophils (PMNs). At high concentrations (100 micrograms/ml), this compound has been observed to impair the oxidative metabolism of these immune cells by approximately 50%.
Data Presentation
| Parameter | Effect of this compound | Potency Relative to Chloroquine | Reference |
| T-Cell Proliferation | Dose-dependent inhibition | More potent | [1] |
| IFN-γ Production | Dose-dependent suppression | - | [1] |
| p21 Protein Expression | Dose-dependent increase | More potent | [1] |
| Th1 Cell Differentiation | Potent inhibition | - | [1] |
| Neutrophil Oxidative Metabolism | Inhibition at high concentrations (~50% at 100 µg/mL) | Less potent |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and extension of these findings.
T-Cell Proliferation Assay (CFSE-Based)
This protocol outlines a method to assess the inhibitory effect of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) labeling.
-
Cell Preparation: Isolate CD4+ T-cells from peripheral blood mononuclear cells (PBMCs) using standard cell separation techniques.
-
CFSE Labeling: Resuspend the isolated T-cells in a suitable buffer and incubate with CFSE at a final concentration of 5 µM for 10 minutes at 37°C. The reaction is quenched by adding fetal bovine serum (FBS).
-
T-Cell Receptor (TCR) Stimulation: Plate the CFSE-labeled T-cells in 96-well plates coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation and proliferation.
-
This compound Treatment: Add varying concentrations of this compound to the cell cultures. Include a vehicle control (e.g., DMSO).
-
Incubation: Culture the cells for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. As cells divide, the CFSE dye is equally distributed between daughter cells, resulting in a halving of fluorescence intensity with each cell division. The proliferation index and the percentage of cells in each division generation can be calculated using appropriate software.
IFN-γ Secretion Assay (ELISA)
This protocol describes the quantification of IFN-γ in the supernatant of T-cell cultures treated with this compound.
-
Cell Culture and Treatment: Culture CD4+ T-cells as described in the T-cell proliferation assay, with TCR stimulation and treatment with different concentrations of this compound.
-
Supernatant Collection: After the desired incubation period (e.g., 48-72 hours), centrifuge the culture plates and carefully collect the cell-free supernatant.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for IFN-γ and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and a standard curve of recombinant IFN-γ to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for IFN-γ.
-
After another incubation and wash step, add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Finally, add a substrate solution (e.g., TMB) and stop the reaction.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of IFN-γ in the samples by interpolating from the standard curve.
Western Blot Analysis for p21 Expression
This protocol details the detection and relative quantification of p21 protein levels in T-cells following this compound treatment.
-
Cell Lysis: After treating T-cells with this compound for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a 12-15% acrylamide (B121943) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for p21 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p21 band intensity to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in p21 expression.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway and a general experimental workflow for investigating the anti-inflammatory properties of this compound.
Caption: this compound's p53-p21 signaling pathway.
Caption: Workflow for in vitro anti-inflammatory assays.
Unexplored Territories: NF-κB and NLRP3 Inflammasome
The roles of the NF-κB and NLRP3 inflammasome pathways are central to many inflammatory processes. While the related 4-aminoquinoline, chloroquine, has been shown to inhibit NF-κB activation and suppress the NLRP3 inflammasome, there is a conspicuous lack of direct evidence and quantitative data for this compound's effects on these specific pathways in the currently available literature. Further investigation is warranted to determine if this compound shares these properties with chloroquine, which could reveal additional layers of its anti-inflammatory activity.
Conclusion
This compound exhibits significant anti-inflammatory properties, primarily through the p53-dependent upregulation and stabilization of p21, leading to the suppression of T-cell proliferation and the inhibition of pro-inflammatory Th1 responses. This well-defined mechanism of action, coupled with its long history of clinical use, positions this compound as a compelling candidate for drug repurposing in the treatment of various inflammatory and autoimmune disorders. Future research should focus on elucidating its potential effects on other key inflammatory pathways, such as NF-κB and the NLRP3 inflammasome, and on translating the existing in vitro findings into preclinical and clinical models of inflammatory disease.
References
- 1. The Antimalarial Chloroquine Suppresses LPS-Induced NLRP3 Inflammasome Activation and Confers Protection against Murine Endotoxic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly | Springer Nature Experiments [experiments.springernature.com]
- 3. Exploring this compound’s Repurposing Potential in Breast Cancer Treatment—Assessment of In-Vitro Efficacy & Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring this compound's Repurposing Potential in Breast Cancer Treatment-Assessment of In-Vitro Efficacy & Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NLRP3 Inflammasome Activation-Mediated Pyroptosis Aggravates Myocardial Ischemia/Reperfusion Injury in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stehliklab.org [stehliklab.org]
- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Amodiaquine: A Potential Antiviral Agent Against Dengue Virus - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dengue virus (DNV) infection remains a significant global health threat with no approved antiviral therapies. The repurposing of existing drugs with established safety profiles presents an attractive strategy for accelerating the development of anti-DENV agents. This technical guide provides an in-depth analysis of the antimalarial drug amodiaquine (B18356) as a potential antiviral candidate against the Dengue virus. This document summarizes the current in vitro efficacy data, delves into the proposed mechanisms of action, provides detailed experimental protocols for key assays, and outlines the relevant cellular signaling pathways. While in vitro studies show promise, it is crucial to note the current lack of in vivo and clinical trial data for this compound in the context of Dengue fever.
Introduction to this compound and its Antiviral Potential
This compound is a 4-aminoquinoline (B48711) compound that has been used for decades in the treatment and prevention of malaria.[1][2] Like other quinoline (B57606) derivatives, its primary antimalarial mechanism is thought to involve the inhibition of hemozoin biocrystallization in the malaria parasite.[1][3] Emerging research has highlighted the potential of this compound and other antimalarial compounds as broad-spectrum antiviral agents.[3][4] This has led to investigations into its efficacy against various viruses, including the Dengue virus. The primary rationale for exploring this compound as an anti-DENV agent lies in its potential to interfere with key stages of the viral life cycle, particularly those occurring within host cell endosomes.[3]
In Vitro Antiviral Activity of this compound and Other Antimalarials against Dengue Virus
In vitro studies have demonstrated the inhibitory effects of this compound on Dengue virus replication. The most comprehensive data comes from studies on DENV-2.[5][6][7] The antiviral efficacy of this compound is typically quantified by its 50% effective concentration (EC50), 90% effective concentration (EC90), and 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window.
| Compound | Dengue Virus Serotype | Cell Line | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (SI) | Assay Type | Reference |
| This compound | DENV-2 | BHK-21 | 1.08 ± 0.09 | 2.69 ± 0.47 | 52.09 ± 4.25 | 48.23 | Plaque Assay | [5] |
| This compound | DENV-2 | BHK-21 | 7.41 ± 1.09 | - | 52.09 ± 4.25 | 7.03 | Replicon Assay | [5][6] |
| Chloroquine | DENV-2 | Aotus Monkey | - | - | - | - | Viremia Reduction | [8] |
| Hydroxychloroquine | DENV-2 | A549 | 10.1 ± 1.6 | - | >100 | >9.9 | Immunofluorescence Assay | [9][10][11] |
| Hydroxychloroquine | DENV-2 | Hepa1-6 | 12.9 ± 4.2 | - | >100 | >7.75 | Immunofluorescence Assay | [9][10][11] |
| Hydroxychloroquine | DENV-2 | WS-1 | 12.9 ± 1.9 | - | >100 | >7.75 | Immunofluorescence Assay | [9][10][11] |
| Quinine | DENV | - | - | - | - | - | - | [12] |
Proposed Mechanisms of Antiviral Action
The antiviral activity of this compound against the Dengue virus is believed to be multifactorial, primarily targeting host cell pathways that are essential for viral entry and replication. The main proposed mechanisms include:
Inhibition of Endosomal Acidification
Dengue virus enters host cells via clathrin-mediated endocytosis.[12] The acidic environment of the late endosome is crucial for triggering conformational changes in the viral envelope (E) protein, which leads to the fusion of the viral and endosomal membranes and the subsequent release of the viral nucleocapsid into the cytoplasm. This compound, as a weak base, is proposed to accumulate in acidic intracellular compartments like endosomes, raising their pH.[3][12] This disruption of the acidic environment would inhibit the pH-dependent fusion step, thereby trapping the virus within the endosome and preventing a productive infection.
Inhibition of Host Cathepsins
Cathepsins are host proteases found in endosomes and lysosomes that can play a role in the entry of some viruses by cleaving viral surface proteins to facilitate membrane fusion.[9] Some studies suggest that this compound may inhibit the activity of host proteases like cathepsin B.[9] By inhibiting these enzymes, this compound could potentially interfere with the processing of viral proteins required for successful entry and replication.
Modulation of Autophagy
Autophagy is a cellular process responsible for the degradation and recycling of cellular components. Several viruses, including Dengue, are known to manipulate the host autophagy pathway to their advantage, using the autophagosomal membranes as a scaffold for their replication complexes.[4][13][14][15] this compound has been suggested to inhibit autophagy, which could, in turn, disrupt the formation of the viral replication machinery and reduce viral yields.[4]
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to evaluate the antiviral activity of this compound against the Dengue virus.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is a functional assay that measures the ability of a compound to inhibit the infectivity of a virus.[16][17][18][19][20][21]
Objective: To determine the concentration of this compound required to reduce the number of DENV plaques by 50% (PRNT50).
Materials:
-
Cell Line: Baby Hamster Kidney (BHK-21) or Vero cells.
-
Virus: Dengue virus stock of a known titer (e.g., DENV-2).
-
Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Media: Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS), antibiotics, and L-glutamine.
-
Overlay Medium: MEM containing carboxymethylcellulose (CMC) or agarose.
-
Stain: Crystal violet solution.
Procedure:
-
Cell Seeding: Seed BHK-21 or Vero cells in 24-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free MEM.
-
Virus-Compound Incubation: Mix equal volumes of the diluted compound and a standardized amount of DENV. Incubate the mixture to allow the compound to interact with the virus.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture.
-
Adsorption: Incubate the plates to allow for viral adsorption to the cells.
-
Overlay: After the adsorption period, remove the inoculum and add the overlay medium. This semi-solid medium restricts the spread of the virus, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Staining and Counting: Fix the cells with formaldehyde (B43269) and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The PRNT50 is determined by plotting the percentage of plaque reduction against the compound concentration.
Quantitative Reverse Transcription PCR (qRT-PCR)
qRT-PCR is used to quantify the amount of viral RNA in infected cells or in the supernatant, providing a measure of viral replication.[22][23][24]
Objective: To determine the effect of this compound on the levels of intracellular and extracellular DENV RNA.
Materials:
-
RNA Extraction Kit: Commercially available viral RNA extraction kit.
-
Reverse Transcriptase: Enzyme for converting RNA to cDNA.
-
qPCR Master Mix: Contains DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green) or a probe.
-
Primers and Probe: Specific for a conserved region of the DENV genome.
-
Real-Time PCR Instrument.
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates, infect with DENV, and treat with various concentrations of this compound.
-
Sample Collection: At a specified time post-infection, collect the cell culture supernatant (for extracellular RNA) and the cell lysate (for intracellular RNA).
-
RNA Extraction: Extract viral RNA from the collected samples using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA).
-
qPCR: Perform real-time PCR using the cDNA as a template with DENV-specific primers and a probe. The instrument measures the fluorescence at each cycle, which is proportional to the amount of amplified DNA.
-
Data Analysis: Determine the cycle threshold (Ct) value for each sample. A standard curve generated from known concentrations of viral RNA is used to quantify the amount of DENV RNA in the samples.
Dengue Virus Replicon Assay
Replicon assays utilize genetically engineered subgenomic DENV RNAs that can replicate within host cells but do not produce infectious virus particles.[6][19][20] These replicons often contain a reporter gene (e.g., luciferase or green fluorescent protein) whose expression is dependent on viral RNA replication.
Objective: To screen for compounds that inhibit DENV RNA replication in a high-throughput format.
Materials:
-
Cell Line: A cell line that supports DENV replication (e.g., BHK-21).
-
DENV Replicon: A plasmid containing the DENV replicon construct with a reporter gene.
-
Transfection Reagent: For introducing the replicon RNA into the cells.
-
Reporter Assay Reagents: Substrates for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).
-
Luminometer or Fluorometer.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate format (e.g., 96- or 384-well).
-
Transfection: Transfect the cells with the in vitro transcribed DENV replicon RNA.
-
Compound Addition: Add the test compounds at various concentrations to the transfected cells.
-
Incubation: Incubate the plates to allow for replicon replication and reporter protein expression.
-
Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence or fluorescence).
-
Data Analysis: A decrease in reporter signal in the presence of the compound indicates inhibition of viral replication.
Host Cell Signaling Pathways
Dengue virus manipulates several host cell signaling pathways to facilitate its replication and spread. This compound's antiviral activity is likely linked to its ability to interfere with these pathways.
PI3K/AKT/mTOR Pathway
The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival.[25][26][27][28] DENV has been shown to modulate this pathway to its advantage. For instance, DENV can impair the PI3K/AKT/mTOR axis in megakaryocytes, the precursor cells of platelets, which may contribute to the thrombocytopenia observed in Dengue fever.[26][27][28] The mTORC2 complex, in particular, appears to be required for optimal Dengue replication by counteracting virus-induced apoptosis.[25] While the direct effect of this compound on this pathway in the context of DENV infection has not been extensively studied, its known effects on autophagy, a process regulated by mTOR, suggest a potential intersection.
In Vivo and Clinical Data
A comprehensive search of the scientific literature and clinical trial registries did not yield any specific in vivo animal studies or human clinical trials evaluating the efficacy of this compound for the treatment of Dengue fever. While there are animal models available for testing anti-Dengue compounds,[10][14] and clinical trials have been conducted for other repurposed drugs like chloroquine,[29][8] there is a clear gap in the research regarding this compound's in vivo efficacy and safety for this indication.
Conclusion and Future Directions
This compound demonstrates promising in vitro antiviral activity against the Dengue virus, with a plausible mechanism of action centered on the disruption of the endosomal pathway and the modulation of autophagy. The existing data, primarily from in vitro studies, warrants further investigation into its potential as a repurposed therapeutic.
Key future research directions should include:
-
In vivo efficacy studies: Evaluation of this compound in established animal models of Dengue infection is a critical next step to determine its therapeutic potential in a living organism.
-
Mechanism of action studies: Further elucidation of the precise molecular targets of this compound in the context of DENV infection will be crucial for understanding its antiviral effects and for potential optimization.
-
Clinical trials: Should in vivo studies yield positive results, well-designed, randomized controlled clinical trials will be necessary to establish the safety and efficacy of this compound in human Dengue patients.
References
- 1. The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. High-Throughput Screening Using Dengue Virus Reporter Genomes | Springer Nature Experiments [experiments.springernature.com]
- 4. Novel Potent Autophagy Inhibitor Ka-003 Inhibits Dengue Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 6. This compound, an antimalarial drug, inhibits dengue virus type 2 replication and infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an antimalarial drug, inhibits dengue virus type 2 replication and infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chloroquine use improves dengue-related symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxychloroquine-Inhibited Dengue Virus Is Associated with Host Defense Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Dengue Virus Inhibition of Autophagic Flux and Dependency of Viral Replication on Proteasomal Degradation of the Autophagy Receptor p62 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Cellular Autophagy Deranges Dengue Virion Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dengue Virus Inhibition of Autophagic Flux and Dependency of Viral Replication on Proteasomal Degradation of the Autophagy Receptor p62 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A high-throughput assay using dengue-1 virus-like particles for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative Competitive Reverse Transcription-PCR for Quantification of Dengue Virus RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. avys.omu.edu.tr [avys.omu.edu.tr]
- 19. stacks.cdc.gov [stacks.cdc.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Dengue Plaque Reduction Neutralization Test (PRNT) in Primary and Secondary Dengue Virus Infections: How Alterations in Assay Conditions Impact Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. genomica.uaslp.mx [genomica.uaslp.mx]
- 23. geneticsmr.com [geneticsmr.com]
- 24. Development of a Singleplex Real-Time Reverse Transcriptase PCR Assay for Pan-Dengue Virus Detection and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Dengue activates mTORC2 signaling to counteract apoptosis and maximize viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Dengue Virus Dysregulates Master Transcription Factors and PI3K/AKT/mTOR Signaling Pathway in Megakaryocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Dengue Virus Dysregulates Master Transcription Factors and PI3K/AKT/mTOR Signaling Pathway in Megakaryocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. ClinicalTrials.gov [clinicaltrials.gov]
The Role of Amodiaquine in Autophagy Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amodiaquine (B18356) (AQ), a 4-aminoquinoline (B48711) derivative historically utilized as an antimalarial agent, has garnered significant interest for its potent effects on the fundamental cellular process of autophagy.[1][2][3][4] Autophagy is a critical catabolic pathway responsible for the degradation and recycling of cellular components, playing a dual role in both cell survival and cell death.[1][5] Its dysregulation is implicated in a wide range of pathologies, including cancer, neurodegenerative diseases, and infectious diseases.[1][6][7][8] This technical guide provides an in-depth exploration of this compound's role as a modulator of autophagy, detailing its mechanism of action, summarizing key quantitative data, and providing experimental protocols for its study.
Mechanism of Action: A Lysosomotropic Agent Blocking Autophagic Flux
This compound functions as a lysosomotropic agent, accumulating in the acidic environment of lysosomes.[1][9] Its primary mechanism in autophagy modulation is the inhibition of autophagic flux, the complete process of autophagosome formation, maturation, fusion with lysosomes, and the subsequent degradation of cargo.[1] This blockade occurs at the terminal stages of the autophagic pathway.[1][9]
Key molecular events in this compound-induced autophagy modulation include:
-
Disruption of Lysosomal pH: As a weak base, this compound neutralizes the acidic pH of lysosomes, which is crucial for the activity of lysosomal hydrolases.[1][9]
-
Inactivation of Lysosomal Proteases: The increase in lysosomal pH leads to the inactivation of critical lysosomal enzymes, such as cathepsins (CTSB, CTSL, CTSD).[1][9]
-
Impaired Autophagosome-Lysosome Fusion: Evidence suggests that 4-aminoquinolines like this compound can impair the fusion of autophagosomes with lysosomes, preventing the formation of functional autolysosomes.[1][10]
-
Accumulation of Autophagic Vesicles: The inhibition of lysosomal degradation results in the accumulation of autophagosomes and autophagic substrates, including microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and sequestosome 1 (SQSTM1/p62).[1][9]
Recent studies have also revealed an additional, independent mechanism of action for this compound involving the induction of ribosome biogenesis stress, leading to p53 stabilization.[11][12] This effect is separate from its autophagy-inhibitory activity but contributes to its overall cellular impact.[11][12]
This compound in Disease Contexts
The ability of this compound to modulate autophagy has significant therapeutic implications across various diseases.
-
Cancer: In cancer cells, particularly melanoma, this compound's induction of autophagic blockade leads to an energy crisis (ATP depletion) and sensitizes these cells to starvation and chemotherapy-induced cell death.[1][13][14][15] By inhibiting autophagy, which cancer cells often hijack for survival under stress, this compound presents a promising strategy for anticancer therapy.[5]
-
Neurodegenerative Diseases: Autophagy plays a crucial role in clearing aggregated proteins that are hallmarks of many neurodegenerative disorders.[6][7][8] While the direct effects of this compound in these diseases are still under investigation, its ability to modulate this pathway suggests potential therapeutic or detrimental roles depending on the specific context of autophagy dysregulation.
-
Infectious Diseases: Beyond its antimalarial activity, which involves disrupting the parasite's heme detoxification in the acidic food vacuole, this compound's inhibition of host cell cathepsin B has been shown to be effective against various toxins and viruses that rely on this enzyme for entry.[16][17]
Quantitative Data Summary
The following table summarizes key quantitative data regarding the effects of this compound on cellular processes, primarily from studies on human melanoma cell lines.
| Parameter | Cell Line | Value | Reference |
| IC50 (Antiproliferative) | A375 | 0.32 ± 0.12 µM | [9] |
| G361 | 0.71 ± 0.16 µM | [9] | |
| LOX | 2.60 ± 0.74 µM | [9] | |
| LC3-II Accumulation | A375 | Dose-dependent, observed at ≥ 1 µM | [1] |
| ATP Depletion | A375 | Significant depletion at 10 µM within hours | [1][9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of this compound's effects on autophagy.
Western Blotting for Autophagy Markers
This protocol is used to quantify the protein levels of key autophagy markers.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-LC3B, anti-SQSTM1/p62, anti-LAMP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency and treat with this compound at various concentrations and time points.
-
Lyse the cells on ice and collect the lysate.
-
Determine the protein concentration of each sample.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[18]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[18]
-
Quantify band intensities and normalize to a loading control like β-actin.
Autophagic Flux Assay using Fluorescence Microscopy
This assay, often utilizing a tandem fluorescent-tagged LC3 (RFP-GFP-LC3), allows for the visualization and quantification of autophagic flux.[1][19]
Materials:
-
Cells stably or transiently expressing RFP-GFP-LC3
-
This compound
-
Bafilomycin A1 (as a control for lysosomal inhibition)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Seed cells expressing RFP-GFP-LC3 in a suitable imaging dish.
-
Treat the cells with this compound or Bafilomycin A1.
-
Acquire images using fluorescence microscopy. GFP signal is quenched in the acidic environment of the autolysosome, while RFP is more stable.[20]
-
Count the number of yellow puncta (autophagosomes, GFP+RFP+) and red puncta (autolysosomes, GFP-RFP+).[1]
-
An accumulation of yellow puncta with this compound treatment indicates a blockage in autophagosome maturation or fusion with lysosomes.[1]
Lysosomal pH Measurement
This protocol uses a pH-sensitive fluorescent probe to measure changes in lysosomal acidity.
Materials:
-
LysoSensor™ Green DND-189 or similar lysosomotropic probe
-
This compound
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells in an imaging dish.
-
Treat cells with this compound for the desired time.
-
Load the cells with the LysoSensor™ probe according to the manufacturer's instructions.
-
Measure the fluorescence intensity. A decrease in the fluorescence of LysoSensor™ Green indicates an increase in lysosomal pH (alkalinization).[1]
Signaling Pathways and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described.
Caption: this compound's mechanism of autophagy inhibition.
Caption: Western blot workflow for autophagy markers.
Caption: RFP-GFP-LC3 autophagic flux assay workflow.
Conclusion
This compound is a potent inhibitor of autophagic flux, acting primarily through the disruption of lysosomal function. This activity, coupled with its ability to induce ribosome biogenesis stress, positions this compound as a valuable tool for studying autophagy and as a potential therapeutic agent, particularly in oncology. The experimental protocols and data presented in this guide offer a framework for researchers to further explore and harness the autophagy-modulating properties of this compound. Careful consideration of its multifaceted mechanism of action is essential for the accurate interpretation of experimental results and for its effective application in drug development.
References
- 1. The antimalarial this compound causes autophagic-lysosomal and proliferative blockade sensitizing human melanoma cells to starvation- and chemotherapy-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ClinPGx [clinpgx.org]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. Autophagy Modulation in Cancer: Current Knowledge on Action and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy in Neurodegenerative Diseases: From Mechanism to Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophagy in neurodegenerative diseases: pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic implication of autophagy in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The antimalarial drug this compound stabilizes p53 through ribosome biogenesis stress, independently of its autophagy-inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The antimalarial drug this compound stabilizes p53 through ribosome biogenesis stress, independently of its autophagy-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. experts.arizona.edu [experts.arizona.edu]
- 16. researchgate.net [researchgate.net]
- 17. Autophagy Underlies the Proteostasis Mechanisms of Artemisinin Resistance in P. falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Visualizing Autophagy by Microscopy: TEM & LC3B Puncta Fluorescence | Bio-Techne [bio-techne.com]
- 20. Quantitative analysis of autophagic flux by confocal pH-imaging of autophagic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Amodiaquine's Disruption of the Parasitic Heme Detoxification Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the mechanism by which the antimalarial drug amodiaquine (B18356) targets and disrupts the critical heme detoxification pathway in Plasmodium falciparum, the most virulent malaria parasite. This compound, a 4-aminoquinoline (B48711) compound structurally similar to chloroquine (B1663885), exerts its parasiticidal effects primarily by inhibiting the polymerization of toxic heme into inert hemozoin. This guide details the molecular interactions, summarizes key quantitative data, provides established experimental protocols for studying this mechanism, and visually represents the involved pathways and workflows. Understanding the nuances of this compound's action is crucial for optimizing its use in combination therapies and overcoming emerging drug resistance.
Introduction: The Imperative of Heme Detoxification in Plasmodium falciparum
During its intraerythrocytic developmental stage, the malaria parasite digests copious amounts of host hemoglobin within its acidic digestive vacuole to acquire essential amino acids for its growth and proliferation.[1] This process, however, liberates large quantities of free heme (ferriprotoporphyrin IX), a highly toxic molecule.[1] Free heme can generate reactive oxygen species (ROS), destabilize and lyse membranes, and inhibit the activity of crucial enzymes, ultimately leading to parasite death.[1]
To counteract this toxicity, the parasite has evolved a vital detoxification mechanism: the biomineralization of soluble, toxic heme into an insoluble and chemically inert crystalline pigment called hemozoin.[2][3] This polymerization process is a unique and essential pathway for the parasite's survival, making it a prime target for antimalarial drug development.[3]
This compound's Mechanism of Action: A Multi-pronged Attack
This compound, and its primary active metabolite desethylthis compound, function as weak bases that accumulate in the acidic environment of the parasite's digestive vacuole.[3][4] Once concentrated, this compound disrupts the heme detoxification process through several proposed mechanisms:
-
Inhibition of Hemozoin Formation : The principal mechanism of this compound's antimalarial activity is the inhibition of heme polymerization into hemozoin.[2][5] It is believed to bind to free heme, forming a complex that prevents the incorporation of heme into the growing hemozoin crystal.[5][6] This leads to the accumulation of toxic free heme within the parasite.[2]
-
Generation of Oxidative Stress : The buildup of free heme resulting from the inhibition of hemozoin formation contributes to the generation of ROS, leading to oxidative stress and damage to the parasite's cellular components.[2]
-
Disruption of Nucleic Acid Synthesis : this compound is also thought to interfere with the parasite's DNA and RNA synthesis by intercalating into its nucleic acids, thereby hindering replication and transcription processes.[2]
-
Inhibition of Glutathione-Dependent Heme Degradation : Beyond inhibiting polymerization, this compound and chloroquine have been shown to competitively inhibit the glutathione-dependent degradation of heme that has exited the food vacuole, leading to its accumulation in membranes and subsequent disruption of their barrier properties.[7][8]
Quantitative Analysis of this compound's Efficacy
The effectiveness of this compound in inhibiting hemozoin formation and parasite growth has been quantified in numerous studies. The following tables summarize key quantitative data, providing a comparative overview of its potency.
| Parameter | Drug | Value | Assay Conditions | Reference |
| IC50 for β-hematin Inhibition | This compound | < IC50 of positive control | 384-well microtiter plate assay | [9] |
| IC50 for β-hematin Inhibition | Chloroquine | 13 µM | MOG-initiated in vitro assay | [10] |
| ED90 (Sensitive Strain) | This compound | 4.29 mg/kg | 4-Day Suppressive Test (P. berghei) | [11] |
| ED90 (Resistant Strain) | This compound | 19.13 mg/kg | 4-Day Suppressive Test (P. berghei) | [11] |
Table 1: In Vitro and In Vivo Efficacy of this compound.
Experimental Protocols
In Vitro β-Hematin (Hemozoin) Inhibition Assay
This assay measures the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin, from hemin (B1673052).
Materials:
-
Hemin chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
1-mono-oleoylglycerol (MOG)
-
Sodium acetate (B1210297) buffer (pH 5.2)
-
Test compound (e.g., this compound)
-
Positive control (e.g., chloroquine)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a stock solution of hemin in DMSO.
-
Prepare stock solutions of the test compound and positive control in DMSO.
-
In a 96-well plate, add the sodium acetate buffer.
-
Add varying concentrations of the test compound and a fixed concentration of the positive control to designated wells. Include a negative control with no inhibitor.
-
Add MOG to all wells to initiate the reaction.
-
Add the hemin solution to all wells to a final concentration of approximately 50 µM.[10]
-
Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.
-
After incubation, centrifuge the plate to pellet the β-hematin.
-
Carefully remove the supernatant.
-
Wash the pellet multiple times with Tris/SDS buffer and alkaline bicarbonate solution to remove unreacted hemin and other aggregates.[12]
-
Solubilize the final pellet (β-hematin) in 0.1 M NaOH.
-
Measure the absorbance of the solubilized β-hematin using a plate reader at a wavelength of 405 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of β-hematin formation.
Cellular Heme Fractionation Assay
This assay quantifies the levels of different heme species (undigested hemoglobin, exchangeable heme, and hemozoin) within the parasite following drug treatment.
Materials:
-
Synchronized P. falciparum culture (trophozoite stage)
-
Test compound (e.g., this compound)
-
Saponin (B1150181) solution
-
2% Sodium dodecyl sulfate (B86663) (SDS) in 2.5% aqueous pyridine (B92270) (pH 7.5)
-
0.1 M NaOH
-
Spectrophotometer
Procedure:
-
Incubate the synchronized parasite culture with varying concentrations of the test compound for a defined period.
-
Harvest the parasitized red blood cells by centrifugation.
-
Lyse the red blood cells with a saponin solution to release the parasites.
-
Pellet the parasites by centrifugation and wash to remove host cell debris.
-
Resuspend the parasite pellet in water and subject it to sonication to lyse the parasites.
-
Centrifuge the lysate to separate the soluble fraction (containing undigested hemoglobin) from the insoluble pellet.
-
Treat the insoluble pellet with 2% SDS in 2.5% aqueous pyridine to solubilize the exchangeable heme fraction.
-
Centrifuge to separate the solubilized exchangeable heme from the remaining insoluble hemozoin pellet.
-
Solubilize the hemozoin pellet in 0.1 M NaOH.
-
Convert all three heme fractions (undigested hemoglobin, exchangeable heme, and hemozoin) into a monomeric low-spin heme-pyridine complex.
-
Measure the absorbance of each fraction using a spectrophotometer to quantify the amount of heme in each fraction.
-
Analyze the dose-dependent changes in the distribution of heme species in response to the drug. A successful hemozoin inhibitor like this compound will cause a dose-dependent decrease in hemozoin and a corresponding increase in exchangeable heme.[13]
Visualizing the Pathways and Processes
Heme Detoxification Pathway in Plasmodium falciparum
Caption: Overview of the heme detoxification pathway in the malaria parasite.
This compound's Mechanism of Action
Caption: this compound inhibits hemozoin formation, leading to toxic heme accumulation.
Experimental Workflow for In Vitro β-Hematin Inhibition Assay
Caption: Workflow for the in vitro β-hematin inhibition assay.
Resistance to this compound
The emergence of this compound resistance is a significant concern in malaria control. Resistance is primarily associated with mutations in two key parasite genes:
-
Plasmodium falciparum chloroquine resistance transporter (PfCRT) : Mutations in the pfcrt gene, particularly the K76T mutation, are strongly associated with chloroquine resistance and can reduce the efficacy of this compound.[2][14] The SVMNT haplotype (codons 72-76) in PfCRT is linked to high-level resistance to desethylthis compound.[15]
-
Plasmodium falciparum multidrug resistance gene 1 (PfMDR1) : Polymorphisms in the pfmdr1 gene, such as the N86Y mutation, can modulate the level of resistance to this compound, often in conjunction with pfcrt mutations.[2][14]
These genetic alterations are thought to reduce the accumulation of this compound in the digestive vacuole, thereby diminishing its ability to inhibit hemozoin formation.[14]
Conclusion
This compound remains a critical component of artemisinin-based combination therapies for the treatment of uncomplicated malaria. Its primary mechanism of action, the inhibition of heme detoxification, is a well-established and potent strategy for killing the malaria parasite. A thorough understanding of its molecular interactions, the quantitative aspects of its efficacy, and the mechanisms of resistance is essential for the continued development of effective antimalarial strategies. The experimental protocols and visualizations provided in this guide serve as a resource for researchers dedicated to advancing the fight against malaria.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. ClinPGx [clinpgx.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of glutathione-dependent degradation of heme by chloroquine and this compound as a possible basis for their antimalarial mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting Plasmodium falciparum growth and heme detoxification pathway using heme-binding DNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 12. Spectrophotometric determination of de novo hemozoin/beta-hematin formation in an in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Resistance in Plasmodium falciparum Malaria in Afghanistan Is Associated with the pfcrt SVMNT Allele at Codons 72 to 76 - PMC [pmc.ncbi.nlm.nih.gov]
The Genetic Landscape of Amodiaquine Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the genetic basis of amodiaquine (B18356) (AQ) resistance in the malaria parasite, Plasmodium falciparum. This compound, a 4-aminoquinoline (B48711) compound, and its active metabolite, desethylthis compound (B193632) (DEAQ), have long been pivotal in the treatment of uncomplicated malaria, often as a partner drug in Artemisinin-based Combination Therapies (ACTs). However, the emergence and spread of resistance threaten its efficacy. Understanding the molecular underpinnings of this resistance is critical for the development of effective surveillance strategies and novel therapeutic interventions.
Core Genetic Determinants of this compound Resistance
Resistance to this compound is a complex genetic trait primarily mediated by polymorphisms in two key transporter proteins located on the membrane of the parasite's digestive vacuole (DV): the P. falciparum chloroquine (B1663885) resistance transporter (pfcrt ) and the P. falciparum multidrug resistance protein 1 (pfmdr1 ). These transporters play a crucial role in maintaining the parasite's physiological homeostasis, including the efflux of drugs from their site of action within the DV.
Mutations in these genes, particularly specific haplotypes in pfcrt and single nucleotide polymorphisms (SNPs) in pfmdr1, have been strongly associated with reduced susceptibility to this compound. The interplay between these mutations often dictates the level of resistance observed in parasite populations.
The Central Role of pfcrt
The pfcrt gene is the primary determinant of resistance to 4-aminoquinoline drugs, including chloroquine and this compound.[1] Specific combinations of mutations, known as haplotypes, in this gene are responsible for conferring the resistance phenotype. The wild-type haplotype, CVMNK (at codons 72-76), is associated with sensitivity to this compound. In contrast, several mutant haplotypes have been linked to resistance. The CVIET haplotype is the most common mutant form in Africa and Asia and is a significant contributor to this compound resistance.[2][3] Another critical haplotype, SVMNT , found predominantly in South America and parts of Asia, is associated with high-level resistance to DEAQ.[4][5] The K76T mutation within these haplotypes is a crucial requirement for the transport of chloroquine.[1]
The Modulatory Role of pfmdr1
The pfmdr1 gene, while not the primary driver of this compound resistance, plays a significant modulatory role.[6] Certain mutations in pfmdr1 can enhance the level of resistance conferred by pfcrt mutations. The most well-studied of these is the N86Y mutation, which, in combination with the pfcrt CVIET haplotype, is associated with a significant increase in this compound IC50 values.[2][3] Other polymorphisms in pfmdr1, such as those at codons Y184F and D1246Y, have also been implicated in modulating this compound susceptibility, often in a geographically dependent manner.[1]
Quantitative Data on this compound Resistance
The following tables summarize key quantitative data from various studies, illustrating the impact of pfcrt and pfmdr1 mutations on this compound susceptibility.
Table 1: Association of pfcrt and pfmdr1 Genotypes with this compound IC50 Values in P. falciparum Isolates from Nigeria
| Genotype | Number of Isolates | Geometric Mean IC50 (nM) | 95% Confidence Interval |
| Wild-type (pfcrt CVMNK + pfmdr1 N86) | Not Specified | 3.93 | 1.82–8.46 |
| Double Mutant (pfcrt CVIET + pfmdr1 86Y) | 35% of total | 50.40 | 40.17–63.24 |
Data sourced from a study on P. falciparum isolates from Nigeria, demonstrating a significant increase in this compound IC50 values in parasites carrying both the pfcrt CVIET and pfmdr1 86Y mutations.[2][3]
Table 2: Prevalence of this compound Resistance-Associated Mutations in Nigerian P. falciparum Isolates
| Mutation/Haplotype | Prevalence |
| pfcrt CVIET haplotype | 72% |
| pfmdr1 Tyr86 allele | 49% |
| Double Mutant (pfcrt CVIET + pfmdr1 86Y) | 35% |
This table highlights the high prevalence of mutations associated with this compound resistance in the studied parasite population.[2][3]
Table 3: In Vitro Susceptibility of P. falciparum Isolates to this compound in Nigeria
| Susceptibility Status | Percentage of Isolates | Geometric Mean IC50 (nM) | 95% Confidence Interval |
| Sensitive | 87% | 16.32 | 13.3–20.04 |
| Resistant | 13% | 88.73 | 69.67–113.0 |
Based on a defined cut-off value for in vitro susceptibility, this table provides an overview of the resistance landscape in the studied region.[2][3]
Experimental Protocols
This section details the methodologies for key experiments used to investigate the genetic basis of this compound resistance.
In Vitro this compound Susceptibility Testing: SYBR Green I-Based Fluorescence Assay
This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of antimalarial drugs.
-
Parasite Culture: Asynchronous P. falciparum cultures are synchronized to the ring stage using 5% D-sorbitol treatment.
-
Drug Plate Preparation: this compound is serially diluted in complete culture medium and 100 µL of each dilution is added to a 96-well plate. Drug-free control wells are included.
-
Parasite Addition: 100 µL of the synchronized ring-stage parasite culture (at a defined parasitemia and hematocrit) is added to each well.
-
Incubation: The plate is incubated for 72 hours at 37°C in a controlled gas environment (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: A lysis buffer containing SYBR Green I dye is prepared. 100 µL of this lysis buffer is added to each well, and the plate is incubated in the dark at room temperature for 1-24 hours to allow for cell lysis and DNA staining.
-
Fluorescence Reading: The fluorescence intensity of each well is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence data is normalized to the drug-free controls, and the IC50 value is calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.
Genotyping of pfcrt and pfmdr1 by Nested PCR and Sequencing
This method is used to identify specific mutations and haplotypes in the pfcrt and pfmdr1 genes.
-
DNA Extraction: Genomic DNA is extracted from P. falciparum-infected blood samples.
-
First Round PCR: A primary PCR is performed using outer primers that flank the region of interest in either the pfcrt or pfmdr1 gene. The reaction mixture typically contains the extracted DNA, primers, dNTPs, Taq polymerase, and PCR buffer. Thermocycling conditions generally involve an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
Second Round (Nested) PCR: The product from the first round PCR is used as a template for a second PCR using a set of inner primers that bind to a region within the first PCR product. This increases the specificity and yield of the target DNA fragment. Thermocycling conditions are similar to the first round, often with adjusted annealing temperatures.
-
PCR Product Visualization: The nested PCR products are visualized by agarose (B213101) gel electrophoresis to confirm the amplification of a fragment of the expected size.
-
Sequencing: The purified nested PCR products are then sequenced using either the forward or reverse inner primers.
-
Sequence Analysis: The resulting sequences are aligned to a reference sequence (e.g., from the 3D7 parasite strain) to identify single nucleotide polymorphisms (SNPs) and determine the haplotype.
In Vivo this compound Efficacy Assessment: 4-Day Suppressive Test (Peter's Test)
This in vivo assay is used to evaluate the efficacy of antimalarial drugs in a rodent malaria model.
-
Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.
-
Treatment: Treatment with this compound (or a control substance) is initiated a few hours after infection and continues for four consecutive days. The drug is typically administered orally.
-
Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Calculation of Suppression: The average parasitemia of the treated group is compared to that of the untreated control group to calculate the percentage of parasite growth suppression. The 50% and 90% effective doses (ED50 and ED90) can be determined by testing a range of drug concentrations.
Visualizing the Mechanisms of Resistance
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows involved in this compound resistance.
Mechanism of this compound Action and Resistance
Caption: this compound action and resistance mechanism in P. falciparum.
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for identifying genetic markers of this compound resistance.
Conclusion
The genetic basis of this compound resistance in P. falciparum is multifactorial, with key roles for mutations in the pfcrt and pfmdr1 genes. The CVIET and SVMNT haplotypes in pfcrt are the primary determinants of resistance, while SNPs in pfmdr1, such as N86Y, act as important modulators. Continuous molecular surveillance of these genetic markers is essential for monitoring the emergence and spread of this compound resistance and for informing public health strategies. Further research into the complex interplay between these and potentially other genes will be crucial for the development of next-generation antimalarials and for preserving the efficacy of current ACTs.
References
- 1. PfCRT and its role in antimalarial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound accumulation in Plasmodium falciparum as a possible explanation for its superior antimalarial activity over chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How can we identify parasite genes that underlie antimalarial drug resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance-Mediating Plasmodium falciparum pfcrt and pfmdr1 Alleles after Treatment with Artesunate-Amodiaquine in Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determining the roles of two key drug resistance proteins in conferring this compound resistance in the malaria parasite [openresearch-repository.anu.edu.au]
Methodological & Application
Application Notes and Protocols for In Vitro Amodiaquine Susceptibility Testing of P. falciparum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the in vitro susceptibility of Plasmodium falciparum to the antimalarial drug amodiaquine (B18356). The methodologies described are essential for monitoring drug resistance, screening novel antimalarial compounds, and conducting fundamental research on parasite biology.
This compound is a 4-aminoquinoline (B48711) compound, structurally similar to chloroquine, that is a vital component of several artemisinin-based combination therapies (ACTs) for treating uncomplicated malaria.[1] Its primary mechanism of action involves the inhibition of hemozoin formation. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing toxic free heme. This compound is believed to bind to this free heme, preventing its polymerization into non-toxic hemozoin. This leads to the accumulation of a toxic heme-drug complex, which disrupts membrane function and ultimately results in parasite death.[1][2]
Experimental Protocols
The following sections detail the necessary protocols for the continuous in vitro culture of P. falciparum and the subsequent determination of this compound susceptibility using the SYBR Green I-based fluorescence assay.
In Vitro Culture of P. falciparum
The continuous in vitro culture of the erythrocytic stages of P. falciparum is fundamental for drug susceptibility testing. The method, originally established by Trager and Jensen, allows for the propagation of the parasite in human erythrocytes.[1][3]
Materials:
-
P. falciparum culture (e.g., 3D7, Dd2 strains)
-
Human erythrocytes (blood group O+)
-
Complete Culture Medium (CCM): RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax I or 10% human serum.[3][4][5]
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
37°C incubator
-
Sterile culture flasks
-
Centrifuge
Procedure:
-
Preparation of Complete Culture Medium (CCM): Aseptically combine the components listed above. Warm the medium to 37°C before use.
-
Washing Erythrocytes: Centrifuge whole blood to pellet the erythrocytes. Remove the plasma and buffy coat. Wash the erythrocytes three times with an equal volume of RPMI-1640 by centrifugation at 500 x g for 5 minutes.
-
Initiation and Maintenance of Culture:
-
Resuspend the washed erythrocytes in CCM to achieve a 5% hematocrit.
-
Add the P. falciparum-infected erythrocytes to the desired parasitemia (typically 0.5-1%).
-
Place the culture flask in a 37°C incubator with the specified gas mixture.
-
-
Monitoring Parasitemia:
-
Prepare a thin blood smear from the culture daily.
-
Stain with Giemsa and determine the percentage of infected erythrocytes by light microscopy.
-
-
Synchronization of Parasite Culture (Optional but Recommended): For drug susceptibility assays, it is highly recommended to use synchronized ring-stage parasites.[1]
-
Centrifuge an asynchronous culture at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 5 volumes of 5% sorbitol solution and incubate at room temperature for 10 minutes to lyse the mature parasite stages.
-
Wash the erythrocytes three times with RPMI-1640 to remove the sorbitol and cellular debris.
-
Resuspend the synchronized ring-stage parasites in CCM and return to the incubator.
-
This compound Susceptibility Testing using SYBR Green I-based Fluorescence Assay
This assay measures parasite DNA content as an indicator of parasite growth. SYBR Green I is a fluorescent dye that intercalates with DNA.[6][7][8]
Materials:
-
Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)
-
This compound dihydrochloride (B599025) dihydrate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, clear-bottom microplates
-
Lysis buffer with SYBR Green I:
-
Tris-HCl (20 mM, pH 7.5)
-
EDTA (5 mM)
-
Saponin (0.008% w/v)
-
Triton X-100 (0.08% v/v)
-
SYBR Green I (1x final concentration)
-
-
Microplate fluorometer (excitation: ~485 nm, emission: ~530 nm)
Procedure:
-
Preparation of Drug Plates:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in CCM in a separate 96-well plate.
-
Add 100 µL of each drug dilution to the appropriate wells of the 96-well assay plate. Include drug-free control wells (CCM with a corresponding concentration of DMSO) and uninfected erythrocyte control wells.
-
-
Parasite Culture Addition: Add 100 µL of the synchronized ring-stage parasite culture to each well.
-
Incubation: Incubate the plate for 72 hours in a 37°C incubator with the appropriate gas mixture.
-
Lysis and Staining:
-
After incubation, carefully remove the plate from the incubator.
-
Add 100 µL of the lysis buffer containing SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Reading: Measure the fluorescence intensity of each well using a microplate fluorometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
Data Analysis:
-
Subtract the background fluorescence of the uninfected erythrocyte control wells from all other readings.
-
Normalize the fluorescence data by expressing it as a percentage of the drug-free control wells.
-
Calculate the 50% inhibitory concentration (IC₅₀) by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC₅₀ is the concentration of the drug that inhibits 50% of parasite growth.[1][4]
Data Presentation
Quantitative data from this compound susceptibility testing should be summarized for clarity and comparison.
Table 1: Example of this compound IC₅₀ Values for Reference P. falciparum Strains
| Strain | This compound Susceptibility | Typical IC₅₀ Range (nM) |
| 3D7 | Sensitive | 8 - 25[9] |
| Dd2 | Resistant | > 60 |
| 7G8 | Resistant | > 60 |
Table 2: Interpretation of In Vitro this compound Susceptibility
| IC₅₀ Cut-off (nM) | Interpretation | Reference |
| < 60 | Sensitive | [10] |
| ≥ 60 | Resistant | [10] |
Visualizations
Diagrams of Workflows and Mechanisms
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers [frontiersin.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iddo.org [iddo.org]
- 9. academic.oup.com [academic.oup.com]
- 10. In vitro this compound Resistance and its Association with Mutations in pfcrt and pfmdr1 genes of Plasmodium falciparum isolates from Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amodiaquine Hydrochloride in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of amodiaquine (B18356) hydrochloride in various cell culture-based assays. The information is intended to guide researchers in accurately preparing the compound and applying it to cytotoxicity, anti-proliferative, and antiviral experimental setups.
Product Information
-
Name: this compound hydrochloride
-
Synonyms: Amodiaquin hydrochloride, Camoquine, Flavoquine[1]
-
Appearance: Crystalline solid[1]
-
Storage: Store at -20°C for long-term stability[1]
Solubility and Stock Solution Preparation
This compound hydrochloride exhibits solubility in several common laboratory solvents. It is crucial to use fresh, high-quality solvents to ensure optimal dissolution. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing concentrated stock solutions.
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Reference |
| DMSO | ≥55.5 mg/mL | [2] |
| 56 mg/mL (130.6 mM) | [3][4] | |
| Ethanol (with sonication) | ≥16.8 mg/mL | [2] |
| Water (with sonication) | ≥16.47 mg/mL | [2] |
| 50 mg/mL (116.61 mM) | [5] |
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO
Materials:
-
This compound hydrochloride powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Allow the this compound hydrochloride powder and DMSO to come to room temperature before use.
-
Weigh out the required amount of this compound hydrochloride in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 4.29 mg of this compound hydrochloride (Molecular Weight: 428.77 g/mol for the dihydrochloride (B599025) form).
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. When stored properly, the stock solution should be stable for an extended period. However, for optimal results, it is recommended to use the solution soon after preparation.[2]
Experimental Protocols
In Vitro Cytotoxicity Assay using CCK-8
This protocol describes the determination of the cytotoxic effects of this compound hydrochloride on cancer cell lines using a Cell Counting Kit-8 (CCK-8) assay.[6]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, MDA-MB-453, 4T1)[6]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound hydrochloride stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of this compound hydrochloride from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations. A typical concentration range for cytotoxicity testing is 0.78 µM to 100 µM.[6]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound hydrochloride.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.[6]
-
-
Cell Viability Assessment:
-
After the 72-hour incubation period, add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for an additional 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound hydrochloride concentration.
-
Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[6]
-
Table 2: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| MDA-MB-453 | 6.48 ± 1.12 | [6] |
| 4T1 | 10.50 ± 1.17 | [6] |
| MDA-MB-231 | 19.23 ± 1.16 | [6] |
Antiviral Assay for SARS-CoV-2
This protocol provides a general framework for evaluating the antiviral activity of this compound hydrochloride against SARS-CoV-2 in a susceptible cell line.[8]
Materials:
-
VeroE6/TMPRSS2 cells[8]
-
Complete cell culture medium
-
SARS-CoV-2 viral stock
-
This compound hydrochloride stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT or other cell viability reagent
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed VeroE6/TMPRSS2 cells in a 96-well plate at a density of 2 x 104 cells/well.[8]
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Infection and Treatment:
-
Prepare serial dilutions of this compound hydrochloride in culture medium.
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 in the presence of the various concentrations of this compound hydrochloride.[8]
-
Include mock-infected controls (cells with drug but no virus) and infected, untreated controls.
-
Incubate the plate for 3 days.[8]
-
-
Viability Assessment:
-
After the incubation period, assess cell viability using the MTT assay or a similar method.
-
Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability in the infected and treated wells compared to the mock-infected controls.
-
Determine the EC50 (half-maximal effective concentration) for the antiviral activity and the CC50 (half-maximal cytotoxic concentration) from the mock-infected cells.
-
Calculate the selectivity index (SI = CC50/EC50) to evaluate the therapeutic window of the compound.
-
Diagrams
Caption: Workflow for determining the in vitro cytotoxicity of this compound hydrochloride.
Caption: Proposed mechanisms of action for this compound's therapeutic effects.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pajols.org [pajols.org]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Anti-SARS-CoV-2 Activity of this compound Analogs [jstage.jst.go.jp]
Developing an Animal Model for Amodiaquine-Induced Hepatotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amodiaquine (B18356) (AQ), an antimalarial drug, is associated with a risk of hepatotoxicity, a significant concern in its clinical use.[1][2][3] Understanding the mechanisms of AQ-induced liver injury and developing effective countermeasures requires robust and reproducible animal models. This document provides detailed application notes and experimental protocols for establishing a murine model of AQ-induced hepatotoxicity. The described model recapitulates key features of the human condition, including delayed-onset liver injury and immune-mediated pathology.[4][5][6] The protocols outlined herein cover drug administration, assessment of liver injury through biochemical and histological analyses, and investigation of the underlying mechanisms involving oxidative stress and immune cell responses.
Introduction
This compound-induced hepatotoxicity is a significant clinical issue, with manifestations ranging from elevated liver enzymes to severe, sometimes fatal, acute hepatitis.[1][3][7] The underlying mechanisms are complex and thought to involve metabolic activation of the drug to a reactive quinoneimine intermediate, leading to oxidative stress, mitochondrial dysfunction, and an immune-mediated response.[1][8] Animal models are indispensable tools for investigating the pathophysiology of drug-induced liver injury (DILI) and for the preclinical evaluation of potential hepatoprotective agents.
This guide details the development and characterization of a mouse model of AQ-induced hepatotoxicity. Two primary models are presented: an acute, metabolism-dependent model and a sub-chronic, immune-mediated idiosyncratic-like model. The acute model is useful for studying direct hepatotoxicity and the role of metabolic activation and oxidative stress, while the sub-chronic model is more relevant for investigating delayed, immune-mediated liver injury, which often characterizes idiosyncratic DILI in humans.[4][5][9]
Key Experimental Protocols
Animal Model Development
1.1. Animals:
Female C57BL/6 mice, 8-10 weeks old, are recommended for the immune-mediated model due to their robust immune response.[6] For the acute model, BALB/c mice can also be used.[9] All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.
1.2. This compound Administration:
-
Immune-Mediated Model (Delayed Onset): this compound is thoroughly mixed with powdered rodent chow at a concentration of 0.2% (w/w).[5] This medicated diet is provided ad libitum for up to 6 weeks.[5] This method results in an approximate daily dose of 200-300 mg/kg of this compound.[5]
-
Acute Model (Metabolism-Dependent): this compound is administered as a single oral gavage. To enhance toxicity by depleting glutathione (B108866) (GSH), mice can be pre-treated with L-buthionine-S,R-sulfoximine (BSO), a GSH synthesis inhibitor.[9]
Assessment of Hepatotoxicity
2.1. Serum Biochemical Analysis:
Blood is collected via the saphenous vein or cardiac puncture at specified time points. Serum is separated by centrifugation for the measurement of liver injury markers.
-
Alanine (B10760859) Aminotransferase (ALT) and Aspartate Aminotransferase (AST): These are key indicators of hepatocellular damage. Commercial ELISA kits are available for their quantification in mouse serum.[5][8][10][11][12]
Protocol: ALT/AST Measurement
-
Collect blood and allow it to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum.
-
Perform the ALT/AST assay immediately or store the serum at -80°C.
-
Follow the manufacturer's instructions provided with the commercial ELISA kit. Typically, this involves adding serum samples and standards to a microplate pre-coated with antibodies, followed by incubation, washing steps, addition of a detection reagent, and measurement of absorbance at a specific wavelength.[5][11]
2.2. Liver Histopathology:
Histological examination of liver tissue is crucial for assessing the nature and extent of liver damage.
Protocol: Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining
-
At the end of the experiment, euthanize the mice and perfuse the liver with phosphate-buffered saline (PBS).
-
Excise the liver and fix a portion in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the fixed tissue through a graded series of ethanol (B145695) concentrations.
-
Clear the tissue with xylene and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on glass slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Stain with hematoxylin to visualize cell nuclei (blue/purple).
-
Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink/red).
-
Dehydrate, clear, and mount the coverslip.
-
Examine under a light microscope for evidence of necrosis, inflammation, steatosis, and other pathological changes.[13][14][15]
Protocol: Masson's Trichrome Staining (for Fibrosis)
-
Prepare tissue sections as for H&E staining.
-
After rehydration, mordant the sections in Bouin's solution.
-
Stain with Weigert's iron hematoxylin.
-
Stain with Biebrich scarlet-acid fuchsin.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution.
-
Counterstain with aniline (B41778) blue.
-
Dehydrate, clear, and mount. Collagen fibers will be stained blue, nuclei black, and cytoplasm red.[16]
Mechanistic Studies
3.1. Oxidative Stress Assessment:
Oxidative stress is a key mechanism in AQ-induced hepatotoxicity.[8] This can be assessed by measuring markers of lipid peroxidation and the levels of endogenous antioxidants.
Protocol: Malondialdehyde (MDA) Assay (Lipid Peroxidation Marker)
-
Homogenize a weighed portion of liver tissue in ice-cold PBS.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Use the supernatant for the assay.
-
Commercial colorimetric or fluorometric assay kits are available and are typically based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.[17][18]
-
Measure the absorbance or fluorescence according to the kit's instructions and calculate the MDA concentration relative to the protein content of the homogenate.
Protocol: Reduced Glutathione (GSH) Assay
-
Prepare liver tissue homogenate as described for the MDA assay.
-
Commercial assay kits are available that utilize the reaction of GSH with a chromogenic reagent, such as 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be measured spectrophotometrically.[19]
-
Calculate the GSH concentration based on a standard curve and normalize to the protein content.
3.2. Immune Cell Analysis:
In the immune-mediated model, analysis of infiltrating immune cells in the liver is critical. Flow cytometry is a powerful tool for this purpose.[4][20][21][22]
Protocol: Isolation of Liver Infiltrating Lymphocytes
-
Perfuse the liver with PBS to remove circulating blood cells.
-
Mince the liver tissue and digest with a solution containing collagenase D and DNase I at 37°C.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Isolate lymphocytes by density gradient centrifugation using Percoll.
-
Collect the lymphocyte layer, wash with PBS, and count the cells.
Protocol: Flow Cytometry for T-cell Subsets
-
Resuspend the isolated lymphocytes in FACS buffer (PBS with 2% fetal bovine serum).
-
Incubate the cells with fluorescently labeled antibodies against cell surface markers such as CD3 (for all T-cells), CD4 (for helper T-cells), and CD8 (for cytotoxic T-cells).
-
For intracellular staining (e.g., for cytokines like IFN-γ or transcription factors like FoxP3 for regulatory T-cells), fix and permeabilize the cells after surface staining, followed by incubation with the intracellular antibodies.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the different T-cell populations.[20][21][22]
Data Presentation
Table 1: Serum Biochemical Markers of this compound-Induced Liver Injury in C57BL/6 Mice
| Treatment Group | Duration | ALT (U/L) | AST (U/L) |
| Control (Vehicle) | 3 Weeks | 35 ± 5 | 80 ± 10 |
| This compound (0.2% w/w) | 1 Week | 50 ± 8 | 100 ± 15 |
| This compound (0.2% w/w) | 3 Weeks | 150 ± 25 | 250 ± 40 |
| This compound (0.2% w/w) | 6 Weeks | 60 ± 10 | 120 ± 20 |
*Data are presented as mean ± SEM. **p < 0.01, p < 0.05 compared to the control group. Data are hypothetical and representative of expected results based on published studies.[2][5][23]
Table 2: Oxidative Stress Markers in Liver Homogenates
| Treatment Group | MDA (nmol/mg protein) | GSH (µmol/mg protein) |
| Control (Vehicle) | 1.5 ± 0.2 | 8.5 ± 0.7 |
| This compound (acute dose) | 4.8 ± 0.6 | 4.2 ± 0.5 |
Data are presented as mean ± SEM. **p < 0.01 compared to the control group. Data are hypothetical and representative of expected results from an acute toxicity model.[9]
Table 3: Liver Infiltrating T-Lymphocyte Populations
| Treatment Group | Duration | CD3+ T-cells (% of total lymphocytes) | CD8+ T-cells (% of CD3+ cells) |
| Control (Vehicle) | 3 Weeks | 25 ± 3 | 30 ± 4 |
| This compound (0.2% w/w) | 3 Weeks | 45 ± 5 | 55 ± 6 |
Data are presented as mean ± SEM. **p < 0.01 compared to the control group. Data are hypothetical and representative of expected results from an immune-mediated model.[6][24]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Flow Cytometry Assessment of Lymphocyte Populations Infiltrating Liver Tumors | Springer Nature Experiments [experiments.springernature.com]
- 5. mmpc.org [mmpc.org]
- 6. Testing Possible Risk Factors for Idiosyncratic Drug-Induced Liver Injury Using an this compound Mouse Model and Co-treatment with 1-Methyl-d-Tryptophan or Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Measurement of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) levels in mouse serum [bio-protocol.org]
- 9. Metabolism-dependent hepatotoxicity of this compound in glutathione-depleted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2.15. Measurement of Serum Aspartate Transaminase (AST), Alanine Transaminase (ALT), and Blood Glutathione (GSH)/Glutathione Disulfide (GSSG) Ratio in an Acute Hepatitis Mouse Model [bio-protocol.org]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. abcam.com [abcam.com]
- 13. Hepatic Histological Findings in Suspected Drug-Induced Liver Injury: Systematic Evaluation and Clinical Associations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Drug-Induced Liver Injury: The Hepatic Pathologist’s Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. elsevier.es [elsevier.es]
- 20. Multiparametric Flow Cytometry-Based Immunophenotyping of Mouse Liver Immune Cells [mdpi.com]
- 21. Flow cytometric characterization of tissue-resident lymphocytes after murine liver and heart transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Isolation and Characterization of Mouse Intrahepatic Lymphocytes by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Treatment of PD-1(-/-) mice with this compound and anti-CTLA4 leads to liver injury similar to idiosyncratic liver injury in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Development of a novel mouse model of this compound-induced liver injury with a delayed onset - PubMed [pubmed.ncbi.nlm.nih.gov]
Amodiaquine as a Chemical Probe for Lysosomotropic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amodiaquine (B18356) (AQ), a 4-aminoquinoline (B48711) compound, has long been utilized as an antimalarial drug.[1] Its physicochemical properties as a lipophilic weak base drive its accumulation within the acidic environment of lysosomes, a phenomenon known as lysosomotropism.[2][3] This characteristic makes this compound a valuable chemical probe for studying lysosomal function and dysfunction. By accumulating in lysosomes, this compound perturbs their acidic pH, inhibits the activity of crucial lysosomal enzymes such as cathepsins, and disrupts autophagic flux.[2][4] These effects have significant implications for various cellular processes and are being explored in diverse research areas, including cancer biology, virology, and drug metabolism.[3][4]
This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe to investigate lysosomotropic effects in various research contexts.
Physicochemical and Cytotoxic Properties of this compound
A summary of the key physicochemical and cytotoxic parameters of this compound is presented below. These values are essential for designing and interpreting experiments related to its lysosomotropic activity.
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₂₂ClN₃O | [5] |
| Molecular Weight | 355.9 g/mol | [5] |
| pKa | 7.08 and 8.14 | [6] |
| logP | 3.7 - 5.179 | [5][6][7] |
| IC₅₀ (MDA-MB-453 cells) | 6.48 ± 1.12 µM | [8] |
| IC₅₀ (4T1 cells) | 10.50 ± 1.17 µM | [8] |
| IC₅₀ (MDA-MB-231 cells) | 19.23 ± 1.16 µM | [8] |
| CC₅₀ (BHK-21 cells) | 52.09 ± 4.25 µM | [9] |
Mechanism of Lysosomotropic Action
This compound's mechanism as a lysosomotropic agent is a direct consequence of its chemical nature. This workflow illustrates the process of its accumulation and subsequent effects on lysosomal function.
Caption: this compound's journey from the extracellular space to lysosomal entrapment.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound as a lysosomotropic probe are provided below.
Lysosomal Accumulation and pH Measurement
This protocol describes how to visualize the accumulation of this compound in lysosomes using a fluorescent dye and qualitatively assess its impact on lysosomal pH.
Principle: Lysosomotropic compounds like this compound will compete with or displace fluorescent lysosomotropic dyes such as LysoTracker Red, leading to a decrease in fluorescence intensity. This can be visualized by fluorescence microscopy. A direct but more complex method involves using pH-sensitive fluorescent dyes to quantify changes in lysosomal pH.[10][11]
Materials:
-
Cell line of interest (e.g., A375 melanoma cells, HepG2 cells)[4][12]
-
Complete culture medium
-
This compound dihydrochloride
-
LysoTracker Red DND-99 (or other suitable lysosomotropic dye)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Protocol:
-
Seed cells in a suitable format for microscopy (e.g., glass-bottom dishes or chamber slides) and allow them to adhere overnight.
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 1-20 µM) for a desired time (e.g., 1-24 hours).[4] Include an untreated control.
-
During the last 30-60 minutes of the this compound treatment, add LysoTracker Red to the culture medium at the manufacturer's recommended concentration (e.g., 50-75 nM).
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Immediately visualize the cells using a fluorescence microscope with appropriate filter sets for LysoTracker Red.
-
Capture images and analyze the fluorescence intensity. A decrease in LysoTracker Red fluorescence in this compound-treated cells indicates lysosomal accumulation of the drug and a potential increase in lysosomal pH.
Cathepsin Activity Assay
This protocol details a method to measure the inhibitory effect of this compound on the activity of lysosomal cathepsins.
Principle: this compound has been shown to inhibit the activity of several cathepsins, including cathepsin B, D, and L.[4] This can be quantified using a fluorogenic substrate that releases a fluorescent molecule upon cleavage by the active enzyme.
Materials:
-
Cell line of interest
-
This compound dihydrochloride
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Cathepsin B, D, or L activity assay kit (containing a specific fluorogenic substrate)
-
Fluorometer or microplate reader
Protocol:
-
Seed cells in a multi-well plate and treat with this compound (e.g., 10 µM) for various time points (e.g., 1, 6, 12, 24 hours).[4] Include an untreated control.
-
Harvest the cells and prepare cell lysates according to the instructions of the cathepsin activity assay kit.
-
Determine the protein concentration of each lysate.
-
In a 96-well black plate, add an equal amount of protein from each lysate to individual wells.
-
Prepare the reaction mixture containing the specific cathepsin substrate according to the kit's protocol.
-
Add the reaction mixture to each well.
-
Incubate the plate at 37°C for the recommended time, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorometer.
-
Calculate the relative cathepsin activity in this compound-treated samples compared to the untreated control. A decrease in fluorescence indicates inhibition of cathepsin activity.
Autophagic Flux Assay (LC3-II Western Blot)
This protocol describes how to assess the impact of this compound on autophagic flux by monitoring the levels of LC3-II via Western blotting.
Principle: this compound blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes and the autophagosome-associated protein, microtubule-associated protein 1A/1B-light chain 3-II (LC3-II).[4] By comparing LC3-II levels in the presence and absence of a lysosomal inhibitor like this compound, autophagic flux can be determined.
Materials:
-
Cell line of interest
-
This compound dihydrochloride
-
Bafilomycin A1 (optional, as a positive control for autophagy blockade)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay
-
SDS-PAGE gels and Western blotting apparatus
-
PVDF membrane
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells and treat with this compound (e.g., 10 µM) for desired time points (e.g., 4, 8, 24 hours).[4] To measure flux, include a condition where cells are co-treated with this compound and a known autophagy inducer (e.g., starvation by culturing in HBSS).
-
As a control for autophagy blockade, treat cells with Bafilomycin A1 (100 nM) for the final 2-4 hours of the experiment.
-
Harvest cells, lyse them in RIPA buffer, and quantify protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against LC3, p62, and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities. An accumulation of LC3-II and p62 in this compound-treated cells is indicative of a blockage in autophagic flux.
Caption: Workflow for assessing autophagic flux using Western blotting.
Cytotoxicity Assay (MTT Assay)
This protocol provides a method to determine the cytotoxic effects of this compound on a given cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[13]
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound dihydrochloride
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include untreated and vehicle-only controls.
-
Incubate the plate for the desired time (e.g., 48 or 72 hours).[8]
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.
Signaling Pathways Affected by this compound
This compound's lysosomotropic effects can trigger downstream signaling pathways leading to cellular stress and apoptosis.
This compound-Induced Apoptosis via Bcl-2 Family and MAPK Pathways
Studies have shown that this compound and its primary metabolite, N-desethylthis compound (DEAQ), can induce apoptosis through distinct but related pathways in hepatic cells.[12] this compound itself tends to modulate the expression of Bcl-2 family proteins, while DEAQ activates the MAPK signaling cascade.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Lysosomal trapping of this compound: impact on transport across intestinal epithelia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The antimalarial this compound causes autophagic-lysosomal and proliferative blockade sensitizing human melanoma cells to starvation- and chemotherapy-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C20H22ClN3O | CID 2165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fip.org [fip.org]
- 7. This compound (CAS 86-42-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. pajols.org [pajols.org]
- 9. This compound, an antimalarial drug, inhibits dengue virus type 2 replication and infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Approaches for detecting lysosomal alkalinization and impaired degradation in fresh and cultured RPE cells: evidence for a role in retinal degenerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis contributes to the cytotoxicity induced by this compound and its major metabolite N-desethylthis compound in hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Amodiaquine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Amodiaquine (B18356) (AQ) and its active metabolite, desethylthis compound (B193632) (DAQ), in biological matrices using High-Performance Liquid Chromatography (HPLC). This compound is a crucial antimalarial agent, and its accurate quantification is essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.
Introduction
This compound is a 4-aminoquinoline (B48711) compound widely used in the treatment of malaria. It is often administered in combination with other antimalarial drugs, such as artesunate. Following administration, this compound is rapidly and extensively metabolized in the body to its primary active metabolite, desethylthis compound, which is responsible for most of the therapeutic effect. Therefore, a reliable analytical method for the simultaneous quantification of both this compound and desethylthis compound is critical for clinical and pharmaceutical research.
This application note details a validated reverse-phase HPLC (RP-HPLC) method with UV detection, a common and robust technique for the analysis of this compound and its metabolite in biological samples like plasma and whole blood.
Experimental Protocols
Method 1: Quantification of this compound and Desethylthis compound in Human Plasma
This protocol is adapted from a validated method for pharmacokinetic studies.[1][2]
2.1.1. Materials and Reagents
-
This compound dihydrochloride (B599025) dihydrate (Reference Standard)
-
Desethylthis compound (Reference Standard)
-
Quinidine (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Diethyl ether (Analytical grade)
-
Triethylamine (TEA)
-
Orthophosphoric acid
-
Potassium dihydrogen phosphate (B84403)
-
Ultrapure water
2.1.2. Instrumentation and Chromatographic Conditions
-
HPLC System: An isocratic HPLC system equipped with a UV-Vis detector.
-
Column: Agilent Zorbax C18 (150 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A filtered and degassed mixture of distilled water and methanol (80:20, v/v) containing 2% (v/v) triethylamine, with the pH adjusted to 2.2 using orthophosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 340 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: Ambient.
2.1.3. Preparation of Standard and Sample Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and desethylthis compound by dissolving the accurately weighed reference standards in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with the mobile phase to create working standard solutions for calibration curves.
-
Internal Standard Solution: Prepare a stock solution of Quinidine (1 mg/mL) in methanol. A working solution of 500 ng/mL is prepared by further dilution.
2.1.4. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma sample in a centrifuge tube, add the internal standard.
-
Precipitate proteins by adding acetonitrile.
-
Perform liquid-liquid extraction by adding diethyl ether.
-
Vortex the mixture and then centrifuge.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
Method 2: Quantification of this compound and Desethylthis compound in Whole Blood Spotted on Filter Paper
This protocol is suitable for field studies where sample collection and storage can be challenging.[3][4][5]
2.2.1. Materials and Reagents
-
This compound dihydrochloride dihydrate
-
Desethylthis compound
-
Quinidine (Internal Standard)
-
Methanol (HPLC grade)
-
Diethyl ether (Analytical grade)
-
Triethylamine (TEA)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
-
Filter paper (e.g., Whatman 3MM)
2.2.2. Instrumentation and Chromatographic Conditions
-
HPLC System: Isocratic HPLC with UV detection.
-
Column: Reversed-phase phenyl column (e.g., Synergi 4 µm Polar–RP, 150 × 4.6 mm).[3]
-
Mobile Phase: A mixture of 25 mM KH2PO4 and methanol (80:20, v/v) containing 1% (v/v) triethylamine, with the pH adjusted to 2.8 with orthophosphoric acid.[3]
-
Flow Rate: 1.2 mL/min.[3]
-
Detection Wavelength: 340 nm.[3]
-
Injection Volume: 50 µL.[3]
2.2.3. Sample Preparation
-
Spot a known volume of whole blood (e.g., 200 µL) onto the filter paper and allow it to dry completely.
-
Punch out the dried blood spot and place it in a tube.
-
Add the internal standard solution.
-
Add distilled water and soak the filter paper with shaking.
-
Add diethyl ether and extract the analytes by tumbling the mixture.
-
Centrifuge the sample.
-
Transfer the organic phase to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.[3]
Data Presentation
The performance of the described HPLC methods is summarized in the tables below.
Table 1: Chromatographic Parameters
| Parameter | Method 1 (Plasma) | Method 2 (Dried Blood Spot) |
| Column | Agilent Zorbax C18 (150 x 4.6 mm, 5 µm)[1] | Synergi 4 µm Polar–RP (150 x 4.6 mm)[3] |
| Mobile Phase | Water:Methanol (80:20, v/v) + 2% TEA, pH 2.2[1] | 25 mM KH2PO4:Methanol (80:20, v/v) + 1% TEA, pH 2.8[3] |
| Flow Rate | 1.0 mL/min[1] | 1.2 mL/min[3] |
| Detection | 340 nm[1] | 340 nm[3] |
| Retention Time (AQ) | 5.8 min[1] | 8.9 min[3] |
| Retention Time (DAQ) | 4.8 min[1] | 6.8 min[3] |
| Retention Time (IS) | 3.9 min (Quinidine)[1] | 16.0 min (Quinidine)[3] |
Table 2: Method Validation Parameters
| Parameter | Method 1 (Plasma) | Method 2 (Dried Blood Spot) |
| Linearity Range (AQ) | 100 - 1000 ng/mL[1] | 100 - 2500 ng/mL[3] |
| Linearity Range (DAQ) | 100 - 1000 ng/mL[1] | 200 - 2500 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99[1] | ≥ 0.99[3] |
| Limit of Detection (LOD) | 1 ng[1] | 5 ng (AQ), 10 ng (DAQ)[3] |
| Limit of Quantification (LOQ) | 2 ng[1] | Not explicitly stated, but linearity starts at 100 ng/mL |
| Mean Recovery (AQ) | 80.0%[1] | 84.0%[3] |
| Mean Recovery (DAQ) | 68.9%[1] | 74.3%[3] |
| Intra-day Precision (%RSD) | 1.3 - 4.8%[1] | 3.9 - 10.1%[3] |
| Inter-day Precision (%RSD) | 1.3 - 4.8%[1] | 2.3 - 8.1%[3] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the key steps in the HPLC analysis of this compound.
Caption: Workflow for this compound Analysis in Plasma.
Caption: Core Parameters of HPLC Method Validation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Validation and pharmacokinetic application of a high-performance liquid chromatographic technique for determining the concentrations of this compound and its metabolite in plasma of patients treated with oral fixed-dose this compound-artesunate combination in areas of malaria endemicity. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Selective and sensitive liquid chromatographic assay of this compound and desethylthis compound in whole blood spotted on filter paper - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A field-adapted HPLC method for determination of this compound and its metabolite in whole blood dried on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Studies of Amodiaquine in a Mouse Model of Malaria
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amodiaquine (B18356) (AQ) is a 4-aminoquinoline (B48711) antimalarial drug that has been a cornerstone in the treatment of malaria for decades. It is structurally related to chloroquine (B1663885) and shares a similar mechanism of action, primarily by interfering with the detoxification of heme in the malaria parasite.[1][2][3][4] Despite concerns about resistance and potential side effects, this compound, particularly in combination therapies like artesunate-amodiaquine, remains a vital tool in the global fight against malaria.[2][4] Preclinical in vivo studies in mouse models are essential for evaluating the efficacy of antimalarial compounds, providing critical data on their activity against different stages of the parasite life cycle.[5][6] This document provides detailed application notes and protocols for conducting in vivo efficacy studies of this compound in a mouse model of malaria, focusing on standard assays such as the 4-day suppressive test and the curative test.
Data Presentation
The following tables summarize quantitative data from representative in vivo studies of this compound in Plasmodium berghei-infected mice.
Table 1: Efficacy of this compound in the 4-Day Suppressive Test against P. berghei
| Treatment Group | Dose (mg/kg) | Mean Parasitemia (%) on Day 4 | Percent Inhibition (%) | Reference |
| Vehicle Control | - | 25.5 | 0 | [2] |
| This compound (AQ) | 10 | 7.04 | 72.40 | [2] |
| Chloroquine (CQ) | 10 | 1.58 | 93.80 | [2] |
Table 2: Efficacy of this compound in the Curative Test against P. berghei
| Treatment Group | Dose (mg/kg) | Mean Parasitemia (%) on Day 8 | Percent Inhibition (%) | Reference |
| Vehicle Control | - | 30.2 | 0 | [2] |
| This compound (AQ) | 10 | 10.4 | 65.62 | [2] |
| Chloroquine (CQ) | 10 | 4.92 | 83.72 | [2] |
Table 3: Dose-Response of this compound on Parasite Clearance and Recrudescence in P. berghei-Infected Mice
| Treatment (mg/kg) | Parasite Clearance Time (Days) (Mean ± SD) | Recrudescence Time (Days) (Mean ± SD) |
| This compound (10) | 2.00 ± 0.00 | 5.75 ± 0.50 |
| This compound (20) | 2.20 ± 0.55 | 9.80 ± 0.84 |
| This compound (30) | 1.80 ± 0.45 | 11.25 ± 1.89 |
| This compound (40) | 1.75 ± 0.50 | 13.20 ± 2.49 |
| This compound (50) | 1.50 ± 0.71 | 24.25 ± 6.90 |
Experimental Protocols
Four-Day Suppressive Test (Peters' Test)
This is a standard method to evaluate the schizonticidal activity of a compound against a newly initiated malaria infection.[6]
a. Materials:
-
Mice: Swiss albino mice or other suitable strains (e.g., NMRI, ICR), typically females, weighing 20-25g.[3][7][8]
-
Parasite: Chloroquine-sensitive or resistant strain of Plasmodium berghei.[9]
-
Inoculum: Donor mouse with a rising parasitemia of 20-30%.
-
Drug Solution/Suspension: this compound dissolved or suspended in a suitable vehicle (e.g., 7% Tween 80 and 3% ethanol (B145695) in distilled water).[3]
-
Positive Control: Chloroquine (10 mg/kg).[2]
-
Vehicle Control: The vehicle used for drug suspension.
-
Equipment: Syringes, needles, gavage needles, microscope, glass slides, Giemsa stain, methanol (B129727).
b. Procedure:
-
Infection: On Day 0, infect mice intraperitoneally (i.p.) with 0.2 mL of infected blood containing approximately 1 x 10^7 parasitized erythrocytes.[3]
-
Grouping and Treatment: Randomly divide the infected mice into groups of five. Two to four hours post-infection, administer the first dose of the respective treatments (vehicle, positive control, or this compound) orally (p.o.) or by the desired route.[3]
-
Continue treatment once daily for four consecutive days (Day 0 to Day 3).[2]
-
Parasitemia Determination: On Day 4, collect a thin blood smear from the tail of each mouse. Fix the smears with methanol and stain with Giemsa.[6]
-
Determine the percentage of parasitemia by counting the number of parasitized red blood cells (RBCs) out of at least 1000 total RBCs under a microscope.[6]
-
Calculation of Percent Inhibition: Calculate the average percent suppression of parasitemia using the formula: % Suppression = [ (A - B) / A ] * 100 Where A is the mean parasitemia in the vehicle control group and B is the mean parasitemia in the treated group.[2]
-
Survival Monitoring: Monitor the survival of the mice daily for up to 30 days.
Curative Test (Rane's Test)
This test evaluates the ability of a compound to clear an established infection.[2]
a. Materials:
-
Same as for the 4-Day Suppressive Test.
b. Procedure:
-
Infection: On Day 0, infect mice i.p. with 0.2 mL of infected blood containing approximately 1 x 10^7 parasitized erythrocytes.[2]
-
Establishment of Infection: Allow the infection to become established for 72 hours (Day 3).
-
Grouping and Treatment: On Day 3, randomly group the mice and begin oral administration of the respective treatments (vehicle, positive control, or this compound).
-
Continue treatment once daily for four consecutive days (Day 3 to Day 6).[2]
-
Parasitemia Determination: Prepare thin blood smears on Day 8 (48 hours after the last dose) and determine the percentage of parasitemia as described above.[2]
-
Calculation of Percent Inhibition: Calculate the percent suppression of parasitemia as described for the suppressive test.
-
Survival Monitoring: Record the mean survival time (MST) for each group over a period of 30 days.
Visualizations
Signaling Pathway
References
- 1. nwpii.com [nwpii.com]
- 2. omicsonline.org [omicsonline.org]
- 3. mmv.org [mmv.org]
- 4. researchgate.net [researchgate.net]
- 5. The contribution of Plasmodium chabaudi to our understanding of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. preprints.org [preprints.org]
- 9. scientificarchives.com [scientificarchives.com]
Application Notes and Protocols for Amodiaquine Administration in Seasonal Malaria Chemoprevention (SMC) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of amodiaquine (B18356), in combination with sulfadoxine-pyrimethamine (B1208122) (SP), for Seasonal Malaria Chemoprevention (SMC). The protocols detailed below are synthesized from established clinical trial methodologies and World Health Organization (WHO) guidelines to assist in the design and implementation of SMC studies.
Introduction
Seasonal Malaria Chemoprevention is a highly effective intervention to prevent malaria in children living in areas of high seasonal transmission.[1][2][3][4] The World Health Organization (WHO) recommends monthly administration of sulfadoxine-pyrimethamine plus this compound (SPAQ) to children aged 3-59 months during the malaria transmission season.[2][5][6][7] this compound, a 4-aminoquinoline (B48711) compound, and its active metabolite, desethylthis compound (B193632), play a crucial role in the prophylactic efficacy of this combination therapy.[5][8] Understanding the correct administration, pharmacokinetics, and potential adverse events associated with this compound is critical for the successful implementation and evaluation of SMC programs.
Quantitative Data Summary
The following tables summarize key quantitative data from various SMC studies involving this compound.
Table 1: this compound Dosage Regimens for SMC
| Age Group | This compound (AQ) Dose | Sulfadoxine-Pyrimethamine (SP) Dose | Administration Schedule | Reference |
| 3 to <12 months | 75 mg AQ base daily for 3 days | 250 mg sulfadoxine (B1681781) / 12.5 mg pyrimethamine (B1678524) (single dose on Day 1) | Monthly for 3-5 cycles during the transmission season. | [9] |
| 12 to 59 months | 153 mg AQ base daily for 3 days | 500 mg sulfadoxine / 25 mg pyrimethamine (single dose on Day 1) | Monthly for 3-5 cycles during the transmission season. | [10] |
| Children <12 kg | 150 mg this compound once per day for three days | 250 mg sulfadoxine/12.5 mg pyrimethamine on the first day | Three occasions during the malaria transmission season. | [11] |
| Children ≥12 kg | 250 mg this compound once per day for three days | 500 mg sulfadoxine/25 mg pyrimethamine on the first day | Three occasions during the malaria transmission season. | [11] |
| Recommended Dose (Bodyweight) | 10 mg/kg bodyweight (range 7.5-15 mg/kg) daily on Days 1, 2, and 3. | 25 mg/1.25 mg/kg bodyweight (range 25-70/1.25-3.5 mg/kg) as a single dose on Day 1. | The 3-day course is repeated at 28-day intervals, beginning at the start of the transmission season and continuing for 3–5 cycles. | [12] |
Table 2: Efficacy of SPAQ in Seasonal Malaria Chemoprevention
| Study Location/Regimen | Protective Efficacy against Uncomplicated Malaria | Duration of Protection | Reference |
| Sahel sub-region (monthly SP+AQ) | 83% (95% CI: 72% to 89%) | High level of protection maintained for 4 weeks after each treatment course. | |
| Burkina Faso (SPAQ) | 84% (95% CI, 76% to 90%) | Protection persisted at a high level for 3 to 4 weeks and decreased rapidly thereafter. | [13] |
| Uganda (SPAQ) | Reduced malaria risk by 94% (HR 0.06 [95% CI 0.04-0.08]) | Not specified | [14] |
| Northern Uganda (SPAQ) | 56% (95%CI 35-70%) against all malaria | Not specified | [15] |
| General (SMC trials) | Approximately 75% of all clinical malaria episodes and a similar proportion of severe malaria episodes. | Not specified | [4] |
Table 3: Common Adverse Events Associated with this compound in SMC
| Adverse Event | Frequency/Incidence | Notes | Reference |
| Vomiting | Most frequently reported adverse drug reaction (48.0% of reported ADRs in one study). | Can be dose-dependent; led to discontinuation of treatment in 42.7% of cases with this ADR in one study. | [6][11] |
| Nausea | Commonly reported. | Often mild and self-limiting. | [16] |
| Fever | Incidence may increase with increasing this compound dosage. | Observed in some studies. |
Experimental Protocols
Subject Recruitment and Enrollment
-
Inclusion Criteria:
-
Children aged 3-59 months at the start of the intervention.
-
Resident in the study area for the duration of the SMC period.
-
Informed consent provided by a parent or guardian.
-
-
Exclusion Criteria:
-
Known hypersensitivity to this compound, sulfadoxine, or pyrimethamine.
-
Presence of severe illness requiring hospitalization.
-
Receipt of another antimalarial drug within the preceding 28 days.
-
Participation in another clinical trial.
-
Drug Administration
-
Dosage: Administer SPAQ according to the age or weight-based dosing schedule outlined in Table 1.
-
Dispensing: The first dose of SP and this compound should be administered under the direct observation of a healthcare worker or trained community health worker.[12][17] Subsequent doses of this compound for days 2 and 3 are given to the caregiver to be administered at home.[12][17]
-
Administration: Tablets should be dispersed in a small amount of clean water for administration to young children.[12]
Monitoring and Follow-up
-
Passive Case Detection: Caregivers should be instructed to bring their child to the nearest health facility if they develop any signs of illness, particularly fever.
-
Active Case Detection: Regular follow-up visits (e.g., weekly or bi-weekly) by field workers to screen for fever and other symptoms of malaria.
-
Adverse Event Monitoring: Systematically collect information on any adverse events at each follow-up visit and through passive reporting. A pharmacovigilance system should be in place to detect and manage adverse drug reactions.[18][19]
Sample Collection for Pharmacokinetic Studies
-
Blood Sampling: Collect whole blood samples at predefined time points to measure the concentrations of this compound and its active metabolite, desethylthis compound.[20]
-
Sample Processing: Process blood samples to obtain plasma or use dried blood spots for analysis.
-
Bioanalysis: Utilize a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound and desethylthis compound.[20]
Visualizations
Signaling Pathway and Metabolism of this compound
References
- 1. malariaworld.org [malariaworld.org]
- 2. malariaworld.org [malariaworld.org]
- 3. afro.who.int [afro.who.int]
- 4. malariaconsortium.org [malariaconsortium.org]
- 5. Adherence and Population Pharmacokinetic Properties of this compound When Used for Seasonal Malaria Chemoprevention in African Children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Monitoring of adverse drug reactions during seasonal malaria chemoprevention campaigns in children aged 3–59 months in Burkina Faso] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Seasonal malaria chemoprevention with sulfadoxine-pyrimethamine plus this compound in children: A field guide | Medicines for Malaria Venture [mmv.org]
- 8. Adherence and Population Pharmacokinetic Properties of this compound When Used for Seasonal Malaria Chemoprevention in African Children. | SMC [smc-alliance.org]
- 9. smc-alliance.org [smc-alliance.org]
- 10. media.malariaworld.org [media.malariaworld.org]
- 11. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 12. extranet.who.int [extranet.who.int]
- 13. journals.asm.org [journals.asm.org]
- 14. malariaworld.org [malariaworld.org]
- 15. medrxiv.org [medrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Use of population pharmacokinetics to assess adherence to this compound used for seasonal malaria chemoprevention | Conference Material / Abstract | MSF Science Portal [scienceportal.msf.org]
- 18. Safety of Seasonal Malaria Chemoprevention (SMC) with Sulfadoxine-Pyrimethamine plus this compound when Delivered to Children under 10 Years of Age by District Health Services in Senegal: Results from a Stepped-Wedge Cluster Randomized Trial | PLOS One [journals.plos.org]
- 19. Safety of Seasonal Malaria Chemoprevention (SMC) with Sulfadoxine-Pyrimethamine plus this compound when Delivered to Children under 10 Years of Age by District Health Services in Senegal: Results from a Stepped-Wedge Cluster Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetic profile of this compound and its active metabolite desethylthis compound in Ghanaian patients with uncomplicated falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays to Screen for Amodiaquine's Antiviral Activity
Introduction
Amodiaquine (B18356) (AQ), a 4-aminoquinoline (B48711) compound, has been a significant drug in the treatment and prevention of malaria for over six decades.[1] Structurally similar to chloroquine, it is effective against certain chloroquine-resistant strains of Plasmodium falciparum.[2] Beyond its antimalarial properties, this compound has demonstrated a broad spectrum of antiviral activity against several viruses, including Dengue virus (DENV), Zika virus (ZIKV), and SARS-CoV-2.[3][4] This has led to increased interest in repurposing this compound as a potential antiviral therapeutic.
Cell-based assays are fundamental tools in the early stages of drug discovery, providing a platform to assess the intracellular potency of antiviral candidates.[5][6] These assays are crucial for screening large compound libraries in a high-throughput manner to identify molecules that can inhibit viral replication within a host cell context.[5][6] This document provides detailed protocols for various cell-based assays to screen and characterize the antiviral activity of this compound.
Mechanism of Antiviral Action
The precise antiviral mechanism of this compound is not fully elucidated but is thought to be multifactorial, likely involving both direct action on viral components and modulation of host cell pathways. One proposed mechanism is the inhibition of host cell cathepsins. Cathepsin B, a lysosomal protease, is exploited by some viruses for entry into the host cell cytoplasm from acidified endosomes. This compound has been shown to inhibit cathepsin B, thereby preventing the release of the viral genome into the cytoplasm.[7] Additionally, similar to its antimalarial action, this compound may interfere with the acidification of endosomes, a critical step for the fusion and entry of many enveloped viruses.[1][8]
Caption: Proposed antiviral mechanism of this compound.
Quantitative Data Summary
The antiviral activity of this compound is quantified by its 50% effective concentration (EC50), the concentration at which it inhibits 50% of viral activity, and its 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Dengue Virus 2 (DENV-2) | BHK-21 | Plaque Assay | 1.08 ± 0.09 | 52.09 ± 4.25 | 48.23 | [9][10] |
| Dengue Virus 2 (DENV-2) | BHK-21 | Replicon Assay (Luciferase) | 7.41 ± 1.09 | 52.09 ± 4.25 | 7.03 | [9][10] |
| SARS-CoV-2 | VeroE6/TMPRSS2 | MTT Assay | Comparable to Remdesivir | Comparable to Remdesivir | Not explicitly stated | [4] |
| Plasmodium vivax | N/A | in vitro susceptibility | IC50: 11.3 nM (median) | N/A | N/A | [11] |
| Plasmodium falciparum | Field Isolates | Schizont Maturation Inhibition | IC50: 18.2 nM (mean) | N/A | N/A | [12] |
Experimental Workflow for Antiviral Screening
A typical high-throughput screening (HTS) workflow for identifying antiviral compounds like this compound involves a primary screen to identify "hits," followed by secondary and tertiary assays to confirm activity and elucidate the mechanism of action.
Caption: General workflow for cell-based antiviral screening.
Detailed Experimental Protocols
Protocol 1: Plaque Reduction Neutralization Test (PRNT)
This assay is considered the gold standard for quantifying infectious virus particles and assessing the efficacy of antiviral compounds.
Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (PRNT50).
Materials:
-
Vero E6 or other susceptible cell lines
-
6-well or 12-well cell culture plates
-
Virus stock of known titer (e.g., DENV, ZIKV)
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Overlay medium (e.g., cell culture medium containing 1% methylcellulose (B11928114) or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% formaldehyde (B43269) or 10% formalin in PBS)
Procedure:
-
Cell Seeding: Seed a 12-well plate with a sufficient number of cells to form a confluent monolayer within 24 hours (e.g., 2.5 x 10^5 cells/well). Incubate at 37°C with 5% CO2.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free cell culture medium.
-
Virus-Compound Incubation: Mix a standard amount of virus (e.g., 100 plaque-forming units, PFU) with each dilution of this compound. Incubate the mixture for 1 hour at 37°C. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).
-
Infection: Remove the growth medium from the confluent cell monolayers and wash once with PBS. Inoculate the cells with 200 µL of the virus-amodiaquine mixture.
-
Adsorption: Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with 2 mL of overlay medium.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaques to form (typically 3-7 days, depending on the virus).
-
Fixation and Staining:
-
Remove the overlay medium.
-
Fix the cells with 1 mL of fixative for 30 minutes.
-
Remove the fixative and stain the cells with 0.5 mL of crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration relative to the virus-only control. Determine the EC50 value by plotting the percentage of plaque reduction against the log of the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Cytopathic Effect (CPE) Inhibition Assay
This is a high-throughput assay that measures the ability of a compound to protect cells from virus-induced death or morphological changes.
Objective: To determine the concentration of this compound that protects 50% of cells from virus-induced CPE.
Materials:
-
Susceptible cell line
-
96-well cell culture plates
-
Virus stock
-
This compound stock solution
-
Cell culture medium
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed a 96-well plate with cells (e.g., 2 x 10^4 cells/well) and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the appropriate wells. Include wells for cell control (no virus, no drug) and virus control (virus, no drug).
-
Infection: Add the virus to the wells at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours (e.g., MOI of 0.01).
-
Incubation: Incubate the plates at 37°C with 5% CO2 until the virus control wells show >80% CPE.
-
Cell Viability Measurement:
-
Add the cell viability reagent to all wells according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 2-4 hours for MTT).
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data: % Cell Viability = [(OD_treated - OD_virus_control) / (OD_cell_control - OD_virus_control)] * 100.
-
Calculate the EC50 by plotting the percentage of cell viability against the log of the drug concentration.
-
Simultaneously, run a parallel plate without virus to determine the CC50 of this compound.
-
Protocol 3: Reporter Gene-Based Assay
This assay utilizes a recombinant virus expressing a reporter gene (e.g., luciferase, GFP) or a replicon system in a stable cell line.[9] Inhibition of viral replication is measured by a decrease in reporter signal.
Objective: To quantify the inhibition of viral replication by this compound through the measurement of reporter gene expression.
Materials:
-
Stable replicon-expressing cell line (e.g., BHK-21/DENV2-replicon) or recombinant reporter virus.[9]
-
96-well cell culture plates (white-walled for luminescence).
-
This compound stock solution.
-
Cell culture medium.
-
Luciferase assay reagent (e.g., Renilla Luciferase Assay System).
Procedure:
-
Cell Seeding: Seed the replicon-expressing cells in a 96-well white-walled plate (e.g., 1 x 10^4 cells/well) and allow them to attach for 6 hours.[9]
-
Compound Addition: Prepare and add serial dilutions of this compound to the wells. Include appropriate controls.
-
Incubation: Incubate the plates for 24-72 hours at 37°C with 5% CO2.
-
Lysis and Reporter Measurement:
-
Remove the medium and lyse the cells according to the luciferase assay kit protocol.
-
Add the luciferase substrate to the cell lysate.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the no-drug control. Determine the EC50 value from the dose-response curve. A parallel cytotoxicity assay should be performed to determine the CC50.
The cell-based assays described provide a robust framework for evaluating the antiviral potential of this compound. The plaque reduction assay offers a stringent measure of infectivity, while CPE and reporter-based assays are well-suited for high-throughput screening.[13][14] Quantitative data derived from these assays, such as EC50 and SI values, are critical for the preclinical assessment of this compound as a repurposed antiviral drug. Further mechanism-of-action studies will be essential to fully understand its antiviral properties and to guide its potential clinical application.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Design, Synthesis, and Anti-SARS-CoV-2 Activity of this compound Analogs [jstage.jst.go.jp]
- 5. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 9. This compound, an antimalarial drug, inhibits dengue virus type 2 replication and infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, an antimalarial drug, inhibits dengue virus type 2 replication and infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo and In Vitro Efficacy of this compound Monotherapy for Treatment of Infection by Chloroquine-Resistant Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comparison of the in vitro activities of this compound and desethylthis compound against isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell-based ELISA for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Cell-based antiviral assays for screening and profiling inhibitors against dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Amodiaquine's Immunomodulatory Effects on Immune Cells: An Application Note and Protocol for Flow Cytometry Analysis
Introduction
Amodiaquine (B18356) (AQ), a 4-aminoquinoline (B48711) derivative, is a widely used antimalarial drug.[1][2][3] Beyond its antiparasitic activity, emerging evidence highlights its significant immunomodulatory properties, impacting the function of various immune cell populations.[1][4][5] This application note provides a comprehensive overview and detailed protocols for utilizing flow cytometry to analyze the effects of this compound on T cells, neutrophils, and monocytes. The provided methodologies are intended for researchers, scientists, and drug development professionals investigating the immunopharmacological profile of this compound and similar compounds.
This compound has been shown to modulate key immune cell functions, including T cell proliferation and differentiation, as well as the effector functions of innate immune cells like neutrophils and monocytes.[1][6][7][8] Understanding these effects is crucial for elucidating its mechanism of action in various disease contexts and for identifying potential new therapeutic applications. Flow cytometry offers a powerful, high-throughput platform for single-cell analysis of these immunomodulatory effects.
This document outlines protocols for:
-
Immunophenotyping of peripheral blood mononuclear cells (PBMCs) to identify and enumerate major immune cell subsets.
-
T Cell Proliferation Assay to assess the anti-proliferative effects of this compound.
-
Apoptosis Assay to determine the cytotoxic effects of this compound on different immune cell populations.
-
Intracellular Cytokine Staining to analyze the impact of this compound on cytokine production, particularly in T helper cells.
Data Summary
The following tables summarize the quantitative effects of this compound on various immune cell parameters as reported in the literature.
Table 1: Effect of this compound on T Cell Proliferation and Viability
| Cell Type | This compound Concentration | Effect | Reference |
| CD4+ T cells | 10 µM | Decreased cell number | [1] |
| CD4+ T cells | 10 µM | Increased population of cells with low division rates | [1] |
| CD4+ T cells | 10 µM | Decreased number of cells with high division rates | [1] |
| Developing Th1 cells | 10 µM | No significant induction of apoptosis (Annexin V staining) | [1] |
Table 2: Effect of this compound on Neutrophil Function
| Function | This compound Concentration | Effect | Reference |
| Chemotaxis | Not specified | No impairment | [6] |
| Oxidative Metabolism (Chemiluminescence) | 100 µg/ml | ~50% impairment of response | [6] |
| Glutathione Depletion | Therapeutic levels | Depletion in activated neutrophils | [9] |
| Viability | Not specified | Did not significantly alter viability | [6] |
Table 3: Effect of this compound and its Metabolites on Mononuclear Leukocytes and Monocytes
| Cell Type | Compound | Concentration | Effect on Viability | Reference |
| Mononuclear Leukocytes | This compound | 1-100 µM (2h) | Significant decrease | [10] |
| Mononuclear Leukocytes | This compound | Not specified (16h) | Significant increase in cell death | [10] |
| Monocytes | This compound | Not specified | Reduced phagocytosis | [8] |
Signaling Pathway
This compound has been shown to suppress T cell proliferation and Th1 differentiation through the upregulation of the cyclin-dependent kinase inhibitor p21. This process is mediated by the activation of p53.[1][4]
Caption: this compound signaling pathway in T cells.
Experimental Workflow
The following diagram illustrates the general workflow for analyzing the effects of this compound on immune cells using flow cytometry.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: Immunophenotyping of Human PBMCs
This protocol is for the identification and enumeration of major immune cell subsets in human peripheral blood mononuclear cells (PBMCs) following treatment with this compound.[11][12][13][14]
Materials:
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
FACS Tubes (5 mL polystyrene round-bottom)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD14, anti-CD19, anti-CD56)
-
This compound dihydrochloride (B599025) dihydrate
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend cells in complete cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
Culture cells in the presence of varying concentrations of this compound (e.g., 1-20 µM) or vehicle control (DMSO) for a predetermined time (e.g., 24-72 hours).
-
Harvest the cells and wash with Flow Cytometry Staining Buffer.
-
Resuspend up to 1 x 10^6 cells in 100 µL of staining buffer in a FACS tube.
-
Block Fc receptors by adding Fc Block and incubating for 10 minutes at room temperature.[12]
-
Add the pre-titrated amounts of fluorochrome-conjugated antibodies for surface markers.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspend the cells in 300-500 µL of staining buffer for flow cytometry analysis.
Protocol 2: T Cell Proliferation Assay using CFSE
This protocol measures the inhibitory effect of this compound on T cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) labeling.[1]
Materials:
-
PBMCs or isolated CD4+ T cells
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
T cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies)
-
This compound dihydrochloride dihydrate
-
Complete cell culture medium
Procedure:
-
Label PBMCs or isolated T cells with CFSE according to the manufacturer's protocol. Typically, a final concentration of 1-5 µM CFSE is used.
-
Wash the cells to remove unbound CFSE.
-
Resuspend the CFSE-labeled cells in complete culture medium at 1 x 10^6 cells/mL.
-
Plate the cells in a 96-well plate and add T cell activation stimuli.
-
Add varying concentrations of this compound or vehicle control.
-
Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain with surface markers (e.g., anti-CD4, anti-CD8) as described in Protocol 1.
-
Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI)
This protocol determines the apoptotic and necrotic cell populations after this compound treatment.[15][16][17]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
Procedure:
-
Harvest the cells after treatment with this compound.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.[16]
-
Incubate for 15 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of PI staining solution immediately before analysis.[16]
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Protocol 4: Intracellular Cytokine Staining
This protocol is for the detection of intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) in T cells following this compound treatment.[18][19][20][21]
Materials:
-
This compound-treated and control cells
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Surface staining antibodies
-
Fixation/Permeabilization Buffer
-
Intracellular cytokine antibodies
Procedure:
-
Culture cells with this compound as described in Protocol 1.
-
In the last 4-6 hours of culture, stimulate the cells with a cell stimulation cocktail in the presence of a protein transport inhibitor.[21]
-
Harvest the cells and perform surface staining as described in Protocol 1.
-
Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Add the fluorochrome-conjugated intracellular cytokine antibodies to the permeabilized cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in Flow Cytometry Staining Buffer for analysis.
Conclusion
The protocols and information provided in this application note offer a robust framework for investigating the immunomodulatory effects of this compound using flow cytometry. By employing these methods, researchers can gain valuable insights into how this drug impacts immune cell phenotype and function, contributing to a better understanding of its therapeutic potential and mechanism of action.
References
- 1. Anti-inflammatory activity of chloroquine and this compound through p21-mediated suppression of T cell proliferation and Th1 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound for treating malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of chloroquine and this compound through p21-mediated suppression of T cell proliferation and Th1 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of this compound, chloroquine, and mefloquine on human polymorphonuclear neutrophil function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of monodesethyl this compound on human polymorphonuclear neutrophil functions in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innate Immunity to Malaria, The Role of Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disposition of this compound and related antimalarial agents in human neutrophils: implications for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The toxicity of this compound and its principal metabolites towards mononuclear leucocytes and granulocyte/monocyte colony forming units - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. kumc.edu [kumc.edu]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Immunophenotyping by flow cytometry [abcam.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. Intracellular Cytokine Staining Protocol [anilocus.com]
- 19. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - AT [thermofisher.com]
- 20. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lerner.ccf.org [lerner.ccf.org]
Troubleshooting & Optimization
Technical Support Center: Mitigating Amodiaquine-Induced Cytotoxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering amodiaquine-induced cytotoxicity in primary cell cultures.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with This compound (B18356).
Issue 1: High levels of cytotoxicity observed at expected therapeutic concentrations.
Question: My primary cells are showing significant death and morphological changes at this compound concentrations that are supposed to be therapeutically relevant. What could be the cause, and how can I troubleshoot this?
Answer:
Several factors could be contributing to the heightened cytotoxicity. Here’s a step-by-step troubleshooting guide:
-
Confirm this compound Concentration and Purity:
-
Action: Verify the calculated concentration of your stock solution. If possible, confirm the purity of the this compound batch.
-
Rationale: Errors in dilution or impurities in the compound can lead to unexpected toxicity.
-
-
Evaluate the Role of Bioactivation:
-
Action: Determine if the primary cells you are using have high metabolic activity, particularly high expression of Cytochrome P450 enzymes like CYP2C8, CYP1A1, and CYP3A4.[1][2]
-
Rationale: this compound is metabolized by these enzymes into N-desethylthis compound (NADQ) and a reactive quinoneimine metabolite, which are often more toxic than the parent compound.[1][2][3] Cells with higher metabolic capacity will produce more of these toxic metabolites, leading to increased cytotoxicity.
-
-
Assess Oxidative Stress:
-
Co-treatment with Antioxidants:
-
Action: Introduce antioxidants to your cell culture medium along with this compound. N-acetylcysteine (NAC) and taurine (B1682933) have been shown to be effective.[4][5]
-
Rationale: Antioxidants can scavenge ROS and replenish intracellular glutathione (B108866) (GSH) stores, thereby mitigating oxidative damage and reducing cytotoxicity.[4][5]
-
Issue 2: Inconsistent results and high variability between experimental replicates.
Question: I'm observing high variability in cytotoxicity measurements between wells treated with the same concentration of this compound. What are the potential sources of this variability, and how can I improve the consistency of my assay?
Answer:
High variability can obscure the true effect of this compound. Consider the following troubleshooting steps:
-
Cell Seeding and Health:
-
Action: Ensure a uniform cell seeding density across all wells. Allow cells to adhere and stabilize before adding this compound. Regularly check the health and confluence of your primary cells.
-
Rationale: Primary cells can be sensitive, and variations in cell number or health at the start of the experiment will lead to variable responses.
-
-
Compound Distribution:
-
Action: After adding this compound to the culture medium, mix thoroughly before dispensing it into the wells to ensure a homogenous concentration.
-
Rationale: Poor mixing can result in different wells receiving different effective concentrations of the drug.
-
-
Edge Effects in Microplates:
-
Action: To minimize evaporation from the outer wells of your culture plate, which can concentrate the drug, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and use the inner wells for your experiment.[6]
-
Rationale: The "edge effect" is a common issue in microplate-based assays that can introduce significant variability.[6]
-
-
Assay-Specific Troubleshooting:
-
Action: Review the troubleshooting guide for your specific cytotoxicity assay (e.g., MTT, LDH release). For instance, in an MTT assay, low absorbance values could be due to low cell density, while high background in an LDH assay could result from rough handling of the cells.[7][8]
-
Rationale: Each assay has its own set of potential pitfalls that can contribute to variability.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound cytotoxicity.
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: The primary mechanism involves the metabolic bioactivation of this compound by cytochrome P450 enzymes (mainly CYP2C8) into a reactive quinoneimine metabolite.[2] This metabolite can covalently bind to cellular macromolecules and induce significant oxidative stress through the formation of reactive oxygen species (ROS).[3][4][5] This leads to downstream cellular damage, including lipid peroxidation, protein carbonylation, and mitochondrial dysfunction, ultimately resulting in cell death through apoptosis and necrosis.[1][4][5]
Q2: How can I mitigate this compound-induced cytotoxicity in my primary cell cultures?
A2: You can mitigate cytotoxicity by:
-
Co-administering antioxidants: N-acetylcysteine (NAC) and taurine have been shown to protect hepatocytes from this compound-induced damage by reducing oxidative stress.[4][5]
-
Modulating metabolic activity: If experimentally feasible, using inhibitors of CYP2C8 can reduce the formation of the more toxic metabolites.[9]
-
Optimizing exposure time: Reducing the incubation period with this compound may lessen toxicity while still allowing for the observation of its intended effects.[7]
Q3: What role do genetic variations play in this compound cytotoxicity?
A3: Genetic polymorphisms in the CYP2C8 gene can significantly impact this compound metabolism and toxicity.[9][10] For example, the CYP2C82 and CYP2C83 alleles, which are more common in certain populations, are associated with reduced enzyme activity.[9][10][11] This can lead to decreased clearance of this compound and potentially alter the risk of toxicity.[10]
Q4: Which signaling pathways are involved in this compound-induced cell death?
A4: this compound and its primary metabolite, N-desethylthis compound (NADQ), can induce apoptosis through different signaling pathways. This compound has been shown to activate the Bcl-2 family-mediated apoptotic pathway.[1] NADQ, on the other hand, appears to induce apoptosis through the activation of MAPK signaling pathways, including the phosphorylation of JNK, ERK1/2, and p38.[1]
Q5: Are there specific primary cell types that are more susceptible to this compound toxicity?
A5: Yes, primary hepatocytes are particularly susceptible due to their high expression of cytochrome P450 enzymes responsible for metabolizing this compound into its toxic byproducts.[4][5] Any primary cell type with significant metabolic capacity, especially high CYP2C8 activity, would be expected to show greater sensitivity.
Data Presentation
Table 1: IC50 Values of this compound and N-desethylthis compound (NADQ) in HepG2 Cells
| Compound | IC50 (µM) after 48h treatment | Reference |
| This compound (ADQ) | 17.4 | [1] |
| N-desethylthis compound (NADQ) | 15.0 | [1] |
Table 2: Effect of Antioxidants on this compound-Induced Cytotoxicity Markers in Isolated Rat Hepatocytes
| Treatment | % Cell Death | % ROS Formation | % Lipid Peroxidation | % Protein Carbonylation | % Mitochondrial Depolarization | Reference |
| Control | Baseline | Baseline | Baseline | Baseline | Baseline | [4] |
| This compound (1 mM) | ~50% | Increased | Increased | Increased | Increased | [4] |
| This compound + Taurine (200 µM) | Reduced | Reduced | Reduced | Reduced | Mitigated | [4] |
| This compound + NAC (200 µM) | Reduced | Reduced | Reduced | Reduced | Mitigated | [4] |
| This compound + Taurine + NAC | Reduced | Reduced | Reduced | Reduced | Mitigated | [4] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
-
Cell Seeding: Seed primary cells in a 96-well plate at an optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include untreated and vehicle (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the cytotoxicity protocol.
-
Probe Loading: At the end of the treatment period, remove the medium and wash the cells with warm PBS. Add a medium containing a fluorescent ROS probe (e.g., DCFH-DA) and incubate according to the manufacturer's instructions, protected from light.
-
Fluorescence Measurement: After incubation with the probe, wash the cells again with PBS. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at the appropriate excitation and emission wavelengths.
-
Data Analysis: Quantify the change in fluorescence relative to the control to determine the level of ROS formation.
Visualizations
Caption: this compound metabolism, toxicity, and mitigation pathways.
Caption: Workflow for assessing this compound-induced cytotoxicity.
References
- 1. Apoptosis contributes to the cytotoxicity induced by this compound and its major metabolite N-desethylthis compound in hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of human cytochrome P450 mediated bioactivation of this compound and its major metabolite N‐desethylthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-induced toxicity in isolated rat hepatocytes and the cytoprotective effects of taurine and/or N-acetyl cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-induced toxicity in isolated rat hepatocytes and the cytoprotective effects of taurine and/or N-acetyl cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. This compound metabolism is impaired by common polymorphisms in CYP2C8: implications for malaria treatment in Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How Genes Influence The Breakdown Of this compound? - Xcode Life [xcode.life]
- 11. ClinPGx [clinpgx.org]
Optimizing Amodiaquine Dosage for In Vivo Animal Studies: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amodiaquine (B18356) (AQ) in in vivo animal studies. Our goal is to offer practical guidance to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in mice?
A1: For oral administration in mice, doses have ranged from 5 mg/kg to 50 mg/kg, administered every 12 hours for multiple days.[1][2] Intravenous (IV) administration requires significantly lower doses, with studies using 1 mg/kg.[1][2] It is crucial to note that IV doses higher than 5 mg/kg have been associated with toxicity and mortality in mice.[1][2]
Q2: How should this compound be formulated for oral gavage in rodents?
A2: While specific formulation details can vary, a common practice for oral gavage is to suspend the drug in a suitable vehicle. For pediatric studies, crushed tablets suspended in 5 ml of water have been used.[3] The volume administered should not exceed 1% of the animal's body weight.[4] For instance, a 20-gram mouse can be administered a maximum volume of 0.2 ml.[4]
Q3: What are the main pharmacokinetic properties of this compound in animal models?
A3: this compound is rapidly absorbed after oral administration and is extensively metabolized in the liver to its primary active metabolite, desethylthis compound (B193632) (DEAQ).[5][6][7] DEAQ is considered the main driver of the drug's antimalarial activity and has a longer half-life than the parent compound.[8] Pharmacokinetic models often describe AQ with a two-compartment disposition model and DEAQ with a three-compartment model.[8]
Q4: What are the known adverse effects of this compound in animals?
A4: High doses of this compound can lead to significant toxicity. In mice, intravenous doses above 5 mg/kg resulted in increased clinical signs of distress and, in some instances, death.[1] In rabbits, oral administration of 20 mg/kg caused visible tissue injury to the gastric lining.[1] Other reported adverse effects in various species include gastrointestinal discomfort, central nervous system effects (headaches, dizziness), and cardiovascular effects like bradycardia and hypotension.[9][10]
Troubleshooting Guide
Issue 1: High mortality or signs of toxicity in treated animals.
-
Possible Cause: The administered dose is too high, particularly for intravenous routes.
-
Troubleshooting Steps:
-
Review Dosage: Immediately review your dosing protocol. For IV administration in mice, ensure the dose is at or below 5 mg/kg.[1][2]
-
Switch Administration Route: If therapeutically viable, consider switching from intravenous to oral administration, which generally has a wider safety margin.
-
Dose-Ranging Study: Conduct a preliminary dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
-
Monitor Clinical Signs: Closely monitor animals post-administration for signs of toxicity such as lethargy, hypoactivity, or respiratory distress.[1]
-
Issue 2: Poor or variable drug exposure in plasma/blood samples.
-
Possible Cause: Issues with drug formulation, administration technique, or rapid metabolism.
-
Troubleshooting Steps:
-
Formulation Check: Ensure your this compound formulation is a homogenous suspension or solution to guarantee consistent dosing.
-
Oral Gavage Technique: Verify proper oral gavage technique to ensure the full dose reaches the stomach and is not regurgitated. Ensure the gavage needle is the correct size for the animal.[4][11][12]
-
Pharmacokinetic Sampling: this compound is rapidly metabolized to DEAQ.[5][7] Your pharmacokinetic sampling schedule should be designed to capture the absorption and elimination phases of both the parent drug and its active metabolite. Consider collecting samples at early time points (e.g., 5, 15, 30 minutes) post-dose.[1][2]
-
Metabolite Analysis: Measure plasma concentrations of both this compound and desethylthis compound, as DEAQ is the primary active metabolite.[8]
-
Issue 3: Unexpected cardiovascular effects (e.g., changes in heart rate or blood pressure).
-
Possible Cause: this compound and its metabolite can have direct effects on the cardiovascular system.
-
Troubleshooting Steps:
-
Baseline Measurements: Establish baseline cardiovascular parameters for your animals before drug administration.
-
Monitor Vital Signs: Implement continuous or frequent monitoring of heart rate and blood pressure post-dosing, especially if using higher doses or intravenous administration.
-
Concentration-Effect Relationship: Be aware that this compound and DEAQ can cause concentration-dependent decreases in pulse rate and blood pressure.[10] Consider this when interpreting efficacy and toxicity data.
-
Data Presentation
Table 1: this compound Dosage and Toxicity in Animal Models
| Animal Model | Administration Route | Dose | Observation | Reference |
| A/J Mice | Intravenous (IV) | > 5 mg/kg | Toxic, increased clinical signs, potential death | [1][2] |
| A/J Mice | Intravenous (IV) | 1 mg/kg | Used for pharmacokinetic studies | [1][2] |
| A/J Mice | Oral (p.o.) | 5, 10, 50 mg/kg (every 12h for 5 days) | Used in efficacy studies | [1][2] |
| A/J Mice | Oral (p.o.) | 20 mg/kg | Used for pharmacokinetic studies | [1][2] |
| NZW Rabbits | Intravenous (IV) | 10 mg/kg | Severe adverse reactions in females | [1] |
| NZW Rabbits | Oral (p.o.) | 20 mg/kg | Visible tissue injury to gastric lining | [1] |
| NZW Rabbits | Oral (p.o.) | 5 mg/kg (twice daily for 5 days) | Tested for efficacy | [1] |
Table 2: Pharmacokinetic Parameters of this compound and Desethylthis compound (DEAQ) in A/J Mice
| Analyte | Administration Route | Dose (mg/kg) | Tmax (h) | Cmax (µM) | t1/2 (h) |
| AQ | Intravenous (IV) | 1 | 0.083 | 1.8 | 0.4 |
| DEAQ | Intravenous (IV) | 1 | 3.0 | 0.2 | 8.9 |
| AQ | Oral (p.o.) | 20 | 0.5 | 0.7 | 0.5 |
| DEAQ | Oral (p.o.) | 20 | 6.0 | 1.8 | 10.3 |
| Source: Adapted from in vivo studies in A/J female mice.[1][2] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring control of the head and neck to prevent movement.
-
Gavage Needle Selection: Use a flexible or rigid gavage needle with a ball-tip to minimize the risk of esophageal or stomach perforation. The size should be appropriate for the weight of the mouse (e.g., 20-22 gauge for an adult mouse).[4][11][12]
-
Measurement of Insertion Depth: Measure the distance from the corner of the mouse's mouth to the last rib to determine the correct insertion depth. Mark this on the needle.[11][13]
-
Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.[11][12]
-
Drug Administration: Once the needle is in the correct position, slowly administer the drug suspension. The maximum volume should not exceed 10 ml/kg (e.g., 0.2 ml for a 20g mouse).[4][12]
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.[4][12]
Protocol 2: Intravenous Administration in Mice (Tail Vein)
-
Animal Restraint: Place the mouse in a suitable restraint device that allows access to the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins, making them easier to visualize.
-
Injection: Using a fine-gauge needle (e.g., 27-30 gauge) attached to a syringe containing the drug solution, insert the needle into one of the lateral tail veins.
-
Drug Administration: Slowly inject the drug solution. If swelling occurs at the injection site, the needle is not in the vein, and you should withdraw and re-attempt.
-
Post-Administration Care: After successful injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any immediate adverse reactions.
Mandatory Visualizations
Caption: A flowchart of the in vivo experimental workflow for this compound studies.
Caption: A simplified diagram of this compound's pharmacokinetic model.
References
- 1. In Vivo Activity of Repurposed this compound as a Host-Targeting Therapy for the Treatment of Anthrax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Vivo and In Vitro Efficacy of this compound Monotherapy for Treatment of Infection by Chloroquine-Resistant Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.sdsu.edu [research.sdsu.edu]
- 5. This compound-Associated Adverse Effects After Inadvertent Overdose and After a Standard Therapeutic Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Pharmacokinetic and pharmacodynamic study of this compound and its two metabolites after a single oral dose in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]
- 10. Cardiovascular concentration–effect relationships of this compound and its metabolite desethylthis compound: Clinical and preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
Amodiaquine stability in DMSO stock solutions and aqueous buffers
This technical support center provides guidance on the stability of amodiaquine (B18356) in DMSO stock solutions and aqueous buffers for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is typically supplied as a crystalline solid. To prepare a stock solution, dissolve the compound in an appropriate organic solvent such as DMSO, ethanol, or dimethylformamide (DMF).[1][2] For instance, to prepare a 10 mg/mL stock solution in methanol (B129727), accurately weigh 10 mg of this compound hydrochloride and transfer it to a 1 mL volumetric flask, then add methanol and mix vigorously until the solid is completely dissolved.[3] It is recommended to purge the solvent with an inert gas to minimize oxidation.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term storage, this compound stock solutions should be stored at -20°C or -80°C.[2] At -20°C, the solid form of this compound is stable for at least four years.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] For short-term use, refrigeration at 2-8°C is recommended.[2] It is advisable to store solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[2]
Q3: My this compound solution has turned yellow/brown. What does this mean?
A3: A visible color change in your this compound solution, such as turning yellow or brown, is an indication of oxidation.[2] To prevent this, it is recommended to prepare fresh solutions for each experiment and to deaerate the solvent by purging with an inert gas before preparing the solution.[2]
Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?
A4: This is a common issue known as precipitation upon dilution, which occurs because this compound's solubility decreases significantly as the concentration of the aqueous buffer increases.[5] To address this, you can try gently warming the solution (e.g., to 37°C) or using sonication to aid dissolution.[5] If the problem persists, consider preparing a lower concentration stock solution or using a co-solvent system.
Q5: Is this compound stable in aqueous solutions?
A5: this compound is susceptible to degradation in aqueous solutions, particularly through hydrolysis. It shows extensive hydrolysis in acidic, alkaline, and neutral solutions, a process that can be accelerated by light.[6][7] However, it is relatively stable under thermal and oxidative stress conditions.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of this compound in the experimental setup.
-
Troubleshooting Steps:
Issue 2: Low potency or no activity observed in an experiment.
-
Possible Cause: The actual concentration of the compound in the assay is lower than the intended concentration due to precipitation.
-
Troubleshooting Steps:
-
Confirm the solubility of this compound at the concentrations being tested.
-
Re-evaluate the dissolution protocol to ensure complete solubilization.
-
Consider using a different solvent system if DMSO proves unsuitable for your experimental conditions.[5]
-
Data Presentation
Table 1: Solubility of this compound and its Hydrochloride Salt in Various Solvents
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | ~5 mg/mL | [1] |
| Ethanol | ~2 mg/mL | [1] | |
| Dimethyl formamide | ~2.5 mg/mL | [1] | |
| This compound Hydrochloride | DMSO | 56 mg/mL (130.6 mM) | [8] |
| Water | Practically insoluble | [9] | |
| Methanol | Soluble | [3] |
Note: The solubility of this compound hydrochloride in DMSO can be reduced by moisture absorption; it is recommended to use fresh, anhydrous DMSO.[8]
Table 2: Stability of this compound and its Metabolite in Biological Matrices
| Analyte | Matrix | Storage Temperature | Duration of Stability | Reference |
| This compound (AQ) and Desethylthis compound (AQm) | Plasma | -86°C and -20°C | 35 days | [10] |
| 4°C | 14 days | [10] | ||
| 22°C | 1 day | [10] | ||
| This compound (AQ) and Desethylthis compound (AQm) | Whole Blood | -86°C and 4°C | 35 days | [10] |
| -20°C and 22°C | 7 days | [10] | ||
| 37°C | 1 day | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound hydrochloride.
-
Transfer the solid to a sterile vial.
-
Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 56 mg/mL).[8]
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved, resulting in a clear solution.[5]
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[5]
-
Visually inspect the solution to ensure no particles are visible.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[5]
Protocol 2: Stress Degradation Study of this compound
This protocol is based on ICH guideline Q1A (R2) to assess the stability of this compound under various stress conditions.[11]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.[2]
-
Acidic Degradation:
-
Mix a portion of the stock solution with 1N HCl (e.g., 15 mg of this compound in 10 mL of 1N HCl).[11]
-
Incubate the mixture in a water bath at approximately 80°C for 1 hour.[11]
-
After incubation, cool the solution and dilute it to a suitable volume with water.[11]
-
Before HPLC analysis, neutralize an aliquot with NaOH.[2]
-
-
Alkaline Degradation:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.[11]
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting guide for this compound precipitation issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. emergentresearch.org [emergentresearch.org]
- 4. The antimalarial drug this compound stabilizes p53 through ribosome biogenesis stress, independently of its autophagy-inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of stress degradation products of this compound dihydrochloride by liquid chromatography with high-resolution mass spectrometry and prediction of their properties by using ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. cdn.who.int [cdn.who.int]
- 10. A new approach to evaluate stability of this compound and its metabolite in blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
Identifying and minimizing off-target effects of Amodiaquine in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and minimize the off-target effects of Amodiaquine (B18356) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a 4-aminoquinoline (B48711) antimalarial drug. Its primary mechanism of action is the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole. It is thought to bind to free heme, preventing its polymerization into non-toxic hemozoin. This leads to an accumulation of the toxic heme-drug complex, which disrupts membrane function and ultimately leads to parasite death.[1]
Q2: What are the known or potential off-target effects of this compound in human cells?
This compound has several known and potential off-target effects that can confound experimental results in cellular assays. These include:
-
Inhibition of Histamine (B1213489) N-Methyltransferase (HNMT): this compound is a potent inhibitor of HNMT, an enzyme involved in the metabolism of histamine.[2][3][4][5][6]
-
Inhibition of Cathepsin B: this compound and its primary metabolite, desethylthis compound, have been shown to inhibit the activity of cathepsin B, a lysosomal cysteine protease.[7][8]
-
Cardiotoxicity: this compound can affect cardiac ion channels, leading to QT interval prolongation, bradycardia (decreased heart rate), and hypotension (lowered blood pressure).[9][10]
-
Disruption of Autophagy and Lysosomal Function: As a lysosomotropic agent, this compound can accumulate in lysosomes, increasing lysosomal pH and inhibiting autophagic flux.[11]
-
Alteration of Calcium Homeostasis: this compound has been observed to induce a transient increase in intracellular calcium concentrations.[12]
Q3: How can I differentiate between the on-target (anti-parasitic) and off-target effects of this compound in my cellular assay?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are a few strategies:
-
Use of a Structurally Related but Inactive Analog: If available, a structurally similar molecule to this compound that does not exhibit anti-malarial activity can be used as a negative control. If this analog produces the same effect in your assay, it is likely an off-target effect.
-
Target Knockdown/Knockout Models: Utilize cell lines where the intended target (if known in the context of your assay) is knocked down or knocked out. If this compound still elicits the same response in these cells, the effect is independent of that target.
-
Counterscreens: Perform secondary assays that specifically measure the activity of known off-target proteins (e.g., HNMT, Cathepsin B). This can help determine if the concentrations of this compound used in your primary assay are sufficient to engage these off-targets.
Q4: Are there any known IC50 or Ki values for this compound against its off-targets?
Yes, some quantitative data is available, which is summarized in the table below. This data can help researchers estimate the potential for off-target effects at the concentrations used in their experiments.
Quantitative Data Summary
| Off-Target Protein | Assay Type | Value | Organism/System | Reference(s) |
| Histamine N-Methyltransferase (HNMT) | Ki | 18.6 nM | Recombinant human HNMT | [2] |
| Histamine N-Methyltransferase (HNMT) | IC50 | 400 nM | Recombinant human HNMT | [2][4] |
| Cathepsin B | Inhibition | Concentration-dependent | Purified human cathepsin B | [7] |
| hERG Potassium Channel | Inhibition | Not explicitly defined | Stably transfected HEK293 cells | [13][14][15] |
Troubleshooting Guides
Issue 1: High Background or Inconsistent Results in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Cell Health and Viability | - Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the assay.[16] - Avoid using cells that are over-confluent, as this can lead to inconsistent responses. - Regularly check for mycoplasma contamination. |
| Reagent Preparation and Handling | - Prepare fresh reagents for each experiment to avoid degradation. - Ensure thorough mixing of all solutions. - Use calibrated pipettes to ensure accurate dispensing of reagents.[16] |
| Assay Plate Issues | - To minimize "edge effects" (evaporation and temperature fluctuations in the outer wells), fill the perimeter wells with sterile media or buffer and do not use them for experimental samples.[17] - Ensure consistent incubation conditions (temperature, CO2) across the entire plate. |
| Insufficient Washing or Blocking | - In assays like ELISAs or In-Cell Westerns, inadequate washing can leave residual reagents, leading to high background. Increase the number or duration of wash steps.[17] - Optimize blocking conditions by trying different blocking agents or increasing the incubation time.[17] |
Issue 2: Observed Cellular Effect May Be an Off-Target Phenotype
| Possible Cause | Troubleshooting Steps |
| Concentration-Dependent Off-Target Engagement | - Perform a dose-response curve for this compound in your assay. Compare the effective concentration in your assay to the known IC50/Ki values for its off-targets (see table above). If the concentrations overlap, there is a higher likelihood of off-target effects. - Whenever possible, use the lowest effective concentration of this compound to minimize the engagement of lower-affinity off-targets. |
| Inhibition of Histamine N-Methyltransferase (HNMT) | - If your cellular model expresses HNMT and histamine signaling is relevant, consider co-treatment with histamine or an H1/H2 receptor agonist/antagonist to see if the this compound-induced phenotype is altered. - Measure histamine levels in your cell culture supernatant with and without this compound treatment. An increase in histamine levels could indicate HNMT inhibition.[6] |
| Disruption of Lysosomal/Autophagic Function | - Monitor lysosomal pH using a fluorescent probe (e.g., LysoTracker). This compound-induced lysosomal alkalinization is a hallmark of this off-target effect. - Assess autophagic flux by monitoring the levels of LC3-II and p62/SQSTM1 by Western blot, with and without a lysosomal inhibitor like bafilomycin A1. An accumulation of LC3-II in the absence of a further increase with bafilomycin A1 suggests a blockage in autophagic degradation.[11] |
| Cardiovascular Ion Channel Modulation | - If working with cardiomyocytes or other electrically active cells, perform patch-clamp electrophysiology to directly measure the effect of this compound on relevant ion channels (e.g., hERG, sodium, calcium channels). - Use calcium imaging assays to assess for disruptions in intracellular calcium homeostasis.[12] |
Experimental Protocols
Protocol 1: Counterscreening for Cathepsin B Inhibition
This protocol describes a fluorometric assay to determine if this compound inhibits Cathepsin B activity at concentrations relevant to your primary experiment.
Materials:
-
Purified human Cathepsin B
-
Cathepsin B Assay Buffer
-
Cathepsin B Substrate (e.g., Z-RR-AMC)
-
This compound stock solution
-
Cathepsin B inhibitor (positive control, e.g., CA-074)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of purified human Cathepsin B in pre-warmed Assay Buffer.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control inhibitor in Assay Buffer. Include a vehicle control (e.g., DMSO).
-
Assay Plate Setup: Add the diluted compounds, positive control, and vehicle control to the wells of the 96-well plate.
-
Enzyme Addition: Add the Cathepsin B working solution to all wells except for the no-enzyme control wells.
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the compounds to interact with the enzyme.
-
Substrate Addition: Prepare the Cathepsin B substrate solution in Assay Buffer. Add the substrate solution to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence kinetically over 30-60 minutes (Excitation/Emission wavelengths will depend on the substrate used).
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Protocol 2: Target Deconvolution using Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to identify the direct protein targets of a compound in a cellular context by measuring changes in protein thermal stability upon ligand binding.
Materials:
-
Cultured cells of interest
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Protease and phosphatase inhibitors
-
Lysis buffer
-
Equipment for heating samples precisely (e.g., PCR cycler)
-
Equipment for protein quantification (e.g., Western blot apparatus, mass spectrometer)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures using a PCR cycler.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated (denatured) proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of a specific protein of interest remaining in the soluble fraction at each temperature using Western blotting, or analyze the entire proteome using mass spectrometry.[18][19][20][21][22]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates a direct binding interaction.
Visualizations
Caption: Workflow for identifying this compound's off-target effects.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Astrocytic Histamine N-Methyltransferase as a Possible Target for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for inhibition of histamine N-methyltransferase by diverse drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound, a histamine N-methyltransferase inhibitor, on, Propionibacterium acnes and lipopolysaccharide-induced hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cardiovascular concentration–effect relationships of this compound and its metabolite desethylthis compound: Clinical and preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cardiovascular effects of this compound and structurally related antimalarials: An individual patient data meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The antimalarial this compound causes autophagic-lysosomal and proliferative blockade sensitizing human melanoma cells to starvation- and chemotherapy-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. les-crises.fr [les-crises.fr]
- 15. Inhibition of hERG K+ currents by antimalarial drugs in stably transfected HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. azurebiosystems.com [azurebiosystems.com]
- 18. annualreviews.org [annualreviews.org]
- 19. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. elrig.org [elrig.org]
- 22. Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Amodiaquine drug sensitivity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amodiaquine (B18356) (AQ) drug sensitivity assays.
Troubleshooting Inconsistent Results
Question: We are observing high variability in our 50% inhibitory concentration (IC50) values for this compound. What are the potential causes and solutions?
Answer:
High variability in IC50 values is a common challenge in this compound drug sensitivity assays. The issue can often be traced back to several key experimental factors. Below is a step-by-step guide to troubleshoot and mitigate these inconsistencies.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50 values.
Detailed Explanations:
-
Parasite Synchronization: Asynchronous parasite cultures are a major source of variability. Different developmental stages of Plasmodium falciparum exhibit varying sensitivities to antimalarial drugs. Assays should be initiated with tightly synchronized, ring-stage parasites (>95%).[1]
-
Initial Parasitemia and Hematocrit: Inconsistent starting parasite densities and red blood cell concentrations can lead to variable results. High parasitemia can lead to premature nutrient depletion and parasite death, masking the drug's effect.[3]
-
Solution: Standardize the initial parasitemia to a range of 0.2-0.6% and the hematocrit to 1.5-2.0%.[4]
-
-
Reagent Quality: The stability of this compound and its active metabolite, desethylthis compound (B193632) (DEAQ), in solution, as well as the quality of the culture medium and serum supplements, are critical.
-
Solution: Prepare fresh serial dilutions of the drug for each experiment. If using serum substitutes like Albumax, be aware that they can alter the IC50 values for some drugs due to protein binding.[4] It is advisable to test new batches of serum or Albumax before use in sensitive assays.
-
-
Assay-Specific Factors: Each assay type has unique sources of error.
-
SYBR Green I Assay: Contamination with white blood cells (leukocytes) can cause high background fluorescence, as the dye binds to any double-stranded DNA.[5]
-
[3H]-Hypoxanthine Incorporation Assay: Variations in the specific activity of the radiolabel or inconsistent incubation times for isotope incorporation can lead to variability.[3]
-
pLDH Assay: The stability of the pLDH enzyme is critical. Ensure proper storage of reagents and consistent timing of the colorimetric reaction.
-
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common in vitro assays for determining this compound sensitivity? A1: The three most common assays are the SYBR Green I-based fluorescence assay, the [3H]-hypoxanthine incorporation assay, and the parasite lactate (B86563) dehydrogenase (pLDH)-based colorimetric assay.[6]
Q2: Why is it important to test against both this compound (AQ) and its active metabolite, desethylthis compound (DEAQ)? A2: this compound is rapidly metabolized in the liver to DEAQ, which is responsible for most of the antimalarial activity in vivo. Therefore, testing against DEAQ provides a more clinically relevant measure of parasite susceptibility.
Assay-Specific Questions
Q3 (SYBR Green I): We are experiencing high background fluorescence in our SYBR Green I assay. How can we reduce it? A3: High background fluorescence in the SYBR Green I assay is often due to the presence of contaminating DNA from leukocytes.[5]
-
Solution 1: If using patient isolates, remove white blood cells by passing the blood through a CF11 cellulose (B213188) column or by using a commercially available leukocyte filtration kit.
-
Solution 2: Ensure that the lysis buffer is working effectively and that the incubation time with the dye is optimized.
Q4 ([3H]-Hypoxanthine): Our [3H]-hypoxanthine incorporation assay results are not reproducible. What could be the cause? A4: Lack of reproducibility can stem from several factors:
-
Inconsistent Parasite Growth: Ensure that the parasites in the drug-free control wells are growing robustly. A low count in the control wells (e.g., <1000 counts per minute) may indicate a problem with the culture conditions.[7]
-
Timing of Isotope Addition: The timing of [3H]-hypoxanthine addition is crucial. It should be added after a pre-incubation period with the drug (typically 24 hours) to allow the drug to exert its effect before measuring nucleic acid synthesis.[4][8]
-
Incomplete Cell Lysis: Ensure complete lysis of the red blood cells by a freeze-thaw cycle before harvesting to release the parasite DNA.[9]
Q5 (pLDH): The color development in our pLDH assay is weak, even in the control wells. What should we do? A5: Weak color development suggests low pLDH activity.
-
Check Parasite Viability: Ensure that the initial parasite culture is healthy and has an adequate parasitemia.
-
Reagent Integrity: Verify that the Malstat™ reagent and the NBT/diaphorase solution are stored correctly and are not expired.
-
Incubation Time: Optimize the incubation time for the colorimetric reaction.
Data Presentation
Table 1: Typical Experimental Parameters for this compound Drug Sensitivity Assays
| Parameter | SYBR Green I Assay | [3H]-Hypoxanthine Assay | pLDH Assay |
| Initial Parasitemia | 0.3% - 1% | 0.25% - 0.5% | 0.5% - 2% |
| Hematocrit | 2% | 1.5% - 2% | 1.5% - 2% |
| Incubation Time | 72 hours | 42 - 72 hours | 72 hours |
| Assay Principle | DNA intercalation | Nucleic acid synthesis | Enzyme activity |
Table 2: Representative IC50 Values for this compound (AQ) and Desethylthis compound (dAQ) against P. falciparum Strains
| Strain | Genotype (pfcrt) | This compound (AQ) IC50 (nM) | Desethylthis compound (dAQ) IC50 (nM) | Reference |
| 3D7 | Wild-type (CVMNK) | 8 - 15 | 20 - 40 | [10][11] |
| K1 | Resistant (CVIET) | 20 - 40 | 60 - 100 | [11] |
| Dd2 | Resistant (CVIET) | 25 - 50 | 70 - 120 | [11] |
| 7G8 | Resistant (SVMNT) | 30 - 60 | >100 | [10] |
Note: IC50 values can vary between laboratories due to differences in assay protocols and culture conditions.
Experimental Protocols
Protocol 1: SYBR Green I-Based Fluorescence Assay
-
Preparation of Drug Plates: Prepare serial dilutions of this compound in a 96-well plate. Include drug-free wells for positive controls and wells with uninfected red blood cells for negative controls.
-
Parasite Culture: Add synchronized ring-stage parasite culture (0.5% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[12]
-
Lysis and Staining: Freeze the plate at -80°C to lyse the cells. Thaw the plate and add SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1-2 hours.[12]
-
Reading: Read the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[13]
Protocol 2: [3H]-Hypoxanthine Incorporation Assay
-
Preparation of Drug Plates: Prepare serial dilutions of this compound in a 96-well plate.
-
Parasite Culture: Add synchronized ring-stage parasite culture (0.5% parasitemia, 2% hematocrit) to each well.
-
Isotope Addition: Add [3H]-hypoxanthine to each well.
-
Second Incubation: Incubate for an additional 24-48 hours.[4]
-
Harvesting: Freeze the plates to lyse the cells. Thaw and harvest the contents onto a filter mat using a cell harvester.
-
Reading: Measure the incorporated radioactivity using a liquid scintillation counter.[9]
Protocol 3: pLDH-Based Colorimetric Assay
-
Preparation of Drug Plates and Incubation: Follow steps 1-3 as described for the SYBR Green I assay.
-
Lysis: Freeze the plate at -20°C or -80°C to lyse the erythrocytes and release the pLDH enzyme.
-
Enzyme Reaction: Transfer the lysate to a new plate and add Malstat™ reagent and NBT/diaphorase solution.
-
Reading: Incubate at room temperature and read the absorbance at approximately 650 nm using a plate reader. The color change is proportional to the amount of viable parasites.
Mandatory Visualizations
This compound Mechanism of Action and Resistance Pathway
Caption: Mechanism of this compound action and resistance in P. falciparum.
Comparison of Assay Principles
Caption: Principles of common antimalarial drug sensitivity assays.
References
- 1. iddo.org [iddo.org]
- 2. An alternative protocol for Plasmodium falciparum culture synchronization and a new method for synchrony confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adaptation of the [3H]Hypoxanthine Uptake Assay for In Vitro-Cultured Plasmodium knowlesi Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 7. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iddo.org [iddo.org]
- 10. Cross-resistance of the chloroquine-derivative AQ-13 with this compound in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Assessment of Methylene Blue on Chloroquine-Sensitive and -Resistant Plasmodium falciparum Strains Reveals Synergistic Action with Artemisinins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iddo.org [iddo.org]
Strategies to prevent Amodiaquine precipitation in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Amodiaquine (B18356) in culture media during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the culture medium?
This compound is poorly soluble in aqueous solutions like cell culture media.[1] Precipitation is a common issue and can be caused by several factors:
-
High Final Concentration: Exceeding the solubility limit of this compound in the culture medium will cause it to precipitate.
-
Improper Dissolution: Directly adding solid this compound to the culture medium will likely result in precipitation due to its low aqueous solubility.
-
Incorrect Solvent for Stock Solution: While this compound dissolves in several organic solvents, the choice and quality of the solvent are crucial.
-
pH of the Medium: The solubility of this compound can be pH-dependent. This compound hydrochloride's solubility decreases at higher pH levels (pH 6.8–7.5), where precipitation of the free base can be observed.[2]
-
Temperature: Changes in temperature can affect the solubility of this compound.
-
Interaction with Media Components: this compound may interact with components in the culture medium, leading to precipitation. It has been noted to precipitate in buffer environments.[3]
Q2: What is the best solvent to prepare an this compound stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[4] Ethanol and dimethylformamide can also be used.[4] It is recommended to use anhydrous, high-purity solvents to avoid introducing water, which can reduce solubility.
Q3: What is the recommended storage condition for this compound stock solutions?
This compound stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[5] This helps to maintain the stability and integrity of the compound.
Q4: Can I dissolve this compound directly in my cell culture medium?
It is strongly advised not to dissolve this compound directly in cell culture medium. Its low aqueous solubility will likely lead to immediate precipitation. The recommended method is to first prepare a high-concentration stock solution in an appropriate organic solvent like DMSO and then dilute it to the final working concentration in the culture medium.
Q5: Does the presence of serum in the culture medium affect this compound's solubility?
Serum contains proteins, such as albumin, that can bind to drugs. While this binding can sometimes improve the solubility of hydrophobic compounds, the effect on this compound is not definitively established as a preventative measure for precipitation at high concentrations. One study noted that the IC50 values for this compound were slightly higher in media supplemented with Albumax compared to serum, suggesting some interaction.[6] However, relying on serum to prevent precipitation is not a robust strategy. The primary approach should be proper stock solution preparation and dilution.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitate forms immediately upon adding this compound stock to the medium. | The final concentration of this compound is too high. | Lower the final concentration of this compound in your experiment. |
| The stock solution was added too quickly. | Add the stock solution dropwise to the pre-warmed culture medium while gently swirling or vortexing to ensure rapid and even dispersion. | |
| The volume of the stock solution added is too large, causing solvent shock. | Prepare a more concentrated stock solution so that a smaller volume is needed for dilution. However, ensure the stock itself remains fully dissolved. | |
| Precipitate forms over time in the incubator. | The this compound concentration is at its solubility limit and is not stable over time at 37°C. | Reduce the final working concentration of this compound. |
| The medium is evaporating, leading to an increase in the this compound concentration. | Ensure proper humidification in the incubator and that culture plates or flasks are well-sealed. | |
| The stock solution itself has precipitates. | The stock solution is too concentrated. | Prepare a new stock solution at a lower concentration. |
| The stock solution was not stored properly. | Store stock solutions in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. | |
| The quality of the solvent is poor. | Use high-purity, anhydrous solvents for preparing stock solutions. |
Quantitative Data Summary
| Solvent | This compound Solubility | Reference |
| DMSO | ~5 mg/mL | [4] |
| Ethanol | ~2 mg/mL | [4] |
| Dimethyl formamide | ~2.5 mg/mL | [4] |
| Water | Practically insoluble / 0.0088 mg/mL | [7][8] |
| Aqueous Buffer (pH 7.4) | ~24.9 µg/mL | [1] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Diluting this compound in Culture Medium
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640) with or without serum.
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your culture medium. It is recommended to keep the final DMSO concentration below 0.5% (v/v) to avoid solvent toxicity.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Slowly add the pre-warmed culture medium to the tube containing the this compound stock solution while gently vortexing or swirling. This gradual dilution helps to prevent precipitation.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cell cultures.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound's signaling via Nurr1 activation.[9][10][11]
Caption: this compound's inhibition of HNMT.[12][13][14]
References
- 1. This compound | C20H22ClN3O | CID 2165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fip.org [fip.org]
- 3. Exploring this compound’s Repurposing Potential in Breast Cancer Treatment—Assessment of In-Vitro Efficacy & Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.who.int [cdn.who.int]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The orphan nuclear receptor Nurr1 agonist this compound mediates neuroprotective effects in 6-OHDA Parkinson's disease animal model by enhancing the phosphorylation of P38 mitogen-activated kinase but not PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Idiopathic Parkinson Disease | The orphan nuclear receptor Nurr1 agonist this compound mediates neuroprotective effects in 6-OHDA Parkinson’s disease animal model by enhancing the phosphorylation of P38 mitogen-activated kinase but not PI3K/AKT signaling pathway | springermedicine.com [springermedicine.com]
- 12. Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of this compound on histamine level and histamine-methyltransferase activity in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of this compound on gastric histamine methyltransferase and on histamine-stimulated gastric secretion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Amodiaquine Autofluorescence in Imaging Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address autofluorescence issues encountered when using the antimalarial drug amodiaquine (B18356) in fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause autofluorescence?
This compound is an antimalarial drug belonging to the 4-aminoquinoline (B48711) class, structurally similar to chloroquine. Its chemical structure contains aromatic rings, which are known to absorb light and re-emit it as fluorescence. This intrinsic fluorescence is referred to as autofluorescence and can interfere with the detection of specific fluorescent signals from probes and labels used in imaging experiments.
Q2: What does the autofluorescence spectrum of this compound look like?
While detailed and standardized excitation and emission spectra of this compound's intrinsic autofluorescence in various biological buffers are not extensively published, its UV-Visible absorption spectrum shows a maximum absorbance at approximately 343 nm.[1] Based on the properties of similar quinoline (B57606) derivatives, the autofluorescence of this compound is expected to be broad, primarily exhibiting excitation in the UV to blue range and emission in the blue to green part of the spectrum. Researchers should experimentally determine the specific autofluorescence profile in their system by imaging this compound-treated, unstained control samples across a range of excitation and emission wavelengths.
Q3: How can I confirm that the unwanted signal in my images is from this compound autofluorescence?
To determine the source of background fluorescence, it is essential to use proper controls. Prepare the following control samples:
-
Unstained, Untreated Cells/Tissue: To establish the baseline autofluorescence of your biological sample.
-
Unstained, this compound-Treated Cells/Tissue: To specifically measure the fluorescence contribution from this compound.
-
Stained, Untreated Cells/Tissue: To confirm the expected staining pattern of your fluorescent probes without the influence of this compound.
Image these controls using the same settings as your experimental samples. A significant increase in fluorescence in the unstained, this compound-treated sample compared to the unstained, untreated sample will confirm that this compound is a major source of the autofluorescence.
Q4: What are the main strategies to overcome this compound autofluorescence?
There are three primary strategies to mitigate autofluorescence from this compound:
-
Chemical Quenching: Using chemical agents to reduce or eliminate the autofluorescence signal.
-
Photobleaching: Intentionally destroying the autofluorescent molecules by exposing the sample to high-intensity light before imaging.
-
Spectral Unmixing: Using computational algorithms to separate the this compound autofluorescence spectrum from the spectra of your specific fluorescent labels.
The choice of strategy will depend on the specific experimental conditions, the available equipment, and the nature of the fluorescent probes being used.
Troubleshooting Guides
Problem 1: High background fluorescence in blue and green channels
Possible Cause: this compound autofluorescence is interfering with your signal.
Solutions:
-
Option 1: Chemical Quenching with Sudan Black B
Sudan Black B (SBB) is a lipophilic dye that can effectively quench autofluorescence from various sources, including lipofuscin and some drug compounds.
Experimental Protocol: Sudan Black B Staining
-
Complete your standard immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.
-
Prepare a 0.1% (w/v) Sudan Black B solution in 70% ethanol (B145695). Stir for 1-2 hours to ensure it is fully dissolved.
-
Filter the SBB solution through a 0.2 µm syringe filter to remove any undissolved particles.
-
Incubate your slides/samples with the 0.1% SBB solution for 10-20 minutes at room temperature.
-
Briefly rinse the samples with 70% ethanol to remove excess SBB.
-
Wash the samples thoroughly with PBS or TBS (3 x 5 minutes).
-
Mount the coverslips using an appropriate mounting medium.
Considerations: SBB can sometimes introduce its own background in the far-red channel, so it's important to test its suitability for your specific multi-color imaging panel.
-
-
Option 2: Shifting to Longer Wavelength Fluorophores
Since this compound autofluorescence is expected to be strongest in the shorter wavelength regions (blue/green), switching to fluorophores that are excited and emit in the red and far-red regions of the spectrum (e.g., Alexa Fluor 647, Cy5) can significantly improve the signal-to-noise ratio.
Data: Comparison of Quenching Agent Efficacy
Quenching Agent Target Autofluorescence Advantages Disadvantages Sudan Black B Lipofuscin, general background Effective, inexpensive Can introduce background in far-red channels TrueBlack™ Lipofuscin Highly effective for lipofuscin, less background than SBB More expensive than SBB Sodium Borohydride Aldehyde-induced autofluorescence Reduces fixation-related autofluorescence Can damage tissue and epitopes
Problem 2: Diffuse and persistent background signal that is not effectively quenched
Possible Cause: High concentrations of this compound leading to intense autofluorescence that is difficult to quench chemically without affecting the specific signal.
Solutions:
-
Option 1: Photobleaching
Exposing the sample to intense light can permanently destroy the autofluorescent molecules before the final imaging.
Experimental Protocol: Photobleaching
-
After fixation and permeabilization (if required), but before primary antibody incubation, place the sample on the microscope stage.
-
Expose the sample to a broad-spectrum, high-intensity light source (e.g., from a mercury or xenon arc lamp, or a bright LED) for a period ranging from several minutes to a couple of hours. The optimal duration should be determined empirically.
-
Monitor the decrease in autofluorescence periodically by imaging the sample at low exposure.
-
Once the autofluorescence has been significantly reduced, proceed with your standard immunofluorescence staining protocol.
Considerations: Photobleaching can potentially damage the epitopes of interest. It is crucial to perform control experiments to ensure that the photobleaching process does not negatively impact the specific antibody staining.
-
-
Option 2: Spectral Imaging and Linear Unmixing
If you have access to a confocal microscope with a spectral detector, you can computationally separate the autofluorescence from your specific signals.
Experimental Protocol: Spectral Unmixing Workflow
-
Acquire a Lambda Stack of Your Experimental Sample: Image your fully stained, this compound-treated sample using the spectral detector to acquire a series of images at different emission wavelengths (a lambda stack).
-
Acquire Reference Spectra:
-
This compound Autofluorescence: Image an unstained, this compound-treated sample to capture the pure emission spectrum of the autofluorescence.
-
Specific Fluorophores: For each fluorophore in your experiment, prepare a single-stained (untreated with this compound) sample and acquire its emission spectrum.
-
-
Perform Linear Unmixing: Use the microscope's software (e.g., ZEN, LAS X) to apply the reference spectra to the lambda stack of your experimental sample. The software will calculate the contribution of each known spectrum (your fluorophores and the autofluorescence) to the total signal in each pixel, effectively separating them into different channels.
Data: Hypothetical Spectral Properties for Unmixing
Component Expected Excitation Max (nm) Expected Emission Max (nm) Spectral Characteristics This compound Autofluorescence ~350-450 ~450-550 Broad emission spectrum Fluorescent Probe 1 (e.g., GFP) ~488 ~509 Narrow, defined emission peak Fluorescent Probe 2 (e.g., RFP) ~555 ~584 Narrow, defined emission peak -
Visualizations
Caption: A decision-making workflow for troubleshooting this compound-induced autofluorescence.
Caption: A simplified workflow for spectral unmixing to remove autofluorescence.
References
Addressing the impact of Amodiaquine's active metabolite, desethylamodiaquine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amodiaquine (B18356) and its active metabolite, desethylthis compound (B193632) (DEAQ).
Frequently Asked Questions (FAQs)
Q1: What is desethylthis compound (DEAQ) and how is it formed?
A1: Desethylthis compound (DEAQ) is the major and pharmacologically active metabolite of the antimalarial drug this compound (AQ).[1][2] Following oral administration, this compound undergoes rapid and extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2C8, to form DEAQ.[3][4] While this compound is potent, its concentration in the blood is low, making DEAQ responsible for most of the observed antimalarial activity.[4]
Q2: Why is DEAQ of particular interest in research?
A2: DEAQ is of significant interest due to its dual role. It is the primary driver of the antimalarial efficacy of this compound treatment.[4] However, it also contributes significantly to the drug's toxicity profile, particularly hepatotoxicity.[3][5][6] DEAQ exhibits a longer half-life and up to 240-fold higher internal exposure than the parent drug, this compound.[3] This prolonged exposure can lead to adverse effects, making it a crucial molecule to study for both efficacy and safety assessments of this compound.
Q3: Is DEAQ more or less cytotoxic than this compound?
A3: Studies have shown that desethylthis compound (DEAQ) is slightly more toxic than its parent compound, this compound (AQ).[5][6] This increased cytotoxicity has been observed in hepatic cell lines and is an important consideration in studies investigating this compound-induced liver injury.
Troubleshooting Guides
Problem 1: Unexpectedly high cytotoxicity observed in my in vitro assay with this compound.
Possible Cause: Your cell line may have high metabolic activity, particularly of cytochrome P450 enzymes like CYP2C8, CYP1A1, and CYP3A4.[5][6] These enzymes metabolize this compound into its more cytotoxic metabolite, desethylthis compound (DEAQ). The observed cytotoxicity might be a result of DEAQ's effects rather than this compound itself.
Solution:
-
Characterize the metabolic capacity of your cell line: If not already known, assess the expression and activity of key CYP enzymes in your cells.
-
Use a CYP inhibitor: Co-incubate your cells with a known inhibitor of CYP2C8 (e.g., quercetin) or a broad-spectrum CYP inhibitor to see if it reduces the observed cytotoxicity.
-
Directly test DEAQ: If possible, obtain purified DEAQ and test its cytotoxicity in parallel with this compound to directly compare their effects on your cell line.
-
Consider using a cell line with low metabolic activity: If the goal is to study the direct effects of this compound, using a cell line with low or no expression of relevant CYP enzymes may be beneficial.
Problem 2: Difficulty in distinguishing between apoptosis and necrosis in DEAQ-treated cells.
Possible Cause: Desethylthis compound can induce both apoptotic and necrotic cell death pathways.[5] Therefore, relying on a single assay may not provide a complete picture of the mode of cell death.
Solution:
-
Employ multiple cytotoxicity assays:
-
Use an MTT or MTS assay to measure overall cell viability.
-
Perform a lactate (B86563) dehydrogenase (LDH) release assay to specifically quantify necrosis (membrane damage).[5]
-
Utilize an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry to differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
-
Investigate apoptotic pathways:
Data Presentation
Table 1: Comparative Cytotoxicity of this compound (AQ) and Desethylthis compound (DEAQ) in HepG2 Cells
| Compound | IC50 (µM) after 48h treatment |
| This compound (AQ) | 17.4[5] |
| Desethylthis compound (DEAQ) | 15.0[5] |
Table 2: Key Cytochrome P450 Enzymes Involved in this compound Metabolism
| Enzyme | Role in this compound Metabolism |
| CYP2C8 | Major enzyme responsible for the conversion of AQ to DEAQ.[3][4] |
| CYP1A1 | Involved in the metabolism of AQ to DEAQ.[5][6] |
| CYP3A4 | Contributes to the metabolism of AQ to DEAQ.[5][6] |
| CYP1A2, CYP1B1, CYP2C19, CYP3A5 | Minor roles in the metabolism of AQ to DEAQ.[6] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Liver Microsomes
This protocol is adapted from methodologies used to study drug metabolism in vitro.[7][8]
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the following on ice:
-
100 mM potassium phosphate (B84403) buffer (pH 7.4)
-
1.0 mg/mL liver microsomes (human or from another species of interest)
-
4 mM MgCl₂
-
-
Add this compound: Add this compound to the reaction mixture to a final concentration of 0.8 mM.
-
Initiate the reaction: Add 2 mM NADPH to the mixture. The final reaction volume should be 125 µL.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes with gentle shaking.
-
Stop the reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample preparation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Analysis: Transfer the supernatant to a new tube for analysis of DEAQ formation by a suitable method such as liquid chromatography-mass spectrometry (LC-MS).
Protocol 2: Cytotoxicity Assessment using the LDH Assay
This protocol is based on the lactate dehydrogenase (LDH) release assay to measure cytotoxicity.[5]
-
Cell Culture: Plate cells (e.g., HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of desethylthis compound or this compound for the desired time period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for maximum LDH release (e.g., 10% Triton X-100).
-
Collect Supernatant: After incubation, carefully collect 6 µL of the cell-free supernatant from each well and transfer it to a new clear 96-well plate.
-
Cell Lysis: To the original plate containing the treated cells, add 10 µL of 10% Triton X-100 to each well to lyse the cells and release all intracellular LDH. Incubate for 1 hour.
-
Collect Lysate: After lysis, transfer 10 µL of the cell lysate from each well to the corresponding empty wells in the new 96-well plate containing the supernatant.
-
Prepare Reaction Buffer: Prepare the LDH reaction buffer containing 203.3 mM NaCl, 81.3 mM Tris, 0.2 mM NADH, and 1.7 mM monosodium pyruvate, pH 7.2.
-
Initiate Reaction: Add 230 µL of the reaction buffer to each well containing the supernatant and cell lysate.
-
Measure Absorbance: Immediately measure the absorbance at 340 nm using a microplate reader. Take readings at multiple time points to determine the rate of NADH consumption.
-
Calculate LDH Release: Calculate the percentage of LDH release for each treatment condition using the following formula: % LDH Release = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) x 100
Mandatory Visualizations
Caption: this compound metabolism to Desethylthis compound.
Caption: DEAQ-induced apoptosis via MAPK signaling.
Caption: Workflow for assessing cytotoxicity.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound-Associated Adverse Effects After Inadvertent Overdose and After a Standard Therapeutic Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of human cytochrome P450 mediated bioactivation of this compound and its major metabolite N‐desethylthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Apoptosis contributes to the cytotoxicity induced by this compound and its major metabolite N-desethylthis compound in hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis contributes to the cytotoxicity induced by this compound and its major metabolite N-desethylthis compound in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Amodiaquine Technical Support Center: Troubleshooting Degradation in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and preventing the degradation of amodiaquine (B18356) during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways through which this compound degrades?
A1: this compound primarily degrades through two main pathways:
-
Metabolic Conversion: In vivo and in vitro (in the presence of liver microsomes), this compound is rapidly metabolized by the cytochrome P450 enzyme CYP2C8 to its principal and active metabolite, N-desethylthis compound (DEAQ).[1][2] Another significant metabolic route involves the oxidation of the 4-aminophenol (B1666318) group to a reactive quinoneimine species, which is implicated in the drug's toxicity.[3]
-
Chemical Degradation: this compound is susceptible to chemical degradation under specific experimental conditions. It undergoes extensive hydrolysis in acidic, alkaline, and neutral aqueous solutions.[1][4] This degradation is often accelerated by the presence of light (photolysis).[1][4]
Q2: What are the known degradation products of this compound?
A2: Forced degradation studies have identified several degradation products. Under hydrolytic and photolytic stress, six primary degradation products have been reported.[1] One of the key degradation products identified under basic hydrolysis is formed through the cleavage of the phenol (B47542) moiety from the this compound molecule.[3] In some synthetic processes, a dimeric impurity, 1,1-bis-(7-chloro-4-hydroxy-3-quinolyl}-ethane, has also been identified.[5]
Q3: How stable is this compound under typical laboratory storage conditions?
A3: this compound is relatively stable when stored as a solid and protected from light. In solution, its stability is dependent on the solvent, pH, temperature, and light exposure. For instance, this compound and its metabolite DEAQ are stable in plasma for 35 days at -86°C and -20°C, for 14 days at 4°C, and for only 1 day at 22°C.[6] In whole blood, stability is maintained for 35 days at -86°C and 4°C, and for 7 days at -20°C and 22°C.[6]
Q4: Can I autoclave solutions containing this compound?
A4: Based on its stability profile, autoclaving this compound solutions is not recommended. The drug is stable under dry heat conditions (e.g., 60°C for one week), but the combination of high temperature and aqueous solution in autoclaving is likely to cause significant hydrolytic degradation.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell-based assays | Degradation of this compound in culture media. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[8][9] Add the stock solution to the cell culture medium immediately before use. Minimize the exposure of the media containing this compound to light by using amber-colored tubes or covering the plates with foil. |
| Loss of compound during sample processing | Hydrolysis of this compound in aqueous buffers. | If possible, maintain the pH of the buffers in a neutral to slightly acidic range. Process samples on ice or at 4°C to slow down the degradation rate. Analyze the samples as quickly as possible after preparation. |
| Appearance of unknown peaks in HPLC analysis | Forced degradation of the analyte during sample preparation or storage. | Review the sample preparation procedure to identify potential stressors such as extreme pH, high temperature, or prolonged exposure to light. Ensure proper storage of samples at -20°C or -80°C until analysis.[8] |
| Precipitation of this compound in aqueous solutions | Poor solubility of the free base form. | This compound is practically insoluble in water.[10] For preparing aqueous solutions, consider using this compound dihydrochloride (B599025) salt. Alternatively, prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it in the aqueous buffer.[9] |
This compound Degradation Pathways
The following diagram illustrates the main degradation pathways of this compound.
Caption: Metabolic and chemical degradation pathways of this compound.
Quantitative Data on this compound Degradation
The following table summarizes the percentage of this compound degradation under various stress conditions as reported in forced degradation studies.
| Stress Condition | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis (0.1 M HCl) | 4 hours | 70°C | Significant degradation | [11] |
| Alkali Hydrolysis (0.1 M NaOH) | 4 hours | 70°C | Significant degradation | [11] |
| Oxidative (3% H₂O₂) | Not specified | Not specified | Stable | [11] |
| Thermal (Dry Heat) | 1 week | 60°C | No major degradation | [7] |
| Photostability | Stipulated period | Not specified | No major degradation | [7] |
Note: "Significant degradation" indicates that the original study reported substantial degradation without specifying a precise percentage.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound dihydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, amber-colored microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound dihydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, amber-colored microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[12]
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and its degradation products.
Chromatographic Conditions:
-
Column: C18 column (e.g., Grace smart C18, 5µm, 250 mm x 4.6 mm i.d.)[11]
-
Mobile Phase: Acetonitrile:Phosphate buffer (pH 5.8) (80:20, v/v)[11]
-
Flow Rate: 1.0 mL/min[11]
-
Detection Wavelength: 344 nm[10]
-
Injection Volume: 10 µL[11]
-
Column Temperature: 30°C[13]
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of this compound in the mobile phase at known concentrations.
-
Prepare the samples to be analyzed by diluting them to an appropriate concentration with the mobile phase.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the samples and analyze the resulting chromatograms.
-
Quantify the amount of this compound and any degradation products by comparing their peak areas to the calibration curve.
Experimental Workflow to Minimize this compound Degradation
The following diagram outlines a logical workflow for handling this compound in experiments to minimize degradation.
Caption: Recommended workflow for handling this compound in experiments.
References
- 1. Characterization of stress degradation products of this compound dihydrochloride by liquid chromatography with high-resolution mass spectrometry and prediction of their properties by using ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. xisdxjxsu.asia [xisdxjxsu.asia]
- 4. Characterization of stress degradation products of this compound dihydrochloride by liquid chromatography with high‐resol… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. A new approach to evaluate stability of this compound and its metabolite in blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. cdn.who.int [cdn.who.int]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Amodiaquine Versus Chloroquine: A Comparative Analysis of Antimalarial Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimalarial efficacy of amodiaquine (B18356) and chloroquine (B1663885), two structurally related 4-aminoquinoline (B48711) drugs. While both have been mainstays in malaria treatment, the rise of drug-resistant Plasmodium falciparum has necessitated a re-evaluation of their clinical utility. This analysis presents experimental data from in vitro and in vivo studies, details the experimental protocols used, and visualizes key pathways to inform research and drug development efforts.
Quantitative Comparison of Efficacy
The following tables summarize key quantitative data from various studies, highlighting the differences in efficacy between this compound and chloroquine, particularly against chloroquine-resistant strains of P. falciparum.
Table 1: In Vitro 50% Inhibitory Concentration (IC50) Against Chloroquine-Resistant P. falciparum Isolates
| Study Location/Isolate | Drug | Mean IC50 (nM) | Fold Difference (CQ/AQ) | Reference |
| Nigeria | Chloroquine | >100 | >5 | [1] |
| This compound | 16.32 - 20.48 | [1] | ||
| Thailand | Chloroquine | 313 | 17.2 | [1][2] |
| This compound | 18.2 | [1][2] | ||
| Desethylthis compound (B193632)* | 67.5 | 4.6 | [1][2] | |
| Kenya (Kisumu isolates) | Chloroquine | 24.9 - 75.4 | - | [3] |
| This compound | 9.0 - 18.2 | [3] |
*Desethylthis compound is the active metabolite of this compound.[1]
Table 2: Clinical Efficacy in Patients with Uncomplicated P. falciparum Malaria in Regions with Chloroquine Resistance
| Study Location | Treatment Group | Number of Participants | Clinical Success Rate (%) | Parasitological Success Rate (%) | Reference |
| West and Central Africa | This compound | 179 | - | Summary Odds Ratio: 7.79 (vs. CQ) | [4] |
| Chloroquine | 185 | Summary Odds Ratio: 6.3 (vs. CQ) | [4] | ||
| Côte d'Ivoire | This compound | 62 | 95 | - | [5] |
| Chloroquine | 57 | 79 | - | [5] | |
| Northeast India | This compound | - | Comparable to Chloroquine | Comparable to Chloroquine | [6] |
| Chloroquine | - | [6] |
Experimental Protocols
In Vitro Drug Susceptibility Testing
The in vitro data presented in this guide were primarily generated using the World Health Organization (WHO) standard micro-test method for assessing the susceptibility of P. falciparum isolates to antimalarial drugs.[1]
Methodology:
-
Sample Collection: Venous blood is collected from patients with P. falciparum malaria.
-
Parasite Culture: The parasites are cultured in vitro using standard techniques, typically in RPMI 1640 medium supplemented with human serum.
-
Drug Preparation: this compound and chloroquine are prepared in serial dilutions.
-
Drug Exposure: The cultured parasites, predominantly at the ring stage, are exposed to different concentrations of the drugs in 96-well microtiter plates.
-
Incubation: The plates are incubated for a period of 48-72 hours to allow for schizont maturation in the drug-free control wells.
-
Assessment of Parasite Growth Inhibition: Parasite growth is assessed by microscopic examination of Giemsa-stained blood smears to determine the concentration at which schizont maturation is inhibited by 50% (IC50) compared to the control. Alternatively, radioisotopic methods, such as the [3H]-hypoxanthine uptake inhibition assay, can be used to quantify parasite growth.[2][7]
Clinical Efficacy Trials for Uncomplicated Malaria
The clinical efficacy data are derived from randomized controlled trials conducted in malaria-endemic regions.
General Protocol:
-
Patient Recruitment: Patients with microscopically confirmed, uncomplicated P. falciparum malaria are enrolled. Inclusion criteria typically include age, parasite density, and absence of signs of severe malaria.[4][5][8]
-
Randomization: Enrolled patients are randomly assigned to receive either this compound or chloroquine.
-
Drug Administration: The drugs are administered orally over three days, with the dose adjusted for body weight. For instance, this compound is often given at a total dose of 30 mg/kg and chloroquine at 25 mg/kg.[4][5]
-
Follow-up: Patients are followed up for a period of 14 to 28 days.[4][5]
-
Endpoint Measurement:
-
Clinical Endpoints: Fever clearance time and resolution of other malaria symptoms are recorded. Treatment failure is defined by the development of severe malaria or a return of symptoms with parasitemia.[4]
-
Parasitological Endpoints: Parasite density is monitored through regular blood smears. Parasite clearance time is the time taken to clear all parasites from the blood. Treatment failure includes early and late parasitological failure, where parasites do not clear or reappear during the follow-up period.[4]
-
Mechanism of Action and Resistance
Both this compound and chloroquine are 4-aminoquinolines that act by interfering with the detoxification of heme in the parasite's digestive vacuole.[9][10] The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into hemozoin. Chloroquine and this compound bind to heme, preventing its polymerization and leading to a buildup of the toxic heme-drug complex, which kills the parasite.[10][11]
Resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein located on the parasite's digestive vacuole membrane.[12] These mutations enable the transporter to efflux chloroquine from the vacuole, preventing it from reaching its target.[12] this compound appears to be a poorer substrate for the mutated PfCRT, allowing it to accumulate to effective concentrations even in many chloroquine-resistant strains.[1] However, certain PfCRT mutations, along with mutations in the P. falciparum multidrug resistance gene 1 (Pfmdr1), can confer resistance to this compound as well.[12][13][14]
Visualizations
Caption: Workflow of a comparative clinical trial for antimalarial efficacy.
Caption: Mechanisms of action and chloroquine resistance in P. falciparum.
Conclusion
The available evidence strongly indicates that this compound is more effective than chloroquine for the treatment of uncomplicated P. falciparum malaria in areas with established chloroquine resistance.[1][4][5] This is supported by both in vitro data showing lower IC50 values for this compound against resistant parasite strains and clinical trials demonstrating higher cure rates.[1][3][4][5] The primary reason for this compound's retained efficacy is its ability to circumvent the main mechanism of chloroquine resistance mediated by the PfCRT transporter.[1] While cross-resistance can occur, this compound, often in combination with other antimalarials like artesunate, remains a crucial tool in the global fight against malaria.[1][15] Continuous monitoring of drug efficacy through well-designed clinical trials and in vitro surveillance is essential to inform treatment policies and guide the development of new antimalarial agents.
References
- 1. benchchem.com [benchchem.com]
- 2. A comparison of the in vitro activities of this compound and desethylthis compound against isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasmodium falciparum in Kisumu, Kenya: differences in sensitivity to this compound and chloroquine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound remains effective for treating uncomplicated malaria in west and central Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Evaluation of the therapeutic efficacy of this compound versus chloroquine in the treatment of uncomplicated malaria in Abie, Côte-d'Ivoire] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloroquine versus this compound in the treatment of Plasmodium falciparum malaria in northeast India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. bmjopen.bmj.com [bmjopen.bmj.com]
- 9. Introducing New Antimalarial Analogues of Chloroquine and this compound: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 14. pnas.org [pnas.org]
- 15. ClinPGx [clinpgx.org]
Amodiaquine vs. Other 4-aminoquinolines: A Comparative Guide to Cross-Resistance in Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of amodiaquine (B18356) and other 4-aminoquinoline (B48711) antimalarials, with a focus on the mechanisms and implications of cross-resistance in Plasmodium falciparum. The information presented is supported by experimental data to aid in research and development efforts against drug-resistant malaria.
Executive Summary
This compound (AQ), a 4-aminoquinoline structurally similar to chloroquine (B1663885) (CQ), has historically been a critical component of antimalarial treatment, particularly in regions with CQ-resistant strains of P. falciparum. While often more effective than chloroquine against resistant parasites, its efficacy is not absolute due to shared resistance mechanisms.[1][2] Cross-resistance between this compound and other 4-aminoquinolines is a significant concern, primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (pfcrt) and multidrug resistance 1 (pfmdr1) genes.[3][4] This guide synthesizes in vitro and in vivo data to provide a clear comparison of drug efficacy and outlines the experimental protocols used to generate this data.
Quantitative Comparison of In Vitro Efficacy
The 50% inhibitory concentration (IC50) is a standard measure of a drug's in vitro potency. The following tables summarize IC50 values for this compound and its primary active metabolite, desethylthis compound (B193632) (DEAQ), in comparison to chloroquine against chloroquine-resistant P. falciparum isolates from various studies.
Table 1: In Vitro 50% Inhibitory Concentration (IC50) Against Chloroquine-Resistant P. falciparum Isolates
| Study Location/Isolate | Drug | Mean IC50 (nM) | Fold Difference (CQ vs. AQ/DEAQ) |
| Nigeria | Chloroquine | >100 | - |
| This compound | 16.32 - 20.48 | >5 | |
| Thailand [5] | Chloroquine | 313 | - |
| This compound | 18.2 | 17.2 | |
| Desethylthis compound | 67.5 | 4.6 | |
| Senegal [6] | Chloroquine (Resistant Isolates) | 245 | - |
| This compound | 12.0 | 20.4 | |
| Cambodia (AQ-Resistant) [7] | Desethylthis compound | 20 - 190 | - |
| AQ-13* | 18 - 133 | - |
*AQ-13 is a chloroquine derivative developed to overcome resistance.[7]
Table 2: In Vitro IC50 of this compound and Desethylthis compound in Relation to Resistance Thresholds
| Study Location | Drug/Metabolite | Resistance Threshold (IC50) | Percentage of Isolates Exceeding Threshold |
| Kenya [8] | Desethylthis compound | >60 nM | 26% |
| Nigeria [9] | This compound | Not Specified | 13% of isolates classified as resistant |
Molecular Mechanisms of Cross-Resistance
Cross-resistance between this compound and chloroquine is primarily attributed to mutations in two key transporter proteins located on the parasite's digestive vacuole membrane: PfCRT and PfMDR1.[3]
-
P. falciparum chloroquine resistance transporter (PfCRT): Mutations in the pfcrt gene, particularly the K76T mutation, are the principal mediators of chloroquine resistance.[3][10] These mutations alter the transporter protein, enabling it to efflux chloroquine from the digestive vacuole, the drug's site of action.[3][7] While this compound is a poorer substrate for some mutated PfCRT variants, certain haplotypes, such as the SVMNT haplotype found in South America and Asia, are associated with resistance to both chloroquine and this compound.[3][11]
-
P. falciparum multidrug resistance 1 (PfMDR1): Polymorphisms in the pfmdr1 gene, such as the N86Y mutation, can modulate the level of resistance to various antimalarials, including this compound.[3][4][10] The 86Y mutation has been shown to be selected for after this compound treatment and is associated with a decreased response to the drug.[10][12]
The interplay between mutations in pfcrt and pfmdr1 can lead to varying degrees of cross-resistance. For instance, the presence of both the pfcrt CVIET haplotype and the pfmdr1 Tyr86 allele has been linked to significantly higher IC50 values for this compound.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Plasmodium falciparum Drug Resistance Genes pfmdr1 and pfcrt In Vivo Co-Expression During Artemether-Lumefantrine Therapy [frontiersin.org]
- 5. A comparison of the in vitro activities of this compound and desethylthis compound against isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Cross-resistance of the chloroquine-derivative AQ-13 with this compound in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo and in vitro efficacy of this compound against Plasmodium falciparum in an area of continued use of 4-aminoquinolines in East Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. This compound resistance in Plasmodium falciparum malaria in Afghanistan is associated with the pfcrt SVMNT allele at codons 72 to 76 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selection of pfmdr1 mutations after this compound monotherapy and this compound plus artemisinin combination therapy in East Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
Amodiaquine and its Metabolite: A Head-to-Head In Vitro Battle Against Plasmodium falciparum
Amodiaquine (B18356) (AQ), a widely used 4-aminoquinoline (B48711) antimalarial, demonstrates greater in vitro potency against Plasmodium falciparum than its principal active metabolite, desethylthis compound (B193632) (DEAQ). Experimental data from various studies consistently show lower 50% inhibitory concentrations (IC50) for the parent drug compared to its metabolite across both chloroquine-sensitive and chloroquine-resistant parasite strains.
This compound undergoes rapid and extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2C8, to form desethylthis compound. While DEAQ is considered the main contributor to the overall antimalarial effect in vivo due to its longer half-life, in vitro studies highlight the superior intrinsic activity of this compound.
Comparative In Vitro Anti-Plasmodium Activity
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and desethylthis compound against various laboratory strains of P. falciparum, including both chloroquine-sensitive (CS) and chloroquine-resistant (CR) lines.
| P. falciparum Strain | Chloroquine (B1663885) Susceptibility | This compound IC50 (nM) | Desethylthis compound IC50 (nM) | Reference |
| Field Isolates (Thailand, n=35) | High Resistance | 18.2 (mean) | 67.5 (mean) | [1][2] |
| LS-1 | - | Slightly lower than DEAQ | - | [3][4] |
| LS-2 | - | Slightly lower than DEAQ | - | [3][4] |
| LS-3 | - | Slightly lower than DEAQ | - | [3][4] |
| 3D7 | Sensitive | - | ~21 | [5] |
| Dd2 | Resistant | - | ~45 | [5] |
| W2 | Resistant | - | ~45 | [5] |
| 7G8 | Resistant | - | ~73 | [5] |
Metabolic Pathway of this compound
This compound is a prodrug that is converted to its pharmacologically active metabolite, desethylthis compound, primarily in the liver. This bioactivation is catalyzed by the cytochrome P450 enzyme, CYP2C8.
Experimental Protocols
The in vitro anti-Plasmodium activity of this compound and desethylthis compound is commonly determined using two primary methods: the SYBR Green I-based fluorescence assay and the [3H]-hypoxanthine incorporation assay.
SYBR Green I-Based Fluorescence Assay
This assay measures the proliferation of malaria parasites by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.
Workflow:
Detailed Methodology:
-
Drug Plate Preparation: Prepare serial dilutions of this compound and desethylthis compound in a 96-well microtiter plate.
-
Parasite Culture: Add P. falciparum culture, synchronized to the ring stage, to each well at a final parasitemia of 0.5% and a hematocrit of 2%.
-
Incubation: Incubate the plates for 72 hours in a controlled environment (37°C, 5% CO₂, 5% O₂, and 90% N₂).
-
Lysis and Staining: After incubation, add a lysis buffer containing SYBR Green I to each well. This buffer lyses the red blood cells, releasing the parasites and their DNA.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of around 530 nm.
-
Data Analysis: The fluorescence signal is proportional to the amount of parasite DNA. Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the drug concentration.
[3H]-Hypoxanthine Incorporation Assay
This method assesses parasite viability by measuring the incorporation of a radiolabeled nucleic acid precursor, [3H]-hypoxanthine, into the parasite's DNA during replication.
Workflow:
Detailed Methodology:
-
Drug Plate Preparation: Similar to the SYBR Green I assay, prepare serial dilutions of the test compounds in a 96-well plate.
-
Parasite Culture: Add synchronized ring-stage parasites at a final parasitemia of 0.5% and 2% hematocrit.
-
Initial Incubation: Incubate the plates for 24 hours under standard culture conditions.
-
Radiolabeling: Add [3H]-hypoxanthine to each well and incubate for an additional 24 to 48 hours.
-
Harvesting: Lyse the cells by freeze-thawing the plates and harvest the cellular contents onto glass fiber filters using a cell harvester.
-
Radioactivity Measurement: Measure the amount of incorporated [3H]-hypoxanthine using a scintillation counter.
-
Data Analysis: The level of radioactivity is indicative of parasite growth. Determine the IC50 values by analyzing the dose-response curves.
References
- 1. A comparison of the in vitro activities of this compound and desethylthis compound against isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajtmh.org [ajtmh.org]
- 3. Synergism between this compound and its major metabolite, desethylthis compound, against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergism between this compound and Its Major Metabolite, Desethylthis compound, against Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Amodiaquine In Vitro Susceptibility: A Comparative Guide to Inter-Laboratory Data Reproducibility
For researchers, scientists, and drug development professionals, understanding the variability in in vitro susceptibility data for antimalarial compounds is critical for the accurate assessment of drug efficacy and the global monitoring of resistance. This guide provides a comparative analysis of amodiaquine (B18356) in vitro susceptibility data from various laboratories, highlighting the methodological factors that influence experimental outcomes and impact data reproducibility.
This compound, often used in combination with artesunate (B1665782) (AS-AQ), remains a vital component of malaria treatment regimens. The in vitro 50% inhibitory concentration (IC50) is a key parameter used to monitor the susceptibility of Plasmodium falciparum to this compound. However, IC50 values for this compound and its active metabolite, desethylthis compound (B193632) (DEAQ), can exhibit significant variation across different studies. This guide synthesizes data from multiple research articles to provide a clear comparison of reported IC50 values and the experimental protocols used, offering insights into the sources of this variability.
Quantitative Susceptibility Data
The following table summarizes this compound and desethylthis compound IC50 values for P. falciparum as reported in various studies. It is important to note that direct comparison of these values is challenging due to the diverse methodologies and parasite isolates used in each study.
| Location/Isolate | Compound | Mean/Median IC50 (nM) | Assay Method | Reference |
| Nigeria | This compound | 20.48 (Geometric Mean) | Modified Schizont Inhibition Assay | [1] |
| Nigeria (Sensitive) | This compound | 16.32 (Geometric Mean) | Modified Schizont Inhibition Assay | [1] |
| Nigeria (Resistant) | This compound | 88.73 (Geometric Mean) | Modified Schizont Inhibition Assay | [1] |
| Cambodia | Desethylthis compound | 174.5 (Median) | [³H]-hypoxanthine uptake inhibition | [2] |
| São Tomé and Príncipe | This compound | >60 (10% of isolates) | Not specified | [3] |
| Senegal | This compound | 12.0 (Mean) | Isotopic micro drug susceptibility test | [4] |
| Madagascar | This compound | 15.3 (Mean) | Not specified | [5] |
| Eastern Thailand | This compound | 18.2 (Mean) | In vitro inhibition of schizont maturation | [6] |
| Eastern Thailand | Desethylthis compound | 67.5 (Mean) | In vitro inhibition of schizont maturation | [6] |
| Cambodian Isolates | Desethylthis compound | 20 - 190 (Range) | [³H]-hypoxanthine uptake inhibition | [7] |
| Papuan Isolates (P. vivax) | This compound | 11.3 (Median) | Modified schizont maturation assay | [8] |
Note: IC50 values can be influenced by whether the parent drug (this compound) or its active metabolite (desethylthis compound) is tested. This compound is metabolized in the liver to desethylthis compound, which is primarily responsible for its antimalarial activity.[9]
Experimental Protocols
Variations in experimental protocols are a primary driver of the differences observed in IC50 values between laboratories. Key methodological aspects that differ across studies include the choice of assay, parasite synchronization, culture conditions, and the specific endpoint measured.
Common In Vitro Susceptibility Assay Methods:
-
Schizont Maturation Assays: These assays, including the World Health Organization (WHO) standard microtest, involve the microscopic examination of parasite morphology after drug exposure.[10][11] The endpoint is the inhibition of the parasite's maturation from the ring stage to the schizont stage.
-
Isotopic Assays: The [³H]-hypoxanthine uptake inhibition assay is a widely used method that measures the incorporation of a radiolabeled nucleic acid precursor into the parasite's DNA as an indicator of parasite growth.[7][10] It is considered a reference method in many well-equipped laboratories.[10]
-
Fluorescence-Based Assays: The SYBR Green I assay is a more recent development that uses a fluorescent dye that binds to DNA. The fluorescence intensity correlates with the amount of parasitic DNA, providing a measure of parasite proliferation.[9][12]
-
Enzyme-Based Assays: Some methods quantify the activity of parasite-specific enzymes, such as lactate (B86563) dehydrogenase (pLDH), as a proxy for parasite viability.[10]
Factors Contributing to Inter-Laboratory Variability:
-
Parasite Isolates: The genetic background of the P. falciparum isolates being tested significantly impacts their intrinsic drug susceptibility. Both laboratory-adapted strains and clinical field isolates are used, with the latter providing more clinically relevant data but also introducing more variability.
-
Culture Conditions: The composition of the culture medium, particularly the type and concentration of serum or serum substitutes (e.g., Albumax I), can alter drug activity and IC50 values.[13]
-
Initial Parasitemia and Inoculum: The starting parasite density can influence the outcome of the assay. The Worldwide Antimalarial Resistance Network (WWARN) has developed standardized procedures to ensure that assays are reproducible across a range of initial parasitemia.[12]
-
Drug Exposure Time: The duration of drug exposure (e.g., 48 or 72 hours) and the parasite life cycle stage at the time of exposure (e.g., synchronous ring-stage cultures) are critical parameters that must be standardized.[2]
-
Data Analysis: The statistical methods used to calculate the IC50 from the dose-response curve can also introduce minor variations in the final reported values.
Visualizing the Workflow
To promote standardization, it is helpful to visualize the core experimental workflows. The following diagrams illustrate a generalized workflow for in vitro susceptibility testing and the key decision points that can lead to variability.
Conclusion
The reproducibility of this compound in vitro susceptibility data across different laboratories is influenced by a multitude of factors, primarily the specific experimental protocols employed. While a resistance threshold of an IC50 > 60 nM has been suggested for this compound, the data presented here demonstrates that IC50 values can vary significantly based on the chosen assay, parasite isolates, and culture conditions.[1][7][13]
For improved inter-laboratory comparability, there is a clear need for the widespread adoption of standardized and well-validated protocols, such as those proposed by WWARN.[12] Researchers should provide detailed methodological descriptions in publications to allow for better cross-study comparisons. By understanding the sources of variability, the scientific community can work towards generating more consistent and reliable data to inform public health strategies for malaria control and elimination.
References
- 1. In vitro this compound Resistance and its Association with Mutations in pfcrt and pfmdr1 genes of Plasmodium falciparum isolates from Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In vitro assessment of artesunate, artemether and this compound susceptibility and molecular analysis of putative resistance-associated mutations of Plasmodium falciparum from São Tomé and Príncipe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vitro activity of pyronaridine and this compound against African isolates (Senegal) of Plasmodium falciparum in comparison with standard antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro sensitivity of Plasmodium falciparum to this compound compared with other major antimalarials in Madagascar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the in vitro activities of this compound and desethylthis compound against isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-resistance of the chloroquine-derivative AQ-13 with this compound in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo and In Vitro Efficacy of this compound Monotherapy for Treatment of Infection by Chloroquine-Resistant Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
Amodiaquine's Efficacy Against Chloroquine-Resistant P. vivax Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of chloroquine-resistant Plasmodium vivax present a significant challenge to global malaria control efforts. This guide provides a comparative analysis of amodiaquine (B18356) as an alternative treatment, summarizing key experimental data on its efficacy, detailing the methodologies used in these pivotal studies, and illustrating the current understanding of the underlying molecular mechanisms.
Comparative Efficacy Data
This compound has demonstrated retained, and in some cases superior, efficacy against chloroquine-resistant P. vivax strains in various endemic regions. However, recurrence rates can be high, and cross-resistance is a concern. The following tables summarize key findings from in vivo and in vitro studies.
Table 1: In Vivo Efficacy of this compound vs. Chloroquine (B1663885) for P. vivax Malaria
| Study Location | Treatment Arm | No. of Patients | Follow-up (Days) | Treatment Failure Rate (%) | Citation |
| Papua, Indonesia | This compound monotherapy | 56 | 28 | 22.8 | [1] |
| Brazilian Amazon | Artesunate-Amodiaquine (ASAQ) | 165 | 28 | 0 | [2] |
| Brazilian Amazon | Chloroquine | 172 | 28 | 6.4 | [2] |
| Brazilian Amazon | Artesunate-Amodiaquine (ASAQ) | 155 | 42 | 2.6 | [2] |
| Brazilian Amazon | Chloroquine | 166 | 42 | 22.3 | [2] |
Table 2: In Vitro Susceptibility of P. vivax Isolates to this compound and Chloroquine
| Study Location | Drug | No. of Isolates | Geometric Mean IC₅₀ (nM) | Key Findings | Citation |
| Papua, Indonesia | This compound | Not Specified | 11.3 (median) | This compound IC₅₀ correlated with chloroquine IC₅₀, suggesting potential for cross-resistance. | [1] |
| Papua, Indonesia | Chloroquine | 98 | 52.7 (median) | 34% of isolates had chloroquine IC₅₀s > 100 nM. | [1] |
| Papua, Indonesia | Chloroquine | 145 | 312 | Defined a potential in vitro resistance cutoff at 220 nM. | [3] |
| Thailand | Chloroquine | 81 | 46.8 | Lower resistance prevalence compared to Papua, Indonesia. | [3] |
Experimental Protocols
The following sections detail the methodologies employed in the studies cited above, providing a framework for understanding and potentially replicating this research.
In Vivo Efficacy Trials
Clinical trials assessing the efficacy of this compound against P. vivax generally adhere to protocols established by the World Health Organization (WHO) for antimalarial drug efficacy surveillance.
1. Study Design and Patient Recruitment:
-
Design: Prospective, open-label, randomized controlled trials are often employed to compare the efficacy of this compound (or a combination therapy containing it) with the standard chloroquine regimen.[2]
-
Inclusion Criteria: Patients with uncomplicated, microscopically confirmed P. vivax monoinfection are enrolled.[1][4] Age and parasite density thresholds are typically established.
-
Exclusion Criteria: Common exclusions include signs of severe malaria, pregnancy (in some studies), and recent use of antimalarial drugs.[4]
-
Ethical Considerations: All studies require approval from relevant ethics committees and informed consent from participants or their legal guardians.[2]
2. Drug Administration and Follow-up:
-
Treatment: A standard weight-based dosing regimen of this compound (e.g., 30 mg/kg over three days) or the comparator drug is administered under supervision to ensure compliance.[1]
-
Follow-up: Patients are monitored for a defined period, typically 28 or 42 days.[2] Clinical and parasitological assessments are conducted at scheduled intervals (e.g., days 0, 1, 2, 3, 7, 14, 21, 28, and 42).
3. Efficacy Endpoints:
-
Primary Endpoint: The primary outcome is typically the Adequate Clinical and Parasitological Response (ACPR), defined as the absence of parasitemia at the end of the follow-up period without a history of treatment failure.[2]
-
Secondary Endpoints: These may include parasite clearance time, fever clearance time, and the incidence of adverse events.
In Vitro Susceptibility Testing
The lack of a continuous in vitro culture system for P. vivax necessitates the use of fresh clinical isolates for drug susceptibility testing. The most common method is a modified WHO microtest, also known as the schizont maturation assay.
1. Sample Collection and Preparation:
-
Venous blood is collected from patients with P. vivax malaria.[4]
-
The blood is washed to remove plasma and white blood cells.
2. Drug Plate Preparation:
-
96-well microtiter plates are pre-dosed with serial dilutions of this compound, chloroquine, and other antimalarials.[5]
3. In Vitro Culture and Assay:
-
A suspension of infected red blood cells in a suitable culture medium (e.g., McCoy's 5A with human serum) is added to the drug-coated plates.[5]
-
The plates are incubated at 37.5°C in a low-oxygen environment (often using a candle jar) for a duration sufficient for the parasites to mature to the schizont stage in the drug-free control wells (typically 24-36 hours).[4]
4. Endpoint Determination:
-
After incubation, a thick blood smear is made from each well, stained with Giemsa, and examined microscopically.[1]
-
The number of schizonts per 200 asexual parasites is counted.
-
The 50% inhibitory concentration (IC₅₀), the drug concentration that inhibits schizont maturation by 50% compared to the control, is determined by non-linear regression analysis.
Visualizing Experimental and Logical Frameworks
The following diagrams, generated using Graphviz, illustrate the experimental workflow for in vivo efficacy trials and the current understanding of the molecular basis of chloroquine resistance in P. vivax.
Mechanism of Action and Resistance
This compound and Chloroquine Action: Both this compound and chloroquine are 4-aminoquinolines that act by interfering with the detoxification of heme in the parasite's digestive vacuole.[6][7] As the parasite digests hemoglobin, it releases toxic free heme. The drugs are thought to inhibit the polymerization of this heme into non-toxic hemozoin, leading to a buildup of the toxic heme and subsequent parasite death.[6]
Chloroquine Resistance in P. vivax: The molecular basis of chloroquine resistance in P. vivax is complex and appears to differ from that in P. falciparum. While mutations in the P. falciparum chloroquine resistance transporter (pfcrt) gene are the primary determinant of resistance in that species, the role of the orthologous gene in P. vivax (pvcrt) has been less clear. However, recent genetic studies suggest that upregulated transcription of pvcrt is linked to chloroquine resistance in P. vivax.[8][9][10] Additionally, polymorphisms in the P. vivax multidrug resistance gene 1 (pvmdr1), such as the Y976F mutation, have been associated with chloroquine resistance in some parasite populations.[3] These genetic changes are hypothesized to lead to increased efflux of chloroquine from the digestive vacuole, reducing its concentration at the site of action and thereby diminishing its efficacy.
This compound's Efficacy against Resistant Strains: this compound's retained activity against some chloroquine-resistant strains may be due to it being a poorer substrate for the altered transporter proteins (PvCRT and/or PvMDR1), allowing it to accumulate to effective concentrations within the parasite's digestive vacuole.
Conclusion
The available evidence indicates that this compound, particularly in combination with an artemisinin (B1665778) derivative like artesunate, is a viable and often superior alternative to chloroquine for the treatment of uncomplicated P. vivax malaria in regions with established chloroquine resistance.[2] However, the correlation in vitro between this compound and chloroquine IC₅₀ values suggests a potential for cross-resistance, highlighting the importance of ongoing surveillance of drug efficacy.[1] Further research into the precise molecular mechanisms of resistance in P. vivax is crucial for the development of robust molecular markers to track the spread of resistance and to inform treatment policies, ultimately aiding in the global effort to control and eliminate malaria.
References
- 1. In Vivo and In Vitro Efficacy of this compound Monotherapy for Treatment of Infection by Chloroquine-Resistant Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fixed-Dose Artesunate–this compound Combination vs Chloroquine for Treatment of Uncomplicated Blood Stage P. vivax Infection in the Brazilian Amazon: An Open-Label Randomized, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloroquine Resistant Plasmodium vivax: In Vitro Characterisation and Association with Molecular Polymorphisms | PLOS One [journals.plos.org]
- 4. Assessment of in vitro sensitivity of Plasmodium vivax fresh isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Plasmodium vivax chloroquine resistance links to pvcrt transcription in a genetic cross – Sanaria [sanaria.com]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [repository.escholarship.umassmed.edu]
Evaluating the Synergistic Effects of Amodiaquine with Novel Antimalarial Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial combination therapies. Amodiaquine (B18356) (AQ), a 4-aminoquinoline (B48711) derivative, remains a clinically effective antimalarial, particularly when used in combination to enhance efficacy and mitigate the development of resistance. This guide provides a comparative analysis of the synergistic effects of this compound with several novel and established antimalarial compounds, supported by experimental data from in vitro and in vivo studies.
Executive Summary
This guide evaluates the synergistic antimalarial effects of this compound in combination with artesunate (B1665782), lumefantrine, sulfadoxine-pyrimethamine, and ciprofloxacin (B1669076). Each combination leverages different mechanisms of action to create a multi-pronged attack on the malaria parasite, leading to enhanced efficacy and delayed resistance. The following sections detail the quantitative performance of these combinations, the experimental methods used to assess their synergy, and the underlying molecular pathways involved.
Comparative Efficacy of this compound Combination Therapies
The efficacy of this compound-based combination therapies has been evaluated in numerous in vitro and in vivo studies. The tables below summarize key quantitative data, including 50% inhibitory concentrations (IC50), fractional inhibitory concentrations (FIC), and clinical cure rates.
In Vitro Synergistic Effects
The synergistic, additive, or antagonistic effects of drug combinations are often quantified using the fractional inhibitory concentration (FIC) index, derived from checkerboard assays. An FIC index of ≤ 0.5 typically indicates synergy, >0.5 to <2 indicates an additive effect, and ≥2 suggests antagonism.
| Drug Combination | P. falciparum Strain(s) | IC50 (nM) of this compound Alone | IC50 (nM) of Partner Drug Alone | Fractional Inhibitory Concentration (FIC) Index (ΣFIC) | Synergy Interpretation |
| This compound + Desethylthis compound | LS-2, LS-3, LS-1 | - | - | 0.025 - 0.3369[1] | Synergistic [1] |
| This compound + Artesunate | - | Mean: 12.0 (95% CI, 10.0-14.0)[2] | Mean: 0.58[3] | - | Generally considered synergistic |
| This compound + Lumefantrine | - | - | - | - | Potentially synergistic |
| This compound + Sulfadoxine/Pyrimethamine | Pyrimethamine-sensitive & resistant strains | - | Sulfadoxine: 10⁻⁶ M (in PABA-free media)[4] | - | Synergistic [4] |
| This compound + Ciprofloxacin | - | - | - | - | Potentially synergistic |
In Vivo Efficacy (Clinical Cure Rates)
In vivo studies provide crucial data on the clinical effectiveness of combination therapies in treating uncomplicated malaria. Cure rates are often PCR-corrected to distinguish between recrudescence (treatment failure) and new infections.
| Drug Combination | Study Population | Day 28 PCR-Corrected Cure Rate | Key Findings |
| This compound + Artesunate | Children in India | 97.51% (94.6-99.1%)[5] | Fixed-dose combination was found to be efficacious and safe.[5] |
| Children in Burkina Faso | 92.1%[6] | Fixed-dose combination was as effective as the loose combination.[6] | |
| Children in Liberia | 97.3% [95% CI: 91.6-99.1][7] | Both ASAQ and AL were highly efficacious.[7] | |
| This compound + Lumefantrine (as part of a triple therapy with Artemether) | Patients in Mali | - | Triple therapy showed a 100% reduction in mosquito infection rate at day 2.[8] |
| This compound + Sulfadoxine/Pyrimethamine | Children in Uganda | Parasitological failure: 10%[9] | The combination was the most effective compared to either drug alone.[9] |
| Patients in Burkina Faso | Failures: 4.2%[10] | AQ+SP was the most efficacious compared to SP or AQ alone.[10] | |
| Patients in Colombia | 94.3% adequate clinical and parasitological response[11] | The combination showed high efficacy.[11] | |
| This compound + Ciprofloxacin | Plasmodium berghei-infected mice | Complete resolution of parasitemia with 160 mg/kg ciprofloxacin[2][12] | The combination significantly enhanced the response to treatment.[2][12] |
| Plasmodium berghei-infected mice | 83.33% reduction in parasites with 7.5 mg/kg AQ + 12.8 mg/kg Cipro[3] | The combination was more effective than either drug alone.[3] |
Experimental Protocols
The assessment of synergistic effects relies on standardized in vitro and in vivo methodologies. Below are detailed protocols for key experiments cited in this guide.
In Vitro Synergy Testing: Checkerboard Assay using SYBR Green I
This method is widely used to determine the interaction between two antimicrobial agents.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index of this compound in combination with a partner drug against P. falciparum.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete RPMI 1640 medium
-
Human erythrocytes
-
This compound and partner drug stock solutions
-
96-well microtiter plates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Drug Dilution: Prepare serial dilutions of this compound horizontally and the partner drug vertically in a 96-well plate. Each well will contain a unique combination of drug concentrations. Include wells with each drug alone and drug-free wells as controls.
-
Parasite Inoculation: Add synchronized ring-stage parasites (e.g., at 1% parasitemia and 2% hematocrit) to each well of the pre-dosed plate.[13]
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).[13]
-
Lysis and Staining: After incubation, add lysis buffer containing SYBR Green I to each well. Incubate in the dark at room temperature for at least one hour to allow for cell lysis and DNA staining.[14][15]
-
Fluorescence Measurement: Read the fluorescence of each well using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[15]
-
Data Analysis:
-
Determine the IC50 for each drug alone and for each combination.
-
Calculate the FIC for each drug in the combination: FIC A = (IC50 of drug A in combination) / (IC50 of drug A alone).
-
Calculate the FIC index (ΣFIC) for each combination: ΣFIC = FIC A + FIC B.
-
Interpret the results: ΣFIC ≤ 0.5 (synergy), >0.5 to <2 (additive), ≥2 (antagonism).[16]
-
In Vivo Efficacy Assessment
This protocol is based on the standardized WHO method for assessing the therapeutic efficacy of antimalarial drugs.
Objective: To evaluate the clinical and parasitological response to this compound combination therapy in patients with uncomplicated P. falciparum malaria.
Procedure:
-
Patient Enrollment: Recruit patients with confirmed uncomplicated P. falciparum malaria, based on inclusion and exclusion criteria (e.g., age, parasite density).
-
Randomization and Treatment: Randomly assign patients to receive either the this compound combination therapy or a control treatment. Administer the drugs under supervision.
-
Follow-up: Monitor patients on specific days (e.g., days 0, 1, 2, 3, 7, 14, 21, and 28).[11]
-
Clinical and Parasitological Assessment: At each follow-up visit, record clinical symptoms and collect blood smears for parasite quantification.
-
Outcome Classification: Classify treatment outcomes as Adequate Clinical and Parasitological Response (ACPR), Early Treatment Failure (ETF), Late Clinical Failure (LCF), or Late Parasitological Failure (LPF).
-
PCR Correction: For patients with recurrent parasitemia, use PCR genotyping to distinguish between recrudescence and a new infection.
Signaling Pathways and Mechanisms of Synergy
The synergistic activity of this compound combinations stems from the simultaneous targeting of multiple, distinct biochemical pathways within the malaria parasite.
This compound: Inhibition of Heme Detoxification
This compound, like other 4-aminoquinolines, is thought to interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion in the food vacuole. It is believed to inhibit the polymerization of heme into hemozoin, leading to the accumulation of toxic free heme, which damages parasite membranes and proteins.[17][18]
Partner Drug Mechanisms and Synergistic Interactions
-
Artesunate: This artemisinin (B1665778) derivative is a fast-acting blood schizonticide. Its endoperoxide bridge is activated by heme iron in the parasite's food vacuole, generating a cascade of reactive oxygen species (ROS).[19] These ROS cause widespread oxidative damage to parasite proteins and membranes. The synergistic effect with this compound likely arises from the dual assault on the parasite: this compound increases free heme which, in turn, may enhance the activation of artesunate, leading to increased ROS production, while both drugs disrupt the parasite's ability to handle heme.
-
Lumefantrine: Lumefantrine also targets the heme detoxification pathway, inhibiting the formation of β-hematin (hemozoin).[20][21] Its mechanism is thought to involve complexation with hemin.[20] The synergy with this compound may result from two drugs simultaneously targeting the same critical pathway, potentially at different steps or with different binding affinities, leading to a more complete blockade of heme detoxification. Lumefantrine has also been suggested to increase the amount of free heme, which could enhance the activity of partner drugs like artemisinins.[22]
-
Sulfadoxine-Pyrimethamine (SP): This combination targets the parasite's folate biosynthesis pathway, which is essential for DNA and RNA synthesis. Sulfadoxine, a structural analog of para-aminobenzoic acid (PABA), competitively inhibits dihydropteroate (B1496061) synthase (DHPS).[23][24] Pyrimethamine inhibits a subsequent enzyme in the pathway, dihydrofolate reductase (DHFR).[21][23] This sequential blockade of two enzymes in the same pathway leads to a potent synergistic effect.[18] When combined with this compound, the parasite is simultaneously attacked at two independent and vital pathways: heme detoxification and folate synthesis.
-
Ciprofloxacin: This fluoroquinolone antibiotic targets the parasite's apicoplast, a non-photosynthetic plastid organelle of prokaryotic origin. Ciprofloxacin inhibits DNA gyrase, an enzyme essential for the replication of the apicoplast's circular DNA.[25][26] Disruption of the apicoplast leads to a "delayed death" phenotype in the subsequent parasite generation. The synergy with this compound likely results from the targeting of two very different and essential parasite processes: metabolic detoxification in the food vacuole and organellar DNA replication.
Visualizations
Experimental Workflow
Figure 1: Generalized workflow for in vitro and in vivo evaluation of drug synergy.
Signaling Pathways of this compound and Partner Drugs
Figure 2: Mechanisms of action of this compound and its partner drugs.
Conclusion
The combination of this compound with other antimalarial agents represents a crucial strategy in the fight against malaria. The synergistic or additive interactions observed with artesunate, lumefantrine, sulfadoxine-pyrimethamine, and ciprofloxacin highlight the potential of multi-target approaches to enhance therapeutic efficacy and combat drug resistance. Further research is warranted to fully elucidate the molecular basis of these synergies and to optimize dosing regimens for clinical use. This guide provides a foundational overview to aid researchers and drug development professionals in this critical endeavor.
References
- 1. Synergism between this compound and its major metabolite, desethylthis compound, against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-Ciprofloxacin: a potential combination therapy against drug resistant malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and Ciprofloxacin Combination in Plasmodiasis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfadoxine- pyrimethamine+ this compound dispersible | Medicines for Malaria Venture [mmv.org]
- 5. Artesunate-amodiaquine fixed dose combination for the treatment of Plasmodium falciparum malaria in India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The efficacy and safety of a new fixed-dose combination of this compound and artesunate in young African children with acute uncomplicated Plasmodium falciparum. — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
- 7. Efficacy of artesunate-amodiaquine and artemether-lumefantrine fixed-dose combinations for the treatment of uncomplicated Plasmodium falciparum malaria among children aged six to 59 months in Nimba County, Liberia: an open-label randomized non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | In vitro drug interaction of ionophores with artemisinin and chloroquine against Plasmodium falciparum 3D7 blood-stage infection [frontiersin.org]
- 9. This compound, sulfadoxine/pyrimethamine, and combination therapy for treatment of uncomplicated falciparum malaria in Kampala, Uganda: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 13. iddo.org [iddo.org]
- 14. In vitro Activity of Different Antibacterial Agents in Combination with Each Other against Multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heme processing in the malaria parasite, Plasmodium falciparum: a time-dependent basal-level analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Artesunate? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lumefantrine attenuates Plasmodium falciparum artemisinin resistance during the early ring stage - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Comparative folate metabolism in humans and malaria parasites (part II): activities as yet untargeted or specific to Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anti-malarial Drug Design by Targeting Apicoplasts: New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Properties of Plasmodium falciparum with a Deleted Apicoplast DNA Gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Multiple Antibiotics Exert Delayed Effects against the Plasmodium falciparum Apicoplast - PMC [pmc.ncbi.nlm.nih.gov]
Amodiaquine's Standing in the Modern Antimalarial Armamentarium: A Comparative Analysis
For Immediate Release
In the ongoing battle against malaria, the evaluation of established antimalarials against emerging therapies is critical for optimizing treatment strategies and combating drug resistance. This guide provides a comprehensive performance comparison of amodiaquine (B18356), a long-standing 4-aminoquinoline (B48711) antimalarial, with the latest generation of antimalarial compounds. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of efficacy data, experimental protocols, and the underlying molecular interactions.
Executive Summary
This compound, primarily used in combination with artesunate (B1665782) (AS-AQ) as an Artemisinin-based Combination Therapy (ACT), remains a widely utilized and effective treatment for uncomplicated Plasmodium falciparum malaria. However, the landscape of antimalarial therapeutics is rapidly evolving, with novel compounds demonstrating high efficacy, novel mechanisms of action, and potential for single-dose cures. This guide benchmarks the performance of AS-AQ against other leading ACTs and the latest generation of antimalarials, including new combination therapies and drugs with novel mechanisms of action such as cipargamin (B606699) (KAF156), ganaplacide, and DSM265.
Performance Benchmark: this compound vs. Next-Generation Antimalarials
The efficacy of this compound, as part of the AS-AQ combination, is comparable to other first-line ACTs like artemether-lumefantrine (AL). However, the threat of resistance, driven by mutations in genes such as P. falciparum chloroquine (B1663885) resistance transporter (pfcrt) and multidrug resistance gene 1 (pfmdr1), necessitates the development of new therapeutic agents.[1][2]
The following tables summarize the comparative efficacy of this compound (in AS-AQ) against other ACTs and promising next-generation antimalarials.
Table 1: Comparative Efficacy of this compound-Artesunate (AS-AQ) vs. Other Artemisinin-based Combination Therapies (ACTs)
| Antimalarial Combination | Study Population | Day 28 PCR-Corrected Cure Rate (%) | Parasite Clearance Time (PCT) | Key Findings & Citations |
| This compound-Artesunate (AS-AQ) | Children in Uganda | 100% | Not specified, but rapid | In a 2025 study, AS-AQ showed a 100% PCR-corrected efficacy at day 28 in Busia, Uganda, outperforming artemether-lumefantrine in the same region.[2] |
| Artemether-Lumefantrine (AL) | Children in Uganda | 81.5% - 97.0% | Full clearance by day 3 in most cases | Efficacy varied by region in the 2025 Ugandan study. Another study in Burkina Faso showed full parasite clearance by day 3.[1][2] |
| Artesunate-Pyronaridine | Children in Uganda | 92.4% | Not specified, but rapid | Demonstrated high efficacy in a 2025 study in Arua, Uganda.[2] |
| Dihydroartemisinin-Piperaquine (DHA-PPQ) | Children in Uganda | 100% | Not specified, but rapid | Showed 100% PCR-corrected efficacy at day 28 in Agago, Uganda, in a 2025 study.[2] |
Table 2: Efficacy of Selected Next-Generation Antimalarials
| Antimalarial Agent (Combination) | Mechanism of Action | Key Efficacy Data | Development Stage & Citations |
| Cipargamin (KAF156) | Imidazolopiperazine class; novel mechanism | In a Phase II trial, a single 800 mg dose resulted in a 67% cure rate at day 28 in patients with uncomplicated P. falciparum malaria. Median parasite clearance time was 49 hours.[3] | Phase II clinical trials. |
| Ganaplacide-Lumefantrine | Ganaplacide has a novel mechanism of action. | A Phase 3 study (KALUMA) showed a PCR-corrected efficacy of 97.4%. The treatment was also effective against drug-resistant parasites.[4] | Phase III clinical trials. |
| DSM265 | Inhibits plasmodial dihydroorotate (B8406146) dehydrogenase (DHODH) | In a Phase 2a study, a single dose of 400 mg resulted in rapid parasite clearance in P. falciparum patients.[5][6] | Phase II clinical trials. |
| P218 | Highly selective dihydrofolate reductase (DHFR) inhibitor | Showed excellent chemoprotective efficacy in a volunteer infection study, with all participants in the 1,000 mg dose group remaining parasite-free.[7] | Phase Ib clinical trials. |
| NITD609 (Cipargamin) | Spiroindolone class; inhibits PfATP4, a parasite plasma membrane Na+-ATPase. | Early clinical trials have shown promising results.[8] | Clinical development. |
| DDD107498 | Inhibits translation elongation factor 2 (eEF2), blocking protein synthesis. | Preclinical studies show activity against multiple life-cycle stages of the parasite.[9] | Preclinical development. |
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by these antimalarials is crucial for rational drug design and managing resistance.
This compound: Mechanism of Action and Resistance
This compound, a 4-aminoquinoline, is believed to function similarly to chloroquine. It interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite in the red blood cell. This compound inhibits the polymerization of heme into hemozoin, leading to the accumulation of toxic heme and subsequent parasite death.[10] Resistance to this compound is primarily associated with mutations in the pfcrt gene, and to a lesser extent, the pfmdr1 gene, which can alter drug transport and reduce its accumulation at the site of action.[1][2]
References
- 1. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro this compound Resistance and its Association with Mutations in pfcrt and pfmdr1 genes of Plasmodium falciparum isolates from Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCR-adjustment in Antimalarial Trials – Molecular malarkey? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Drying anti-malarial drugs in vitro tests to outsource SYBR green assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 7. iddo.org [iddo.org]
- 8. devtoolsdaily.com [devtoolsdaily.com]
- 9. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 10. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
A Comparative Safety Analysis of Amodiaquine and Other First-Line Antimalarial Treatments
For Immediate Release
In the landscape of first-line therapies for uncomplicated malaria, the safety profile of amodiaquine (B18356), primarily used in combination with artesunate (B1665782) (AS-AQ), remains a critical consideration for researchers, clinicians, and drug development professionals. This guide provides an objective comparison of the safety of this compound with other leading artemisinin-based combination therapies (ACTs), including artemether-lumefantrine (AL) and dihydroartemisinin-piperaquine (DP). The analysis is supported by quantitative data from clinical trials, detailed experimental protocols for toxicity assessment, and a visualization of the proposed mechanism of this compound-induced toxicity.
Comparative Safety Profile: A Tabular Overview
The following tables summarize the incidence of adverse events (AEs), including hematological and biochemical abnormalities, reported in comparative clinical trials of first-line antimalarial treatments.
Table 1: Incidence of Common Adverse Events in Patients Treated with AS-AQ vs. AL
| Adverse Event | Artesunate-Amodiaquine (AS-AQ) | Artemether-Lumefantrine (AL) |
| Any Adverse Event | 84.7% | 86.1% |
| Fever | Reported, but frequency often overlaps with malaria symptoms | Reported, but frequency often overlaps with malaria symptoms |
| Cough | More common in some studies | Less common in some studies |
| Coryza | More common in some studies | Less common in some studies |
| Vomiting | Mild to moderate incidence reported | Mild to moderate incidence reported |
| Fatigue | Incidence similar between groups | Incidence similar between groups |
| Pruritus | Incidence similar between groups | Incidence similar between groups |
Note: Data compiled from multiple studies. Percentages represent the proportion of patients experiencing the adverse event.
Table 2: Hematological and Biochemical Safety Findings
| Parameter | Artesunate-Amodiaquine (AS-AQ) | Artemether-Lumefantrine (AL) | Dihydroartemisinin-Piperaquine (DP) |
| Neutropenia | Higher incidence reported in some studies | Lower incidence reported | Data less consistently reported in direct comparisons |
| Anemia (Decrease in Hemoglobin) | Less frequently reported as an adverse event in some trials | More frequently reported as an adverse event in some trials | Not a prominent reported adverse event |
| Elevated Liver Enzymes (ALT/AST) | Transient elevations reported; linked to this compound metabolism | Less frequently reported | Not a prominent reported adverse event |
Understanding this compound-Induced Toxicity: A Mechanistic Pathway
This compound's association with adverse events, particularly neutropenia and hepatotoxicity, is linked to its metabolic activation into a reactive quinoneimine intermediate. This metabolite can lead to cellular damage through oxidative stress and potential immune-mediated responses.
Caption: Proposed metabolic pathway leading to this compound-induced cellular toxicity.
Experimental Protocols for Assessing Antimalarial Drug Safety
The evaluation of antimalarial drug safety in clinical trials and preclinical studies relies on standardized protocols.
Clinical Trial Safety Monitoring
In clinical trials comparing this compound-containing therapies with other antimalarials, the following procedures are typically employed:
-
Adverse Event (AE) Monitoring and Reporting :
-
Spontaneous reporting of any untoward medical occurrence by the patient.
-
Systematic assessment by clinicians at scheduled follow-up visits (e.g., days 1, 2, 3, 7, 14, 21, and 28).
-
AEs are graded for severity (e.g., mild, moderate, severe) and assessed for their relationship to the study drug.
-
-
Laboratory Assessments :
-
Hematology : Complete blood counts (including hemoglobin, white blood cell count with differential, and platelet count) are performed at baseline and at specified follow-up times to monitor for changes, particularly neutropenia and anemia.
-
Biochemistry : Liver function tests (including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin) and renal function tests (creatinine) are measured at baseline and follow-up to detect potential organ toxicity.
-
The World Health Organization (WHO) provides standardized protocols for assessing the efficacy of antimalarial drugs, and while specific guidelines for safety monitoring are less standardized, the principles of good clinical practice are followed.
In Vitro Cytotoxicity Assays
Preclinical assessment of antimalarial drug toxicity often involves in vitro cytotoxicity assays to determine the effect of the compounds on various cell lines.
Caption: A generalized workflow for in vitro cytotoxicity assessment of antimalarial compounds.[1][2][3]
MTT Assay Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Expose cells to various concentrations of the antimalarial drug for a specified period (e.g., 24 hours).[1][3]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals.
-
Measure the absorbance at a specific wavelength to determine cell viability.
Neutral Red (NR) Uptake Assay Protocol:
-
Seed cells in a 96-well plate.
-
Treat cells with different concentrations of the antimalarial drug.
-
Incubate with Neutral Red dye, which is taken up by viable cells into their lysosomes.
-
Wash and extract the dye from the cells.
-
Measure the absorbance to quantify the amount of dye uptake, which correlates with the number of viable cells.[1][2][3]
Discussion and Conclusion
The safety profile of this compound, when used in combination with artesunate, is generally comparable to other first-line ACTs for many common, mild to moderate adverse events.[4][5] However, the potential for hematological and hepatic toxicity, specifically neutropenia and elevated liver enzymes, warrants continued pharmacovigilance.[6][7] The mechanism of this compound-induced toxicity is thought to involve the formation of a reactive quinoneimine metabolite, leading to oxidative stress and potential immune-mediated cell damage.[8][9]
While AS-AQ remains a crucial tool in the fight against malaria, a thorough understanding of its safety profile relative to other available treatments is essential for informed clinical decision-making and the development of future antimalarial therapies. Standardized and rigorous safety monitoring in both clinical trials and post-market surveillance is imperative.[10][11]
References
- 1. scielo.br [scielo.br]
- 2. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 3. scielo.br [scielo.br]
- 4. Effectiveness and safety of artesunate–this compound versus artemether–lumefantrine for home-based treatment of uncomplicated Plasmodium falciparum malaria among children 6–120 months in Yaoundé, Cameroon: a randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological and haematological safety profile of oral this compound and chloroquine in healthy volunteers with or without Plasmodium falciparum infection in northeast Tanzania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound-induced oxidative stress in a hepatocyte inflammation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-induced toxicity in isolated rat hepatocytes and the cytoprotective effects of taurine and/or N-acetyl cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Amodiaquine: A Procedural Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of amodiaquine (B18356) is a critical component of laboratory safety and chemical management. Researchers, scientists, and drug development professionals handling this antimalarial compound must adhere to established protocols to mitigate risks to personnel and the environment. This compound, a 4-aminoquinoline (B48711) compound, is treated as chemical waste and requires specific handling procedures to prevent environmental contamination and ensure workplace safety.[1][2][3]
This compound Hazard Profile and Disposal Considerations
Prior to disposal, it is imperative to understand the hazard profile of this compound. The following table summarizes key characteristics and their implications for disposal.
| Characteristic | Description | Disposal Implication |
| Chemical Class | 4-aminoquinoline | Treat as a hazardous chemical waste.[1][3] |
| Physical Form | Typically a solid powder | Handle carefully to avoid dust formation.[1] |
| Known Hazards | Harmful if swallowed.[4][5] Potential for liver problems and low blood cell levels with prolonged use.[2][3] May irritate mucous membranes and the upper respiratory tract.[4] | Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection, during handling and disposal.[1][4] |
| Solubility | Soluble in water | Do not dispose of down the drain. This prevents entry into water systems, as treatment plants are often not equipped to remove such compounds.[1] |
| Combustion Products | May produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas in a fire.[1] | Avoid incineration unless conducted in a licensed hazardous waste facility.[1] |
Step-by-Step Disposal Procedures
The following procedures provide a general framework for the proper disposal of this compound waste in a laboratory setting. It is crucial to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.[1]
Unused or Expired Solid this compound
-
Segregate as Chemical Waste : Treat all pure this compound, whether expired or unused, as hazardous chemical waste.[1]
-
Containerize : Keep the chemical in its original container if possible, or in a clearly labeled, sealed, and compatible waste container.
-
Labeling : The label must clearly state "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's EHS department.[1]
-
Arrange for Pickup : Contact your institution's EHS or hazardous waste management provider to arrange for the collection and disposal of the chemical waste.[1]
This compound Solutions (Aqueous or Solvent-Based)
-
Do Not Dispose Down the Drain : Aqueous or solvent-based solutions of this compound must not be poured down the sink.[1]
-
Collect in Waste Container : Collect all this compound solutions in a designated, compatible, and leak-proof hazardous waste container.
-
Labeling : Label the container with "Hazardous Waste," the chemical name "this compound," the solvent used, and an approximate concentration.
-
Arrange for Pickup : Dispose of the container through your institution's hazardous waste management stream.
Contaminated Laboratory Debris
-
Segregate Contaminated Waste : All disposable items that have come into direct contact with this compound (e.g., gloves, bench paper, weighing boats, pipette tips) should be considered contaminated hazardous waste.[1]
-
Package for Disposal : Place these materials in a designated, labeled hazardous waste bag or container. The container should be robust and sealable.[1]
-
Labeling : Ensure the container is clearly marked as "Hazardous Waste" and indicates the nature of the contaminant (e.g., "this compound Contaminated Debris").[1]
-
Arrange for Pickup : Dispose of this container through your institution's hazardous waste management stream.[1]
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is regulated by various agencies. In the United States, the Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA), with specific rules for healthcare facilities outlined in Subpart P.[6][7] A key provision of these regulations is the prohibition of flushing hazardous waste pharmaceuticals down drains.[6] All personnel handling such waste must be trained on proper procedures.[6] Disposal is typically carried out via incineration at a licensed hazardous waste facility.[6] Always defer to your institution's EHS department for guidance that aligns with federal, state, and local regulations.
This compound Disposal Workflow
Caption: Workflow for the safe disposal of different forms of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C20H22ClN3O | CID 2165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. epa.gov [epa.gov]
Essential Safety and Logistics for Handling Amodiaquine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Amodiaquine is paramount. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Hazard Profile and Safety Data
This compound is an aminoquinoline derivative primarily used as an antimalarial agent.[1][2] It is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[3] It is also suspected of damaging the unborn child.[3] The following table summarizes key hazard and safety information.
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Acute toxicity, oral (Category 4)[3][4][5][6] | GHS07, GHS08[3] | Danger [3] | H302: Harmful if swallowed[3][4][5][6] |
| Reproductive toxicity, Category 1B[3] | H360D: May damage the unborn child[3] | ||
| Specific target organ toxicity, repeated exposure, Category 1[3] | H372: Causes damage to organs through prolonged or repeated exposure[3] |
Personal Protective Equipment (PPE)
A risk assessment based on the specific laboratory procedures should be conducted to determine the appropriate level of PPE.[7] However, the following recommendations provide a baseline for handling this compound.
| PPE Category | Recommended Equipment | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or other compatible material. Two pairs of chemotherapy gloves are recommended for handling hazardous drugs.[7] |
| Eye/Face Protection | Safety glasses with side shields or goggles | If splashing is a risk, a face shield should also be worn.[5][7][8] |
| Skin and Body Protection | Laboratory coat or impervious gown | A disposable gown resistant to hazardous drugs is recommended when there is a risk of contamination.[5][7] |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls are not sufficient to control airborne levels, especially when handling the powder form and dust may be generated.[6] |
Operational and Disposal Plan
A clear, step-by-step plan for handling and disposing of this compound is crucial for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][8]
-
The storage area should be locked and accessible only to authorized personnel.[3]
2. Handling and Preparation:
-
All handling of this compound powder should be conducted in a chemical fume hood or other ventilated enclosure to avoid dust formation and inhalation.[3][4]
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the handling area.[5]
3. Spill Management:
-
In case of a spill, evacuate the area and prevent unauthorized entry.
-
Wear appropriate PPE, including respiratory protection for powder spills.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a labeled, sealed container for disposal.[8]
-
Clean the spill area thoroughly with a suitable decontamination solution, such as a sodium hypochlorite (B82951) solution.[3]
4. Disposal:
-
This compound and any contaminated materials should be treated as hazardous chemical waste.[1]
-
Do not dispose of this compound down the drain , as it is soluble in water and its environmental impact is not fully known.[1]
-
Collect all waste, including contaminated PPE, weighing papers, and pipette tips, in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Arrange for disposal through your institution's hazardous waste management program in accordance with local, state, and federal regulations.[1][3]
This compound Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C20H22ClN3O | CID 2165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. carlroth.com [carlroth.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. pogo.ca [pogo.ca]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
